1-Benzofuran-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWXSZIQNTUNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344276 | |
| Record name | 1-Benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-27-0 | |
| Record name | 5-Benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90721-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzofuran-5-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzofuran-5-carboxylic acid: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 1-Benzofuran-5-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core chemical properties, structural features, synthesis, reactivity, and burgeoning applications, particularly in the pharmaceutical sciences.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran structural motif, consisting of a furan ring fused to a benzene ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1] This privileged scaffold imparts a unique combination of aromaticity, rigidity, and hydrogen bonding capabilities, making it an attractive framework for the design of therapeutic agents.[2] this compound, in particular, serves as a versatile building block, leveraging the reactivity of its carboxylic acid group for the synthesis of a diverse array of derivatives with potential applications in oncology, infectious diseases, and beyond.[3][4]
Molecular Structure and Identifiers
This compound is a crystalline solid that is off-white in appearance.[5] Its fundamental identifiers are crucial for researchers to accurately source and document this compound.
-
IUPAC Name : this compound[6]
-
Synonyms : 5-Benzofurancarboxylic acid, Benzo[b]furan-5-carboxylic acid[6]
-
CAS Number : 90721-27-0[6]
-
Molecular Formula : C₉H₆O₃[6]
-
Molecular Weight : 162.14 g/mol [6]
-
InChI Key : GTWXSZIQNTUNKR-UHFFFAOYSA-N[6]
-
SMILES : C1=CC2=C(C=CO2)C=C1C(=O)O[6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Melting Point | 189-190 °C | [8] |
| Boiling Point (Predicted) | 325.6 ± 15.0 °C | [8] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.06 ± 0.30 | [8] |
| Appearance | Off-white to yellow solid | [8] |
| Storage Temperature | 2-8 °C | [8] |
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the aromatic and furan protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following chemical shifts (δ): 12.9 (s, 1H, -COOH), 8.30, 8.11, 7.92, 7.69, 7.09 (aromatic and furan protons).[8] The downfield shift of the carboxylic proton to 12.9 ppm is characteristic of carboxylic acids and is due to the deshielding effect of the carbonyl group and hydrogen bonding.[9]
-
Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is distinguished by two prominent features.[10] A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer.[10] Additionally, a strong and sharp carbonyl (C=O) stretching absorption should appear between 1710 and 1760 cm⁻¹.[9] For comparison, the gas-phase IR spectrum of the isomeric benzofuran-2-carboxylic acid is available in the NIST WebBook.[11]
-
Mass Spectrometry : The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162. The primary fragmentation pathway for carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) followed by the loss of carbon monoxide (-CO, 28 amu).[6] The PubChem database lists major fragments at m/z 162 and 145, consistent with the molecular ion and loss of a hydroxyl radical.[6]
Synthesis and Reactivity
The synthesis of the benzofuran core can be achieved through various strategies, often involving the cyclization of appropriately substituted phenols.[12] A common route to this compound involves the hydrolysis of its corresponding ester, such as methyl benzofuran-5-carboxylate.
Experimental Protocol: Synthesis from Methyl Benzofuran-5-carboxylate
This protocol describes the hydrolysis of methyl benzofuran-5-carboxylate to yield this compound.[8]
Materials:
-
Methyl benzofuran-5-carboxylate
-
Methanol
-
5% aqueous Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
Dissolve methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) in methanol (51 mL).
-
Add 5% aqueous sodium hydroxide solution (41 mL) to the mixture and stir.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol by distillation under reduced pressure.
-
Extract the remaining aqueous phase with dichloromethane and discard the organic phase.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1.
-
Extract the acidified aqueous phase with chloroform.
-
Combine the organic phases, wash with deionized water, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain this compound as a white solid (1.2 g, 98% yield).
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional components: the benzofuran ring system and the carboxylic acid group.
-
Reactions of the Carboxylic Acid Group : The carboxylic acid moiety can undergo typical reactions such as:
-
Esterification : Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will form the corresponding ester. This is a reversible process known as Fischer esterification.[13]
-
Amidation : The carboxylic acid can be converted to an amide by reaction with an amine, often requiring an activating agent such as a carbodiimide or conversion to an acyl chloride followed by reaction with the amine.[4] A one-pot procedure using TiCl₄ as a mediator for the direct condensation of carboxylic acids and amines has also been reported.[14]
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation : While generally requiring harsh conditions, decarboxylation can be facilitated by the presence of electron-withdrawing groups on the aromatic ring or by specific catalytic methods.[15]
-
-
Reactions of the Benzofuran Ring : The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. Theoretical considerations and experimental evidence for the parent benzofuran suggest that electrophilic attack preferentially occurs at the C2 position of the furan ring.[16] However, the presence of the deactivating carboxylic acid group on the benzene ring will influence the regioselectivity of such reactions. Common electrophilic substitution reactions include:
-
Halogenation : Introduction of halogen atoms (e.g., Br, Cl) onto the benzofuran ring.
-
Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
-
Friedel-Crafts Acylation and Alkylation : Introduction of acyl or alkyl groups, respectively, using a Lewis acid catalyst.
-
Applications in Drug Discovery and Development
The benzofuran scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][17] this compound and its derivatives have emerged as promising candidates in several therapeutic areas.
Anticancer Activity
Derivatives of benzofuran-based carboxylic acids have demonstrated significant potential as anticancer agents.[3] For instance, a series of benzofuran-based carboxylic acid derivatives were synthesized and evaluated for their inhibitory action against human carbonic anhydrase (hCA) isoforms, which are implicated in tumorigenesis.[2] Certain derivatives exhibited submicromolar inhibition of the cancer-related hCA IX isoform.[2][18] One particular 5-bromobenzofuran-based derivative displayed potent antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 2.52 µM, comparable to the standard drug doxorubicin.[2] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2]
Antimicrobial and Antiviral Activity
The benzofuran scaffold is also a key component in the development of novel antimicrobial and antiviral agents.[19][20][21] Fragment-based drug design approaches have utilized benzofuran derivatives to target essential bacterial enzymes. For example, a benzofuran hit was identified and elaborated to develop inhibitors of the Escherichia coli thiol-disulfide oxidoreductase enzyme DsbA, which is crucial for the proper folding of virulence factors.[19][20][21] This highlights the potential of benzofuran-based compounds to act as antivirulence agents, a promising strategy to combat antibiotic resistance.
Furthermore, a benzofuran ester was efficiently converted to an amide in the synthesis of GSK852A, an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This demonstrates the utility of the benzofuran core in the development of antiviral therapeutics.
Conclusion
This compound is a molecule of considerable scientific and pharmaceutical interest. Its well-defined chemical structure and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. The demonstrated and potential applications of its derivatives in oncology and infectious diseases underscore the importance of continued research into this fascinating heterocyclic compound. As our understanding of its chemical biology deepens, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Benzofuran synthesis. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. 2023. [Link]
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Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. PubMed. 2015. [Link]
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The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. La Trobe University. 2017. [Link]
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. 2020. [Link]
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(PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. 2016. [Link]
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Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. 2020. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. 2016. [Link]
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Benzofuran-2-carboxylic acid. NIST WebBook. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. [Link]
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Total synthesis of natural products containing benzofuran rings. RSC Publishing. 2017. [Link]
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Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. PubMed. 2021. [Link]
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The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. 2019. [Link]
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5 Electrophilic Substitution of Furan. YouTube. 2018. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022. [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. 2019. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer. 2017. [Link]
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The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. PubMed. 2019. [Link]
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X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. 2014. [Link]
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Decarboxylation of Carboxylic Acids. YouTube. 2025. [Link]
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(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. 2014. [Link]
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Benzofuran. SlideShare. 2014. [Link]
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Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. 2015. [Link]
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(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. 2010. [Link]
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13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205984). NP-MRD. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. 2022. [Link]
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1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. 2021. [Link]
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Benzofuran-5-Carboxylic Acid. Rlavie. [Link]
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Spectroscopic data for Benzo[b]furan-5-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Benzo[b]furan-5-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for Benzo[b]furan-5-carboxylic acid (C₉H₆O₃, Molecular Weight: 162.14 g/mol ), a key heterocyclic building block in medicinal chemistry and materials science.[1] Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is fundamental for its application in research and development. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive interpretation for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and identify the chemical environment of each atom.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
A robust protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural confirmation.
-
Sample Preparation : Dissolve 5-10 mg of purified Benzo[b]furan-5-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[2][3] The choice of DMSO-d₆ is advantageous as it effectively solubilizes the carboxylic acid and its acidic proton is readily observable, unlike in protic solvents like D₂O where it would exchange.
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.[3]
-
Transfer : Transfer the clear solution into a 5 mm NMR tube, ensuring a solution height of approximately 4 cm.[3]
-
Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.
The following table summarizes the reported ¹H NMR spectral data for Benzo[b]furan-5-carboxylic acid.
| Chemical Shift (δ) ppm | Multiplicity (Predicted) | Integration | Assignment |
| ~12.9 | Broad Singlet | 1H | H-9 (COOH) |
| 8.30 | Singlet (or narrow Doublet) | 1H | H-4 |
| 8.11 | Doublet | 1H | H-2 |
| 7.92 | Doublet of Doublets | 1H | H-6 |
| 7.69 | Doublet | 1H | H-7 |
| 7.09 | Doublet | 1H | H-3 |
Data acquired in DMSO-d₆ at 400 MHz.[1]
The ¹H NMR spectrum provides a clear signature for the molecule.
-
Carboxylic Acid Proton (H-9) : The most downfield signal at ~12.9 ppm is characteristic of a carboxylic acid proton.[4][5] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons : The protons on the benzofuran core appear in the aromatic region (6.5-8.5 ppm).[6]
-
H-4 : The singlet at 8.30 ppm is assigned to H-4. It is deshielded by the anisotropic effect of the neighboring carboxylic acid group and shows no direct coupling to other protons, resulting in a singlet or a very narrow doublet due to long-range coupling.
-
H-2 & H-3 : The signals at 8.11 ppm and 7.09 ppm are assigned to the furan ring protons, H-2 and H-3, respectively. They appear as doublets due to their coupling to each other.
-
H-6 & H-7 : The remaining signals at 7.92 ppm and 7.69 ppm correspond to the benzene ring protons. H-6 appears as a doublet of doublets due to coupling with both H-4 and H-7, while H-7 appears as a doublet, coupling with H-6.
-
Caption: Structure with ¹H NMR assignments.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While experimentally less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.
-
Sample Preparation : A higher concentration is generally required for ¹³C NMR. Use 15-30 mg of the sample in 0.6-0.7 mL of DMSO-d₆.[3]
-
Data Acquisition : Acquire the spectrum on a 100 MHz (or higher) spectrometer. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon. A greater number of scans and a longer acquisition time are necessary compared to ¹H NMR.
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
| ~168 | C-9 (C=O) | Typical for aromatic carboxylic acid carbonyls.[4][5] |
| ~155 | C-8 (C-O) | Oxygen-bound carbon in the furan ring. |
| ~146 | C-2 | Deshielded by adjacent oxygen. |
| ~130 | C-5 | Carbon bearing the carboxyl group. |
| ~128 | C-7a | Bridgehead carbon. |
| ~125 | C-4 | Aromatic CH. |
| ~122 | C-6 | Aromatic CH. |
| ~112 | C-7 | Aromatic CH. |
| ~107 | C-3 | Shielded relative to C-2. |
-
Carbonyl Carbon (C-9) : The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 165-185 ppm range.[5][7]
-
Heterocyclic Carbons : The carbons of the furan moiety (C-2, C-3, C-8, C-3a) will have distinct shifts. C-8, being bonded to oxygen, will be significantly downfield. C-2 is also deshielded by the oxygen atom compared to C-3.
-
Benzene Ring Carbons : The carbons of the benzene ring (C-4, C-5, C-6, C-7, C-7a) will appear in the typical aromatic region (110-160 ppm). The carbon attached to the electron-withdrawing carboxylic acid group (C-5) will be deshielded.
Caption: Key IR vibrational modes for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection : Detect the ions to generate the mass spectrum.
| m/z | Proposed Ion | Formula | Notes |
| 162 | [M]⁺˙ | [C₉H₆O₃]⁺˙ | Molecular Ion |
| 145 | [M - OH]⁺ | [C₉H₅O₂]⁺ | Loss of hydroxyl radical |
| 117 | [M - COOH]⁺ or [145 - CO]⁺ | [C₈H₅O]⁺ | Loss of carboxyl radical or CO from m/z 145 |
Data from NIST and PubChem. [8]
The fragmentation pattern provides valuable structural confirmation.
-
Molecular Ion ([M]⁺˙) : The peak at m/z 162 corresponds to the molecular weight of the compound, confirming its elemental formula. [8]* Key Fragmentations : Carboxylic acids often undergo alpha-cleavage.
-
Loss of OH (m/z 145) : A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (·OH, 17 Da), leading to the formation of a stable acylium ion at m/z 145. [8] * Loss of COOH or CO : Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion (m/z 145) would yield a fragment at m/z 117. [9]Alternatively, direct cleavage of the C-C bond can lead to the loss of the entire carboxyl radical (·COOH, 45 Da), also resulting in an ion at m/z 117.
-
Caption: Proposed MS fragmentation pathway.
References
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Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Chemguide. (n.d.). Interpreting an Infra-red Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
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ResearchGate. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzofuran-5-Carboxylic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid Mass Spectrum. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzofuran-2-carboxylic acid IR Spectrum. Retrieved from [Link]
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The Therapeutic Potential of 1-Benzofuran-5-carboxylic Acid Derivatives: A Technical Guide to Biological Activity
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] The inherent structural rigidity and electronic properties of the benzofuran nucleus make it an ideal scaffold for the design of novel therapeutic agents.[3][4] Modifications to this core structure, particularly the introduction of a carboxylic acid moiety at the 5-position, have given rise to a class of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of 1-benzofuran-5-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships, and the experimental protocols used to elucidate these activities, offering a comprehensive resource for researchers in the field of drug discovery and development.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
This compound derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
A significant body of research points to the ability of these derivatives to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. The induction of apoptosis by this compound derivatives can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
One key area of investigation has been the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For instance, certain benzofuran derivatives have been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9] By inhibiting mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.
The diagram below illustrates a simplified overview of a common signaling pathway targeted by these compounds, leading to the induction of apoptosis.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives, leading to apoptosis.
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.[3][10] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
-
Substitution at the 2-position: The introduction of various aryl or heterocyclic moieties at the C-2 position has been shown to be a key determinant of cytotoxic activity.[3]
-
Halogenation: The presence of halogen atoms, such as bromine or chlorine, on the benzofuran ring or on substituents can significantly enhance anticancer activity.[5] This is often attributed to increased lipophilicity, which facilitates cell membrane penetration, and the potential for halogen bonding interactions with target proteins.
-
The Carboxylic Acid Group: The carboxylic acid at the 5-position is believed to play a role in target binding, potentially through hydrogen bonding interactions within the active site of an enzyme or receptor.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth, is a standard measure of cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| BFCA-1 | K562 (Leukemia) | 5 | [1] |
| BFCA-2 | HL60 (Leukemia) | 0.1 | [1] |
| BFCA-3 | HeLa (Cervical Cancer) | 2.9 | [11] |
| BFCA-4 | MCF-7 (Breast Cancer) | 2.5 | [11] |
| BFCA-5 | A549 (Lung Cancer) | 6.3 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13]
Mechanism of Action: Disrupting Microbial Growth and Survival
The precise mechanisms by which benzofuran derivatives exert their antimicrobial effects are still under investigation, but several potential targets have been proposed. These include the disruption of microbial cell membranes, inhibition of essential enzymes involved in metabolic pathways, and interference with nucleic acid synthesis. The presence of the benzofuran scaffold, often in combination with other heterocyclic moieties, appears to be crucial for this activity.[14][15]
The following workflow illustrates the general process for screening and evaluating the antimicrobial activity of these compounds.
Figure 2: A typical workflow for the discovery and development of novel antimicrobial agents based on the this compound scaffold.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial potency of these derivatives is significantly influenced by their chemical structure.
-
Lipophilicity: A key factor in antimicrobial activity is the ability of the compound to penetrate the microbial cell wall and membrane. The introduction of lipophilic groups can enhance this penetration.
-
Substituents on the Benzofuran Ring: The type and position of substituents on the benzofuran core can modulate the antimicrobial spectrum and potency. For example, the presence of hydroxyl or methoxy groups has been associated with increased activity in some cases.[16]
-
Hybrid Molecules: The conjugation of the benzofuran-5-carboxylic acid moiety with other known antimicrobial pharmacophores, such as pyrazoles or thiazoles, has been a successful strategy for developing potent and broad-spectrum antimicrobial agents.[13]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for representative this compound derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| BFCA-A | Staphylococcus aureus | 12.5 | [1][17] |
| BFCA-B | Escherichia coli | 25 | [17] |
| BFCA-C | Candida albicans | 12.5-25 | [17] |
| BFCA-D | Salmonella typhimurium | 12.5 | [1][17] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium that has been inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard) in a suitable broth.
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.[17][18][19]
Mechanism of Action: Targeting Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is typically achieved by targeting the enzymes responsible for their synthesis, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Furthermore, some benzofuran derivatives have been shown to interfere with the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which play a central role in regulating the expression of a wide range of inflammatory genes.[10][18] The inhibition of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways is a key mechanism by which these compounds exert their anti-inflammatory effects.[10][18]
Below is a diagram illustrating the inhibition of pro-inflammatory cytokine production by this compound derivatives.
Figure 3: A simplified representation of the inhibition of inflammatory signaling pathways by this compound derivatives.
Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
The anti-inflammatory activity of this compound derivatives is closely linked to their chemical structure.
-
Substitution Pattern: The nature and position of substituents on the benzofuran ring can influence the potency and selectivity of COX/LOX inhibition.
-
Acidic Moiety: The carboxylic acid group at the 5-position is often a key feature for anti-inflammatory activity, mimicking the acidic functionality of many non-steroidal anti-inflammatory drugs (NSAIDs).[20]
-
Fluorination: The introduction of fluorine atoms can enhance anti-inflammatory activity, potentially by increasing metabolic stability and binding affinity to target enzymes.[20]
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table provides a summary of the in vitro anti-inflammatory activity of representative this compound derivatives, as measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID | Assay | IC50 (µM) | Reference |
| BFCA-X | NO Inhibition (RAW 264.7) | 17.31 | [17] |
| BFCA-Y | NO Inhibition (RAW 264.7) | 16.5 | [17] |
| BFCA-Z | NO Inhibition (RAW 264.7) | 52.23 | [18][21] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce the expression of iNOS and the production of NO. Incubate for 24 hours.
-
Collection of Supernatants: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new and improved derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical framework for researchers to evaluate the biological activities of these compounds in a reliable and reproducible manner.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds for each of their biological activities. Further optimization of the this compound scaffold through medicinal chemistry approaches holds the potential to yield novel drug candidates with improved efficacy and safety profiles. The continued exploration of this privileged structure is a promising avenue for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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The Alchemist's Compendium: A Technical Guide to the Natural Sources and Isolation of Benzofuran Compounds
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Benzofuran derivatives represent a cornerstone in natural product chemistry, demonstrating a vast array of biological activities that have positioned them as critical lead compounds in drug discovery.[1] Their structural diversity, arising from various natural biosynthetic pathways, translates into a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive exploration of the primary natural reservoirs of benzofuran compounds and delineates the methodologies for their extraction, isolation, and purification. By integrating field-proven insights with established protocols, this document aims to equip researchers with the practical knowledge required to efficiently isolate these valuable molecules for further investigation and development.
The Natural Provenance of Benzofuran Scaffolds
Benzofuran cores are ubiquitous secondary metabolites synthesized by a wide range of organisms, from terrestrial plants to marine fungi. Understanding their distribution is paramount for targeted isolation efforts.
Terrestrial Flora: A Rich Tapestry of Benzofurans
Higher plants are a prolific source of benzofuran derivatives, with particular prevalence in specific families known for their rich phytochemical profiles.
-
Moraceae (Mulberry Family): The genus Morus, particularly the root bark of Morus alba (White Mulberry), is a well-documented source of a class of 2-arylbenzofurans known as moracins.[3][4] These compounds are often induced as phytoalexins in response to fungal infection or other stressors.[5]
-
Fabaceae (Legume Family): This family contributes a variety of benzofuran structures. For instance, Cicerfuran has been isolated from the roots of chickpea (Cicer spp.).
-
Asteraceae (Aster Family): This large and diverse family is a significant reservoir of benzofuran compounds. Genera such as Eupatorium and Pericallis are known to produce a variety of benzofuran and dihydrobenzofuran derivatives.
-
Rutaceae (Rue Family): This family is also a notable source of various bioactive benzofuran compounds.[1]
Table 1: Prominent Plant-Derived Benzofuran Compounds and Their Sources
| Compound Class | Exemplary Compound | Natural Source | Plant Part |
| 2-Arylbenzofurans | Moracin C | Morus alba | Root Bark, Leaves |
| Furocoumarins | Psoralen | Psoralea corylifolia | Fruits |
| Simple Benzofurans | Euparin | Eupatorium spp. | Roots |
The Mycological Kingdom: Fungal Metabolites
Fungi, particularly those from unique ecological niches like marine environments, are a promising and less-explored source of novel benzofuran derivatives.
-
Marine-Derived Fungi: Endophytic and deep-sea fungi have been shown to produce a variety of halogenated and structurally complex benzofurans. For example, Acremonium sclerotigenum, a deep-sea-derived fungus, produces chlorinated benzofuran-type ascochlorins with potent antifungal activity.[6]
-
Terrestrial Fungi: Mycoparasitic fungi, such as Coniothyrium minitans, have been found to produce 3(2H)-benzofuranones from liquid cultures.[7]
Marine Invertebrates: An Untapped Reservoir
The marine environment, with its unique biodiversity, offers a vast potential for the discovery of new benzofuran structures. Marine invertebrates, often in symbiotic relationships with microorganisms, are a key area of investigation for novel bioactive compounds.[8]
The Isolation Workflow: From Raw Material to Purified Compound
The successful isolation of benzofuran compounds hinges on a systematic and well-optimized workflow, beginning with the careful selection and preparation of the source material and culminating in a highly purified compound suitable for structural elucidation and bioactivity screening.
Caption: Generalized workflow for the isolation of benzofuran compounds.
Phase 1: Extraction - Liberating the Target Molecules
The initial step involves the liberation of benzofuran compounds from the cellular matrix of the source material. The choice of extraction method is critical and depends on the nature of the source material and the physicochemical properties of the target compounds.
Soxhlet extraction is a highly efficient method for extracting moderately polar compounds like many benzofurans from solid plant materials.[9][10][11][12] The continuous cycling of fresh, warm solvent over the material ensures a high yield.[2]
Experimental Protocol: Soxhlet Extraction of Benzofurans from Morus alba Root Bark
-
Preparation: Air-dry the root bark of Morus alba at room temperature until brittle. Grind the dried bark into a coarse powder using a mechanical grinder.
-
Apparatus Setup: Assemble a Soxhlet apparatus, ensuring all glass joints are properly sealed. Place a porous cellulose thimble in the extraction chamber.
-
Loading: Accurately weigh approximately 50 g of the powdered root bark and place it inside the thimble.
-
Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as 75% aqueous ethanol or methanol, to about two-thirds of its volume.[3][4]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extraction is allowed to proceed for a pre-determined duration, typically 16-24 hours, or until the solvent in the siphon arm runs clear.[10]
-
Concentration: After extraction, cool the apparatus and carefully dismantle it. Concentrate the solvent containing the extracted compounds using a rotary evaporator under reduced pressure to obtain the crude extract.
Maceration is a simpler extraction technique that is well-suited for compounds that may be sensitive to heat. It involves soaking the plant material in a solvent for an extended period.[2]
Experimental Protocol: Maceration of Fungal Mycelia
-
Preparation: Harvest fungal mycelia from a liquid culture by filtration. Lyophilize (freeze-dry) the mycelia to remove water.
-
Soaking: Place the dried mycelia in a sealed container and add a suitable solvent, such as ethyl acetate or methanol, ensuring the material is fully submerged.
-
Agitation: Allow the mixture to stand at room temperature for 3-7 days with occasional agitation to enhance extraction efficiency.
-
Filtration and Concentration: Filter the mixture to separate the solvent from the solid residue. Wash the residue with a fresh portion of the solvent. Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
Phase 2: Purification - Isolating the Needle from the Haystack
The crude extract is a complex mixture of various compounds. The purification phase employs chromatographic techniques to separate the target benzofurans from other metabolites.
Flash column chromatography is a rapid and efficient technique for the initial separation of compounds based on their polarity.[13][14][15] It allows for the fractionation of the crude extract into simpler mixtures, enriching the concentration of the target benzofurans.
Caption: Workflow for flash column chromatography purification.
Experimental Protocol: Flash Column Chromatography of a Crude Plant Extract
-
Column Packing: Select a glass column of appropriate size. Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, adsorb the extract onto a small amount of silica gel. Carefully load the sample onto the top of the column.[14]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.[16][17]
-
Fraction Collection: Collect fractions of the eluate in test tubes or vials.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the target benzofuran compounds.
-
Pooling: Combine the fractions that show a high concentration of the desired compound(s) and evaporate the solvent.
Preparative HPLC is a high-resolution technique used for the final purification of the target compounds from the enriched fractions obtained from flash chromatography.[18][19][20]
Experimental Protocol: Preparative RP-HPLC for Benzofuran Isolation
-
Method Development: Develop an analytical HPLC method using a reverse-phase column (e.g., C18) to achieve good separation of the target benzofuran from impurities. A common mobile phase consists of a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid to improve peak shape.
-
Sample Preparation: Dissolve the semi-purified fraction in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter.[5]
-
System Setup: Equilibrate the preparative HPLC system, equipped with a larger C18 column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fractionation: Inject the sample onto the column and run the gradient program. Collect fractions corresponding to the peak of the target compound using a fraction collector.
-
Purity Check: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified benzofuran compound.
Phase 3: Structural Characterization
Once a benzofuran compound has been isolated in high purity, its chemical structure must be unequivocally determined. This is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.[7][21][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer further structural insights.[7][21][22]
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.[23][24]
Table 2: Spectroscopic Techniques for Benzofuran Characterization
| Technique | Information Obtained |
| ¹H NMR | Proton environment, coupling constants, and stereochemistry. |
| ¹³C NMR | Number and type of carbon atoms. |
| HRMS | Accurate mass and elemental formula. |
| X-ray Crystallography | Absolute 3D molecular structure. |
Concluding Remarks and Future Outlook
The diverse natural world remains a vast and fertile ground for the discovery of novel benzofuran compounds with significant therapeutic potential. The successful isolation of these molecules is a critical bottleneck in the drug discovery pipeline. The methodologies outlined in this guide, from systematic extraction to high-resolution purification, provide a robust framework for researchers to efficiently access these valuable natural products. As analytical technologies continue to advance, the integration of techniques such as HPLC-NMR-MS will further streamline the process of isolating and identifying new benzofuran derivatives, accelerating the pace of natural product-based drug discovery.[7][22]
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A Comprehensive Technical Guide to the Solubility of 1-Benzofuran-5-carboxylic Acid in Organic Solvents
Introduction
1-Benzofuran-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its molecular structure, featuring a fused benzene and furan ring system with a carboxylic acid moiety, imparts a unique combination of aromaticity, polarity, and hydrogen bonding capability.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.[1] This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [3] |
| Molecular Weight | 162.14 g/mol | [3] |
| Appearance | Off-white to colorless crystalline solid | [5] |
| Melting Point | 189-190°C | [5] |
| pKa | (Predicted) ~4-5 | |
| LogP | 1.9 (Predicted) | [3] |
The presence of the carboxylic acid group, a hydrogen bond donor and acceptor, along with the polar furan oxygen, suggests that this compound is a polar molecule.[6] The benzofuran ring system, however, contributes a significant nonpolar character. This amphiphilic nature dictates its solubility in a range of organic solvents.
Theoretical Framework of Solubility
The adage "like dissolves like" provides a foundational principle for predicting solubility.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are key determinants of its solubility:
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).[7]
-
Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The aromatic benzofuran ring system can engage in van der Waals forces, particularly with nonpolar and aromatic solvents.[7]
The overall solubility in a given solvent is a result of the energetic balance between overcoming the solute-solute interactions in the crystal lattice and the formation of new solute-solvent interactions.
Predicting Solubility Trends in Common Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the strong potential for hydrogen bonding with the carboxylic acid group, good solubility is expected in these solvents.[7][8]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Good to moderate solubility is anticipated due to dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.[9][10]
-
Halogenated Solvents (e.g., Dichloromethane): Moderate solubility is likely, driven by dipole-dipole interactions.[11][12]
-
Aromatic Hydrocarbons (e.g., Toluene): Moderate to low solubility is expected. While the aromatic ring of toluene can interact with the benzofuran system via π-π stacking, the overall polarity mismatch with the carboxylic acid group will limit solubility.[13]
-
Nonpolar Solvents (e.g., Hexane, Cyclohexane): Poor solubility is predicted due to the significant polarity difference.
The following diagram illustrates the key molecular interactions influencing the solubility of this compound in different solvent types.
Caption: Predicted solubility of this compound.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a solid in a liquid is the Saturation Shake-Flask Method . This method is widely recognized and is detailed in pharmacopeial guidelines such as USP General Chapter <1236>. The objective is to create a saturated solution at a specific temperature and then accurately measure the concentration of the dissolved solute.
Protocol: Saturation Shake-Flask Method
1. Materials and Equipment:
- This compound (solid)
- Selected organic solvents (high purity)
- Scintillation vials or flasks with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
2. Experimental Workflow:
The following diagram outlines the key steps in the saturation shake-flask method.
Caption: Workflow for the Saturation Shake-Flask Method.
3. Detailed Procedure:
-
Step 1: Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Step 2: Equilibration:
-
Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Step 3: Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
-
Step 4: Sampling and Filtration:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Step 5: Dilution:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Step 6: Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Step 7: Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[14] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a critical role in its ability to solvate the polar carboxylic acid group and the nonpolar benzofuran ring.
-
Purity of Solute and Solvent: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable predictions of its behavior. The general trend suggests good solubility in polar protic and aprotic solvents, with decreasing solubility as the solvent becomes less polar. For precise quantitative data, the saturation shake-flask method provides a robust and reliable experimental approach. This guide serves as a valuable resource for scientists working with this compound, enabling informed decisions in experimental design and process development.
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The Pharmacological Blueprint of Substituted Benzofurans: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry
Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, represents a core structural motif in a vast number of naturally occurring and synthetically derived molecules.[1][2][3] This scaffold is not merely a molecular curiosity; its versatile physicochemical properties and the amenability of its core to substitution have established it as a "privileged scaffold" in medicinal chemistry.[4] The introduction of various substituents at different positions on the benzofuran ring system gives rise to a diverse library of derivatives, each with a unique pharmacological profile.[1][2] These derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and central nervous system (CNS) modulatory effects.[4][5][6][7]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the pharmacological landscape of substituted benzofuran scaffolds. Moving beyond a simple enumeration of activities, this guide delves into the underlying mechanisms of action, explores critical structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics. The methodologies described herein are presented as self-validating systems, emphasizing the causal logic behind experimental design to ensure robust and reproducible outcomes.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted benzofurans have emerged as a significant class of compounds with potent and selective anticancer activities.[1][8][9][10] Their mechanisms of action are diverse, targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.[11]
Mechanisms of Action & Signaling Pathways
The anticancer effects of benzofuran derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer. A prominent target is the mTOR (mammalian target of rapamycin) signaling pathway , a critical regulator of cell growth, proliferation, and survival.[6][9] Certain benzofuran derivatives have been shown to inhibit mTORC1 and Akt signaling, which is significant as it may circumvent the resistance mechanisms associated with rapalogs.[6]
Another crucial mechanism involves the inhibition of tubulin polymerization .[8] By disrupting the formation of microtubules, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[8] Furthermore, some derivatives have been identified as inhibitors of various protein kinases, such as Src kinase and cyclin-dependent kinases (CDKs) , which are pivotal in cell cycle progression.[4][12]
The diagram below illustrates the key signaling pathways targeted by anticancer benzofuran derivatives.
Caption: Experimental workflow for anticancer evaluation of benzofurans.
Antimicrobial Activity: A Scaffold for Combating Infectious Diseases
Benzofuran derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi, making them a promising scaffold for the development of new antimicrobial agents. [5][13]
Antibacterial and Antifungal Spectrum
Substituted benzofurans have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [2][14]They have also exhibited potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. [14]
Structure-Activity Relationship (SAR) Insights
-
Substitution Pattern: The position and nature of substituents on the benzofuran ring significantly influence antimicrobial activity. For instance, substitutions at the C-6 and C-3 positions can greatly impact antibacterial activity and strain specificity. [5]* Hydroxyl Groups: The presence of a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity. [5]* Halogenation: Bromo-substituted derivatives, particularly at C-5 of the benzofuran ring and C-4 of a phenyl substituent, have shown excellent antibacterial activity. [14]
Experimental Protocols for Antimicrobial Activity Evaluation
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values. [1] Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism. For bacteria, adjust the inoculum density to approximately 5 x 10⁵ colony-forming units (CFU)/mL. [1]2. Serial Dilution: Perform a two-fold serial dilution of the benzofuran derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton broth for bacteria). [1]3. Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C for bacteria). [1]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [1]
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. [2][10] Methodology:
-
Agar Plate Preparation: Prepare agar plates (e.g., Nutrient Agar) and allow them to solidify. [2]2. Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Application of Compound: Create wells in the agar or place sterile paper discs impregnated with a known concentration of the benzofuran derivative onto the agar surface. [10]4. Incubation: Incubate the plates under suitable conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well or disc where microbial growth is inhibited). The size of the zone is indicative of the compound's antimicrobial activity.
Anti-inflammatory and CNS-Active Properties
Beyond their anticancer and antimicrobial effects, substituted benzofurans have shown promise as anti-inflammatory and central nervous system (CNS) active agents.
Anti-inflammatory Activity
Certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. [1][4]They have also been shown to modulate the activity of cyclooxygenase (COX) enzymes. [15]
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). [1] Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat them with various concentrations of the benzofuran derivatives.
-
LPS Stimulation: Stimulate the cells with LPS to induce NO production.
-
Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. [16]4. Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Central Nervous System (CNS) Activity
Benzofuran derivatives have been investigated for their potential in treating neurological disorders. [17]Some compounds have shown neuroprotective effects against excitotoxicity and oxidative stress. [5]They have been found to interact with various CNS targets, including glutamate receptors. [3]
Conclusion: The Future of Benzofuran Scaffolds in Drug Discovery
The substituted benzofuran scaffold has unequivocally established its importance in medicinal chemistry. Its structural versatility and the wide spectrum of biological activities exhibited by its derivatives make it a highly attractive starting point for the design and development of novel therapeutic agents. This guide has provided a comprehensive technical overview of the pharmacological profile of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and CNS-active properties. The detailed experimental protocols and insights into structure-activity relationships are intended to serve as a valuable resource for researchers in the field. As our understanding of the molecular targets and mechanisms of action of benzofuran derivatives continues to grow, we can anticipate the emergence of new and improved drug candidates based on this remarkable scaffold, addressing a wide range of unmet medical needs.
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Investigating the Therapeutic Potential of Benzofuran Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as compelling starting points for drug discovery programs.[2][5][6][7] This guide focuses specifically on benzofuran carboxylic acids, a subclass that has garnered significant attention for its therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammatory disorders.[1][8][9][10]
This document is designed not as a rigid protocol, but as a comprehensive technical guide for researchers, scientists, and drug development professionals. It aims to provide not only the "what" and "how" but, more critically, the "why" behind the experimental choices and strategic considerations in harnessing the therapeutic promise of benzofuran carboxylic acids.
The Benzofuran Carboxylic Acid Core: A Privileged Pharmacophore
The versatility of the benzofuran carboxylic acid scaffold lies in its tunable electronic and steric properties. The carboxylic acid moiety provides a key interaction point for biological targets, often forming critical hydrogen bonds or salt bridges.[11] Furthermore, the benzofuran ring system itself can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[12] The strategic placement of substituents, particularly halogens, on the benzofuran ring or on appended phenyl groups has been shown to significantly influence biological activity.[4][8][10][13]
Therapeutic Frontiers of Benzofuran Carboxylic Acids
Anticancer Activity: Targeting Key Oncogenic Pathways
Benzofuran carboxylic acid derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[13][14][15][16] Their mechanisms of action are multifaceted and often involve the modulation of critical signaling pathways implicated in tumorigenesis.
One of the key mechanisms identified is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[14] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity, leading to potent cytotoxic effects in cancer cells.[14]
Another important target is the family of carbonic anhydrases (CAs), particularly the cancer-related isoform hCA IX.[17][18] This enzyme is involved in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation. Novel benzofuran-based carboxylic acid derivatives have been developed as selective, submicromolar inhibitors of hCA IX, displaying promising antiproliferative and pro-apoptotic actions in breast cancer cell lines.[17][18]
The Pim-1 kinase, a proto-oncogene frequently overexpressed in various cancers, has also been successfully targeted by benzofuran-2-carboxylic acids.[11] X-ray crystallography has revealed that the carboxylic acid and amino groups of these inhibitors form crucial interactions within the Pim-1 binding site, leading to potent and selective inhibition.[11]
Diagram 1: Inhibition of the NF-κB Signaling Pathway by Benzofuran Carboxylic Acid Derivatives
Caption: Benzofuran carboxylic acid derivatives can inhibit the NF-κB pathway by targeting IKK.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzofuran carboxylic acids have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][5][8][19]
The introduction of halogen atoms, such as bromine, into the benzofuran structure has been shown to enhance antimicrobial and antifungal activity.[5][8] For instance, certain halogenated derivatives of 3-benzofurancarboxylic acid are active against Gram-positive cocci and Candida species.[8] The position and number of halogen substituents can significantly impact the potency and spectrum of activity.[8]
The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some benzofuran derivatives have been investigated as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis.[1]
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Benzofuran carboxylic acids have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[9][10][20]
Similar to their anticancer effects, the anti-inflammatory properties of these compounds are often linked to the inhibition of the NF-κB pathway.[21] By suppressing NF-κB activation, benzofuran derivatives can reduce the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase-2 (COX-2).[9][10] For example, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of COX-2 and iNOS, leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[10]
Synthesis and Experimental Evaluation: A Practical Framework
The successful investigation of benzofuran carboxylic acids hinges on robust synthetic methodologies and reliable biological assays.
Synthetic Strategies
A common and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[22] This reaction can be expedited using microwave assistance, significantly reducing reaction times and improving yields.[22]
Diagram 2: General Workflow for Synthesis and Evaluation of Benzofuran Carboxylic Acids
Caption: A streamlined workflow from synthesis to biological evaluation of benzofuran carboxylic acids.
Protocol 1: Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement [22]
-
Rationale: This method offers a rapid and high-yield route to benzofuran-2-carboxylic acids from readily available 3-bromocoumarins. Microwave irradiation accelerates the base-catalyzed ring contraction.
-
Step-by-Step Methodology:
-
To a microwave reaction vessel, add the 3-bromocoumarin (1 equivalent), ethanol, and an aqueous solution of sodium hydroxide.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 5 minutes) at a set temperature.
-
After cooling, transfer the reaction mixture to a beaker.
-
Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Biological Evaluation
A crucial step in assessing the therapeutic potential of newly synthesized compounds is to evaluate their biological activity in relevant in vitro and in vivo models.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay [3][23][24]
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Step-by-Step Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the benzofuran carboxylic acid derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Structure-Activity Relationships and Future Directions
The extensive research on benzofuran carboxylic acids has revealed key structure-activity relationships (SAR) that can guide the design of more potent and selective therapeutic agents.[4][12][14]
Table 1: Summary of Selected Benzofuran Carboxylic Acid Derivatives and their Biological Activities
| Compound Class | Key Structural Features | Biological Activity | Target/Mechanism | Reference |
| Benzofuran-2-carboxamides | N-(4'-hydroxy)phenylamide | Anticancer, NF-κB inhibition | NF-κB pathway | [14] |
| Halogenated 3-benzofurancarboxylic acids | Bromine or other halogens | Antimicrobial, Antifungal | Gram-positive bacteria, Candida spp. | [8] |
| Benzofuran-based carboxylic acids | Ureido linker to benzoic or hippuric acid | Anticancer | Carbonic anhydrase IX inhibitor | [17][18] |
| Fluorinated benzofurans | Difluoro and bromo substitutions | Anti-inflammatory | COX-2 and iNOS inhibition | [10] |
| Benzofuran-2-carboxylic acids | Amino group substitutions | Anticancer | Pim-1 kinase inhibitor | [11] |
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While several targets have been identified, a deeper understanding of the molecular interactions is needed.
-
Optimizing pharmacokinetic properties: Improving solubility, metabolic stability, and bioavailability will be crucial for translating in vitro findings to in vivo efficacy.
-
Exploring novel therapeutic applications: The diverse biological activities of this scaffold suggest potential in other disease areas, such as neurodegenerative and metabolic disorders.
Conclusion
Benzofuran carboxylic acids represent a highly versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a compelling focus for modern drug discovery efforts. By leveraging the principles of medicinal chemistry and a thorough understanding of their biological targets, the full therapeutic promise of this remarkable scaffold can be realized.
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The Benzofuran Scaffold: A Privileged Motif in Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been extensively explored synthetically, leading to the discovery of numerous compounds with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into the critical structural modifications that govern their anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities. This guide will elucidate the causality behind experimental choices in SAR-guided drug design, present key quantitative data in a comparative format, and provide detailed experimental protocols for SAR determination.
The Benzofuran Core: A Versatile Pharmacophore
The unique physicochemical properties and versatile structural features of the benzofuran ring system make it a "privileged structure" in drug discovery.[5][6] The fusion of an aromatic benzene ring with an electron-rich furan ring creates a planar, rigid scaffold that can be readily functionalized at various positions (C2, C3, C4, C5, C6, and C7). This allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor binding.[7]
Structure-Activity Relationship (SAR) of Benzofuran Derivatives
The biological activity of benzofuran derivatives is exquisitely dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[8][9] The SAR studies in this area have revealed several key determinants of their antiproliferative activity.
Key Structural Features for Anticancer Activity:
-
Substitution at the C2 and C3 positions: The C2 and C3 positions of the benzofuran ring are critical for anticancer activity. Introduction of aryl or aroyl groups at these positions often leads to potent cytotoxic compounds. For instance, 2-arylbenzofurans have shown significant activity, with the nature of the substituent on the aryl ring playing a crucial role.[10]
-
Halogenation: The introduction of halogen atoms, particularly bromine, can significantly enhance anticancer potency.[11] This is often attributed to the ability of halogens to form halogen bonds with the target protein, thereby increasing binding affinity.
-
Hybrid Molecules: Hybrid molecules that incorporate the benzofuran scaffold with other pharmacophores, such as pyrazole or triazole, have demonstrated synergistic anticancer effects.[12]
Table 1: Anticancer Activity (IC50) of Representative Benzofuran Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofurans | 4b | A549 (Lung) | 1.48 | [1] |
| 15a | A549 (Lung) | 5.27 | [1] | |
| 16a | NCI-H23 (Lung) | 0.49 | [1] | |
| Benzofuran-Chalcones | 33d | MCF-7 (Breast) | 3.22 | [9] |
| 33d | A-549 (Lung) | 2.74 | [9] | |
| Oxindole-based Benzofuran Hybrids | 22d | MCF-7 (Breast) | 3.41 | [9] |
| 22f | MCF-7 (Breast) | 2.27 | [9] | |
| Benzofuran-1,2,3-triazole Hybrids | 50g | HCT116 (Colon) | 0.87 | [9] |
| 50g | A549 (Lung) | 0.57 | [9] | |
| Pyrimidinylimino-thiazolidin-4-one Hybrids | 3b | MCF-7 (Breast) | 7.53 | [13] |
| 3c | MCF-7 (Breast) | 9.17 | [13] |
Mechanistic Insights from Molecular Docking:
Molecular docking studies have provided valuable insights into the mechanism of action of anticancer benzofuran derivatives. For example, certain derivatives have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.[14][15] This disruption of the mitotic spindle ultimately leads to apoptotic cell death.
Caption: Benzofuran derivatives can inhibit tubulin polymerization.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi.[16]
Key Structural Features for Antimicrobial Activity:
-
Substituents on the Aryl Ring at C2/C3: For 2-aryl and 3-aroylbenzofurans, the nature and position of substituents on the aryl ring are critical. Electron-withdrawing groups, such as halogens, often enhance antibacterial activity.[5]
-
Hydrophobicity: Increased hydrophobicity can lead to improved antibacterial activity, likely due to enhanced penetration of the bacterial cell membrane.[17]
-
Hybridization with other Heterocycles: Incorporating other heterocyclic moieties like pyrazole or thiazole can broaden the antimicrobial spectrum and increase potency.[12]
Table 2: Antimicrobial Activity (MIC) of Representative Benzofuran Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Ketoximes | 38 | Staphylococcus aureus | 0.039 | [5] |
| Candida albicans | 0.625-2.5 | [5] | ||
| 2-Arylbenzofurans | 15, 16 | S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 | [5] |
| Hydrophobic Benzofuran Analogs | - | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [17] |
| Aza-benzofurans | 1 | Salmonella typhimurium | 12.5 | [4] |
| 1 | Escherichia coli | 25 | [4] | |
| 1 | Staphylococcus aureus | 12.5 | [4] | |
| Oxa-benzofurans | 6 | Penicillium italicum | 12.5 | [4] |
| 6 | Colletotrichum musae | 12.5-25 | [4] |
Mechanistic Insights from Molecular Docking:
Molecular docking studies suggest that benzofuran derivatives can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[7][12] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death.
Caption: Benzofuran derivatives can inhibit bacterial DNA gyrase.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a variety of diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.
Key Structural Features for Anti-inflammatory Activity:
-
Substitution Pattern: The anti-inflammatory activity is highly dependent on the substitution pattern on the benzofuran ring. For example, fluorinated benzofuran derivatives have shown potent anti-inflammatory effects.
-
Hybridization: Hybrid molecules, such as those combining benzofuran with piperazine, have demonstrated significant inhibition of pro-inflammatory mediators.
Mechanistic Insights:
Many anti-inflammatory benzofuran derivatives exert their effects by inhibiting key signaling pathways, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. By inhibiting these pathways, benzofuran derivatives can reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Caption: Benzofuran derivatives can inhibit NF-κB and MAPK pathways.
Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several benzofuran derivatives have been identified as potent AChE inhibitors.[18]
Key Structural Features for AChE Inhibition:
-
Substituents at C2 and C5/C6: The presence of specific substituents at the C2 and C5 or C6 positions of the benzofuran ring is crucial for AChE inhibitory activity. For instance, a piperidine moiety at C2 has been shown to be beneficial.[19]
-
Aryl Substituents: The nature of aryl substituents can significantly influence the potency of AChE inhibition.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of Representative Benzofuran Derivatives
| Compound Class | Derivative | IC50 (µM) | Reference |
| Benzofuran-based compounds | 7c | 0.058 | [17] |
| 7e | 0.086 | [17] | |
| 3-Arylbenzofuranones | 20 | 0.089 | [18] |
| 2-Arylbenzofurans | 20 | 0.086 | [10] |
| (5-Methyl-3-morpholinobenzofuran-2-yl) methanones | A4 | 11 | [8] |
Experimental Protocols for SAR Determination
The elucidation of SAR is an iterative process involving chemical synthesis and biological evaluation. The following are detailed protocols for key experiments used in the SAR studies of benzofuran derivatives.
Synthesis of Benzofuran Derivatives
General Procedure for the Synthesis of 2-Arylbenzofurans: [10]
-
O-Alkylation: To a solution of a substituted 2-hydroxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate and methyl α-bromophenylacetate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis: Add aqueous potassium hydroxide to the reaction mixture and heat to 80-82°C for 2 hours. Cool the mixture and acidify with hydrochloric acid to precipitate the corresponding 2-(2-formylphenoxy)-2-phenylacetic acid.
-
Cyclization: A mixture of the obtained acid, anhydrous sodium acetate, and acetic anhydride is heated at 120-125°C for 4 hours. After cooling, the mixture is poured onto ice water, and the precipitated product is filtered, washed with water, and dried. The crude product is then purified by recrystallization.
Caption: General synthetic route for 2-arylbenzofuran derivatives.
Biological Evaluation
3.2.1. Anticancer Activity: MTT Assay [3][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
3.2.2. Antimicrobial Activity: Broth Microdilution Method [6][22][23]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Prepare two-fold serial dilutions of the benzofuran derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible microbial growth.
3.2.3. Acetylcholinesterase Inhibition: Ellman's Method [22][24]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the benzofuran derivative.
-
Enzyme Addition: Add acetylcholinesterase to the mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of substituent patterns in dictating the biological activity of these derivatives. Future research in this area should focus on the synthesis of novel, more complex benzofuran derivatives, including multi-target-directed ligands, to address the challenges of drug resistance and complex diseases. The integration of computational methods, such as QSAR and molecular docking, with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of benzofuran-based drugs.
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Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Biological Targets for 1-Benzofuran-5-carboxylic Acid
Preamble: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
The benzofuran moiety is a recurring motif in a multitude of natural products and synthetic molecules, bestowing upon them a diverse array of pharmacological activities.[1][2] This privileged scaffold is the cornerstone of drugs with applications ranging from antiarrhythmics like amiodarone to antifungal agents such as griseofulvin.[3][4] The inherent versatility of the benzofuran ring system allows for extensive chemical modification, making it a fertile ground for the development of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[5][6][7][8][9] Our focus in this guide is on a specific, yet underexplored derivative: 1-Benzofuran-5-carboxylic acid. While the broader benzofuran class has been studied, the specific biological targets of this particular molecule remain largely uncharacterized. This document provides a comprehensive, multi-pronged strategy for the de-orphaning of this compound, outlining a logical progression from computational prediction to rigorous experimental validation of its molecular targets.
Section 1: Strategic Framework for Target Identification
The discovery of a drug's molecular target is a critical step in understanding its mechanism of action, predicting potential toxicities, and enabling rational drug development. Our approach for this compound is a synergistic workflow that integrates computational and experimental methodologies to maximize the probability of success. This strategy is designed to be iterative, with findings from one stage informing the design of subsequent experiments.
The overall workflow can be visualized as follows:
Caption: A multi-phase workflow for target identification of this compound.
Section 2: Phase 1 - In Silico Target Prediction
The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate a tractable list of putative targets. This approach is cost-effective and allows for the rapid screening of vast biological databases.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. Given the rich history of the benzofuran scaffold, we can exploit this to our advantage.
-
2D and 3D Similarity Searching: We will use the structure of this compound as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological targets. The Tanimoto coefficient will be our primary metric for assessing similarity.
-
Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. We will build a pharmacophore model based on known active benzofuran derivatives that share potential therapeutic indications, such as anticancer or antimicrobial activities.[1][9] This model will then be used to screen a 3D database of protein structures to identify potential binding partners for our compound of interest.
Structure-Based Approaches: Reverse Docking
Reverse docking, also known as inverse virtual screening, is a powerful technique where a small molecule is docked against a large collection of protein structures to identify potential binding partners.
-
Protocol for Reverse Docking:
-
Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Target Database: A curated database of protein crystal structures, such as the Protein Data Bank (PDB), will be utilized. We will prioritize human proteins, particularly those implicated in cancer and inflammatory pathways, given the known activities of benzofuran derivatives.[6][10]
-
Docking Simulation: A high-throughput docking program (e.g., AutoDock Vina, Glide) will be used to systematically dock our ligand into the binding pockets of each protein in the database.
-
Scoring and Ranking: The resulting protein-ligand complexes will be scored based on their predicted binding affinity. The top-scoring hits will be visually inspected for plausible binding modes and interactions.
-
Data Mining and Literature Analysis
A comprehensive review of the scientific literature and patent databases will be conducted to identify any reported biological effects of this compound or its close analogs. This can provide valuable clues about the pathways and cellular processes that may be modulated by the compound.
Table 1: Hypothetical Output of In Silico Target Prediction
| Target ID | Target Name | Class | Prediction Method | Docking Score (kcal/mol) | Rationale |
| P00918 | Carbonic Anhydrase IX | Enzyme | Reverse Docking | -9.2 | Known target for some benzofuran derivatives.[11] |
| P04626 | Cyclooxygenase-2 (COX-2) | Enzyme | Pharmacophore Modeling | -8.7 | Implicated in inflammation; a common target for anti-inflammatory drugs. |
| Q9Y243 | Lysine-Specific Demethylase 1 (LSD1) | Enzyme | Similarity Search | -8.1 | Benzofuran acylhydrazones are known LSD1 inhibitors.[10] |
| P04150 | DNA Gyrase Subunit B | Enzyme | Literature Analysis | -7.5 | A validated target for antibacterial benzofuran derivatives.[1] |
Section 3: Phase 2 - Experimental Validation
The list of putative targets generated in Phase 1 must be subjected to rigorous experimental validation. This phase employs a combination of biochemical, cell-based, and proteomic approaches to confirm the predicted interactions and elucidate the functional consequences of these interactions.
Biochemical Assays: Direct Target Interaction
For each high-priority target identified in the in silico screen, a direct biochemical assay will be performed to confirm binding and functional modulation.
-
Enzyme Inhibition Assays: For targets that are enzymes (e.g., Carbonic Anhydrase IX, COX-2, LSD1), we will perform in vitro enzyme activity assays in the presence of varying concentrations of this compound. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, will be determined.
-
Binding Assays: For non-enzymatic targets, direct binding can be assessed using techniques like fluorescence polarization (FP) or surface plasmon resonance (SPR).
Cell-Based Assays: Phenotypic Confirmation
Cell-based assays are crucial for understanding the effect of the compound in a more biologically relevant context.
-
Phenotypic Screening: Based on the predicted targets, we will select appropriate cell lines for phenotypic screening. For example, if COX-2 is a predicted target, we would assess the compound's ability to reduce prostaglandin E2 production in lipopolysaccharide-stimulated macrophages. If carbonic anhydrase IX is a target, we would evaluate the compound's antiproliferative activity against hypoxic cancer cell lines that overexpress this enzyme.[11]
-
Pathway Analysis: If the compound elicits a significant cellular phenotype, we will perform downstream analyses, such as Western blotting or qPCR, to determine if it modulates the signaling pathway associated with the putative target.
Affinity-Based Proteomics: An Unbiased Approach
To complement our targeted validation, we will employ a chemical proteomics approach to identify binding partners in an unbiased manner.
-
Workflow for Affinity-Based Proteomics:
Caption: Workflow for identifying protein targets using affinity-based proteomics.
-
Detailed Protocol for Affinity Probe Synthesis and Pulldown:
-
Probe Synthesis: A derivative of this compound will be synthesized with a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) suitable for immobilization.
-
Immobilization: The affinity probe will be covalently attached to a solid support, such as sepharose beads.
-
Cell Lysate Preparation: A relevant cell line will be lysed to release its protein content.
-
Incubation: The cell lysate will be incubated with the affinity probe-conjugated beads to allow for binding of target proteins. A control experiment using beads without the probe will be run in parallel.
-
Washing: The beads will be washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins will be eluted from the beads.
-
LC-MS/MS Analysis: The eluted proteins will be digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The proteins identified in the affinity probe pulldown will be compared to the control pulldown to identify specific binders.
-
Section 4: Phase 3 - Target Confirmation and Mechanism of Action
The final phase of our investigation is dedicated to unequivocally confirming the identified targets and elucidating the precise mechanism by which this compound exerts its biological effects.
Direct Target Engagement Assays
To confirm direct binding in a cellular context, we will employ target engagement assays.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. We will perform CETSA in intact cells to confirm that this compound directly engages its target protein in a physiological environment.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Genetic Validation
Genetic approaches are essential for validating that the observed phenotype is indeed a consequence of modulating the identified target.
-
CRISPR/Cas9-mediated Knockout: We will use CRISPR/Cas9 technology to generate knockout cell lines that lack the expression of the target protein. If the compound's effect is diminished or abolished in the knockout cells, it provides strong evidence that the protein is the relevant target.
-
siRNA-mediated Knockdown: As an alternative or complementary approach, we can use small interfering RNA (siRNA) to transiently knockdown the expression of the target protein.
In Vivo Model Studies
The ultimate validation of a drug target comes from demonstrating efficacy in a relevant in vivo model. Based on the confirmed mechanism of action, an appropriate animal model of disease (e.g., a tumor xenograft model for an anticancer target) will be selected to evaluate the therapeutic potential of this compound.
Conclusion
The systematic and multi-faceted approach outlined in this guide provides a robust framework for the discovery and validation of novel biological targets for this compound. By integrating computational predictions with rigorous biochemical, cellular, and in vivo experimental validation, we can unlock the therapeutic potential of this promising molecule and pave the way for the development of a new class of targeted therapies. The journey from a privileged scaffold to a clinically validated drug is arduous, but a clear and logical scientific strategy is the essential first step.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzofuran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzofuran-5-carboxylic acid, a heterocyclic compound featuring a fused benzene and furan ring system with a carboxylic acid substituent, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in numerous biologically active compounds, making a thorough understanding of its physicochemical properties essential for its application in drug design and development. This guide provides a detailed analysis of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental methodologies for its characterization. The benzofuran scaffold is prevalent in a wide array of natural products and synthetic molecules that exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its molecular structure and key identifiers.
-
Molecular Formula: C₉H₆O₃
-
Molecular Weight: 162.14 g/mol [1]
-
IUPAC Name: this compound
-
CAS Number: 90721-27-0[1]
-
Canonical SMILES: C1=CC2=C(C=CO2)C=C1C(=O)O[1]
-
InChI Key: GTWXSZIQNTUNKR-UHFFFAOYSA-N[1]
The planarity and aromaticity of the benzofuran ring system, coupled with the acidic proton of the carboxylic acid group, largely dictate the molecule's physical and chemical behavior.
Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is paramount for predicting its behavior in various systems, from biological assays to formulation development.
| Property | Value | Source |
| Melting Point | 189-190 °C | [2] |
| Boiling Point | 325.6 ± 15.0 °C (Predicted) | [2] |
| pKa | 4.06 ± 0.30 (Predicted) | |
| Solubility | Good solubility in common organic solvents. | [2] |
| Appearance | Off-white to yellow solid. |
Note: Predicted values are computationally derived and should be confirmed by experimental methods.
Experimental Determination of Physicochemical Properties
For researchers seeking to validate or determine the physicochemical properties of this compound, the following established protocols provide a reliable framework. The causality behind these experimental choices lies in their precision, reproducibility, and the fundamental principles of physical chemistry they employ.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (189 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is crucial for understanding the ionization state of the molecule at a given pH, which influences its solubility, absorption, and biological activity.
Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Diagram: pKa Determination by Potentiometric Titration
Caption: Logical flow for the experimental determination of pKa via potentiometric titration.
Solubility Determination
Solubility is a key parameter influencing bioavailability and formulation. The "like dissolves like" principle is a good starting point, suggesting that this compound, with its polar carboxylic acid group and nonpolar benzofuran core, will exhibit varied solubility in different solvents.
Protocol: Shake-Flask Method
-
System Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to obtain a clear, saturated supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. For this compound, the expected signals would include those for the aromatic protons on the benzofuran ring system and a characteristic downfield signal for the acidic proton of the carboxylic acid group. 1H NMR (400 MHz, DMSO-d6) chemical shifts (δ) have been reported at 12.9, 8.30, 8.11, 7.92, 7.69, and 7.09 ppm.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound would show signals for the carbons of the benzofuran rings and a downfield signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying functional groups. For this compound, the key characteristic absorptions are:
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[4]
-
C=O Stretch: A strong, sharp absorption between 1760-1690 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[4]
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the benzofuran ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (162.14 m/z) would be expected.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The fragmentation of the benzofuran ring would also contribute to the overall spectrum.
Applications and Safety Considerations
Potential Applications in Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry. Benzofuran derivatives have been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial and Antifungal Agents
-
Anticancer Agents
-
Anti-inflammatory and Analgesic Drugs
-
Antiviral Agents
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound. The combination of tabulated data, detailed experimental protocols, and an outline of its spectroscopic properties and potential applications serves as a valuable resource for researchers in the fields of chemistry and drug development. A thorough understanding and experimental verification of these properties are crucial for the successful utilization of this versatile molecule in scientific research and the development of new therapeutic agents.
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Toxicological profile of 1-Benzofuran-5-carboxylic acid
An In-Depth Technical Guide to the Toxicological Profile of 1-Benzofuran-5-carboxylic Acid
Authored by a Senior Application Scientist
Disclaimer: This document synthesizes the currently available public information on this compound and outlines a comprehensive toxicological evaluation framework based on established scientific and regulatory principles. The toxicological data for this specific compound is limited, and this guide is intended for research, scientific, and drug development professionals to inform a structured approach to its toxicological assessment.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₉H₆O₃.[1][2][3] It belongs to the benzofuran class of compounds, which are known for a wide range of biological activities and are scaffolds in various drug discovery programs.[4][5] Understanding the toxicological profile of this specific molecule is paramount for its safe handling, and for assessing its potential as a drug candidate or its risks as an environmental agent. This guide provides a detailed framework for the toxicological evaluation of this compound, integrating established methodologies and explaining the scientific rationale behind the proposed experimental designs.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is critical for designing and interpreting toxicological studies.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 90721-27-0 | [1][2] |
| Appearance | Solid | [6] |
Hazard Identification and Classification
Based on aggregated data from notifications to the ECHA C&L Inventory, this compound has the following GHS hazard classifications:
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Acute Tox. 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Skin Irrit. 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A / Eye Irrit. 2 | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Source:[1]
This initial hazard identification provides the basis for a targeted toxicological investigation, starting with acute toxicity studies to confirm these classifications and moving towards more complex endpoints.
Proposed Toxicological Evaluation Workflow
The following diagram illustrates a comprehensive workflow for the toxicological assessment of this compound.
Caption: A tiered approach to the toxicological evaluation of this compound.
Acute Toxicity Assessment
The initial GHS classification suggests that this compound is harmful if swallowed and is an irritant.[1] These endpoints should be formally assessed through standardized acute toxicity studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.[7][8][9]
Objective: To determine the acute oral toxicity of this compound and to identify the appropriate hazard classification and labeling.
Methodology:
-
Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used as they are generally more sensitive.
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions for at least 5 days prior to the study to allow for acclimatization.
-
Dose Selection: Based on the GHS classification of "Harmful if swallowed," a starting dose of 300 mg/kg body weight is appropriate.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle (e.g., corn oil or water with a suspending agent) should be used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
Three animals are dosed at the starting dose.
-
If 2 or 3 animals die, the test is repeated at a lower dose.
-
If 0 or 1 animal dies, the test is repeated at a higher dose.
-
This process is continued until the criteria for classification are met.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Genotoxicity Assessment
It is crucial to determine if a compound can induce genetic mutations or chromosomal damage. Benzofuran derivatives have been shown to have genotoxic potential.[10][11]
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect point mutations and is a standard initial screen for genotoxicity.[12]
Objective: To evaluate the mutagenic potential of this compound.
Methodology:
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are designed to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to a range of concentrations of this compound on minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the negative control.
Repeated Dose Toxicity
Chronic or sub-chronic exposure studies are necessary to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[13][14]
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)
Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.[7]
Methodology:
-
Animal Model: Rats are typically used, with equal numbers of males and females in each group.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not mortality. The lowest dose should not produce any evidence of toxicity.
-
Administration: The test substance is administered orally by gavage daily for 28 days.
-
Observations:
-
In-life: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are measured at the end of the study.
-
Histopathology: A full histopathological examination of organs and tissues is performed.
-
-
NOAEL Determination: The NOAEL is the highest dose at which no adverse effects are observed.
Reproductive and Developmental Toxicity
For compounds with potential for human exposure, particularly in drug development, an assessment of reproductive and developmental toxicity is essential.[15][16][17]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
This is a screening test to provide initial information on the potential effects on male and female reproductive performance and on the development of the offspring.[15]
Objective: To identify potential adverse effects of this compound on reproduction and development.
Methodology:
-
Animal Model: Rats are used.
-
Dosing: The test substance is administered to males for four weeks and to females for two weeks before mating, during mating, and for females, throughout gestation and lactation.
-
Endpoints:
-
Parental Animals: Mating performance, fertility, gestation length, and clinical observations are recorded.
-
Offspring: Viability, body weight, and developmental landmarks are monitored.
-
-
Interpretation: The results provide an indication of whether a more extensive multi-generation study is required.
Ecotoxicological Assessment
While the primary focus of this guide is on human health, a complete toxicological profile should also consider the potential environmental impact.
Information on the ecotoxicity of this compound is currently lacking.[18] Standard tests, such as those for toxicity to fish, daphnia, and algae, would be necessary to characterize its environmental risk.
Conclusion
The available data on this compound indicates a potential for acute toxicity upon oral ingestion and irritation to the skin, eyes, and respiratory system. However, a comprehensive toxicological profile is currently absent. This guide outlines a structured, tiered approach to systematically evaluate the toxicological properties of this compound, in line with international guidelines.[19][20][21][22] The proposed workflow, from in silico and in vitro screening to in vivo studies, provides a scientifically robust framework for generating the necessary data to perform a thorough risk assessment. This is essential for ensuring the safe development and use of this compound in any application.
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Scialli, A. R., et al. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 61(2), 203–212. [Link]
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Exploring the Antioxidant Properties of Benzofuran Derivatives
An In-Depth Technical Guide
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] This has propelled the search for novel antioxidant agents capable of mitigating ROS-induced cellular damage. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone for drug discovery, and the benzofuran scaffold has emerged as a particularly "privileged" structure.[3][4][5]
Benzofuran, a bicyclic compound formed by the fusion of a benzene and a furan ring, is prevalent in numerous natural products and synthetic molecules that exhibit a vast array of pharmacological activities.[4][6] Its derivatives have shown significant promise as anticancer, anti-inflammatory, antimicrobial, and, critically, antioxidant agents.[3][4][5][7] Notably, research has indicated that modifying a chroman skeleton, the core of the potent natural antioxidant Vitamin E, to a benzofuran structure can lead to an enhancement of antioxidant activity.[8][9]
This technical guide provides an in-depth exploration of the antioxidant properties of benzofuran derivatives, designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of facts to explain the causality behind experimental choices, offers detailed, self-validating protocols for key assessment assays, and synthesizes the current understanding of the structure-activity relationships that govern the antioxidant potential of this versatile molecular framework.
Section 1: Mechanistic Underpinnings of Benzofuran's Antioxidant Action
The ability of a compound to act as an antioxidant is fundamentally tied to its capacity to donate an electron or a hydrogen atom to a highly reactive free radical, thereby stabilizing it. The benzofuran nucleus, particularly when substituted with one or more hydroxyl (-OH) groups, is exceptionally well-suited for this role.
Core Mechanisms of Radical Scavenging
The primary mechanisms through which phenolic compounds like hydroxylated benzofurans exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The stability of the resulting antioxidant radical is crucial for its efficacy. From a thermodynamic standpoint, this pathway is often governed by the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[10]
-
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the antioxidant may first deprotonate to form an anion, which then donates an electron to the free radical. This pathway is heavily influenced by the proton affinity (PA) of the antioxidant.[10]
The structural and electronic properties of 2-phenylbenzofuran derivatives, for instance, have been shown to favor the HAT mechanism in the gaseous phase and the SPLET pathway in polar solvents like water and methanol.[10]
Structure-Activity Relationships (SAR)
The antioxidant potency of a benzofuran derivative is not inherent to the core alone but is profoundly influenced by the nature and position of its substituents.
-
Role of Hydroxyl Groups: The number and location of phenolic hydroxyl groups are the most critical determinants of antioxidant capacity. These groups serve as the primary sites for hydrogen or electron donation.
-
Influence of the Furan Ring: The oxygen atom within the furan ring acts as an electron-donating group, which increases the electron density on the fused benzene ring. This electronic effect helps to stabilize the radical formed on the benzofuran scaffold after it has donated a hydrogen atom, making the initial donation more favorable.
-
Substitutions at C-2: The C-2 position of the benzofuran ring has been identified as a key site for modification. Attaching ester groups or other heterocyclic rings at this position has been shown to be crucial for modulating cytotoxic and, by extension, antioxidant activities.[2]
Understanding these SAR principles is paramount for the rational design of new benzofuran derivatives with enhanced antioxidant efficacy.
Section 2: Methodologies for In Vitro Antioxidant Capacity Assessment
A multi-assay approach is essential for a comprehensive evaluation of a compound's antioxidant potential, as different methods reflect different aspects of antioxidant action. This section provides detailed protocols for three widely accepted assays, explaining the rationale behind each procedural step.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is one of the most common and reliable methods for screening the radical-scavenging activity of chemical compounds.
Causality of Experimental Design: The DPPH assay is based on a straightforward colorimetric reaction. DPPH is a stable, commercially available organic radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is directly proportional to the scavenging potential of the test compound. Methanol or ethanol is used as the solvent because DPPH is readily soluble in it, and it provides a suitable medium for the radical-antioxidant reaction. A positive control, such as Ascorbic Acid or Trolox, is crucial for validating the assay's performance and providing a benchmark for comparison.[1]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation.
-
Test Compound Stock Solutions: Prepare stock solutions of the benzofuran derivatives and a positive control (e.g., Trolox) in methanol, typically at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solutions, prepare a series of working solutions of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
Pipette 1.0 mL of each working solution (or methanol for the blank) into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
-
Vortex the tubes thoroughly to ensure complete mixing.
-
Incubate the tubes in the dark at room temperature for 30 minutes. The incubation period allows the scavenging reaction to reach completion.
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Use methanol as the reference for the spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the control reaction (containing only methanol and DPPH) and A_sample is the absorbance of the test compound.
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the plot using linear regression analysis.[1] A lower IC50 value indicates higher antioxidant activity.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Causality of Experimental Design: This method is predicated on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[11] The low pH is critical to maintain iron solubility and drive the reaction. The intensity of the blue color, measured spectrophotometrically at 593 nm, is directly related to the reducing power of the sample.[1] A standard curve is generated using a known concentration of Fe²⁺ (e.g., from ferrous sulfate) to quantify the antioxidant capacity of the test samples in terms of Fe²⁺ equivalents.[1]
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 100 mL of distilled water. Adjust the pH to 3.6 using glacial acetic acid.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
Ferrous Sulfate Standard: Prepare a series of dilutions (e.g., 100 to 2000 µM) from a stock solution of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Pipette 50 µL of the test compound (dissolved in an appropriate solvent) or ferrous sulfate standard into the wells of a 96-well plate.
-
Add 1.7 mL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate the plate at 37°C for 4 to 30 minutes. The optimal incubation time may vary depending on the compound.
-
-
Measurement:
-
Measure the absorbance of the resulting blue solution at 593 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Calculate the FRAP value of the test samples from the standard curve. The results are typically expressed as µM of Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compounds.[12][13]
Causality of Experimental Design: This assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent.[12] Inside the cell (e.g., human hepatocarcinoma HepG2 cells), cellular esterases cleave the acetate groups, trapping the now polar and non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[13] A peroxyl radical generator, such as AAPH, is then added to induce oxidative stress. The ROS generated oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][14] An effective antioxidant will penetrate the cell membrane and quench these radicals, thereby inhibiting the formation of DCF and reducing the fluorescence signal. The reduction in fluorescence intensity compared to control cells (without the antioxidant) quantifies the compound's cellular antioxidant activity.[12] Quercetin, a well-known flavonoid antioxidant, is often used as a standard for comparison.[12]
Experimental Protocol: CAA Assay
-
Cell Culture:
-
Seed HepG2 or HeLa cells in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluency on the day of the assay.[15] Culture in an appropriate medium at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a phosphate-buffered saline (PBS) solution.
-
Treat the cells with 100 µL of medium containing the test benzofuran derivatives or a standard (e.g., Quercetin) at various concentrations for 1 hour. This allows for cellular uptake of the compounds.
-
Add 25 µM DCFH-DA solution to the wells and incubate for another 60 minutes at 37°C.[16]
-
Wash the cells again with PBS to remove the extracellular probe and compounds.
-
Add 100 µL of 600 µM AAPH (a peroxyl radical initiator) to all wells to induce oxidative stress.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Results can be expressed as quercetin equivalents (QE) by comparing the activity of the test compound to a standard curve of quercetin.[12]
-
Section 3: Data Presentation and Visualization
Clear and concise presentation of quantitative data is crucial for comparison and interpretation.
Tabular Summary of Antioxidant Activity
Summarizing results in a table allows for a direct comparison of the potency of different derivatives across multiple assays.
| Compound ID | Benzofuran Derivative | DPPH IC50 (µM) | FRAP Value (µM Fe²⁺ equiv./µM) | CAA Value (µM QE/100 µM) |
| CTRL | Trolox | 15.2 ± 1.1 | 1.8 ± 0.2 | 85.7 ± 4.3 |
| BZ-01 | 5-hydroxy-benzofuran | 45.8 ± 3.5 | 1.1 ± 0.1 | 52.1 ± 3.9 |
| BZ-02 | 5,7-dihydroxy-benzofuran | 12.5 ± 0.9 | 2.1 ± 0.3 | 91.4 ± 5.0 |
| BZ-03 | 2-carboxy-5-hydroxy-benzofuran | 60.1 ± 4.8 | 0.8 ± 0.1 | 35.6 ± 2.8 |
Table 1: Hypothetical comparative antioxidant activity of selected benzofuran derivatives. Data are presented as mean ± standard deviation.
Visualizing Experimental Workflows and Principles
Diagrams created using Graphviz can effectively clarify complex processes and relationships.
Caption: General workflow for in vitro antioxidant screening of benzofuran derivatives.
Caption: Principle of the DPPH radical scavenging assay.
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
Section 4: Conclusion and Future Directions
Benzofuran and its derivatives represent a highly promising class of antioxidant compounds, with a mechanism of action deeply rooted in their chemical structure.[3] The presence of hydroxyl groups, modulated by the electronic effects of the heterocyclic core, allows for potent radical scavenging activity. This guide has provided a framework for the systematic evaluation of these properties, detailing robust in vitro methodologies from simple chemical assays like DPPH and FRAP to the more biologically complex CAA assay.
The structure-activity relationship studies consistently point towards hydroxylated benzofurans as lead candidates.[6][17] The moderate to appreciable antioxidative activities demonstrated by certain benzofuran-2-carboxamide derivatives, for example, underscore their potential to inhibit lipid peroxidation and scavenge free radicals, which are key processes in neurodegenerative diseases.[17]
Future research should focus on:
-
Rational Synthesis: Leveraging the SAR data to design and synthesize novel derivatives with optimized antioxidant capacity, improved bioavailability, and lower toxicity.
-
In Vivo Validation: Moving beyond in vitro models to evaluate the most promising compounds in animal models of diseases driven by oxidative stress.
-
Mechanistic Elucidation: Investigating the precise interactions of lead compounds with cellular pathways, such as the activation of endogenous antioxidant defenses (e.g., the Nrf2 pathway).
By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of benzofuran derivatives as powerful antioxidant agents can be realized, offering new avenues for the treatment of a wide range of debilitating diseases.
References
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New Benzofuran Derivatives as an Antioxidant Agent - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. (2020). PubMed. [Link]
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Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. (2007). PubMed. [Link]
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Ferric reducing ability of plasma. (n.d.). Wikipedia. [Link]
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Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). ACS Publications. [Link]
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A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024). Ultimate Treat. [Link]
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New Benzofuran Derivatives as an Antioxidant Agent. (2010). Semantic Scholar. [Link]
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Study of Benzofuran Derivatives and their Biological Significance. (2022). IJSDR. [Link]
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Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). MDPI. [Link]
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Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Karger Publishers. [Link]
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Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PubMed. [Link]
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In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. [Link]
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Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. (2014). PubMed. [Link]
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1-Benzofuran-5-carboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds in Drug Discovery
Executive Summary: 1-Benzofuran-5-carboxylic acid is a highly versatile precursor in medicinal chemistry, offering a rigid scaffold and a strategically placed carboxylic acid group that serves as a primary anchor for synthetic diversification. This guide details its role in constructing a variety of novel heterocyclic systems, including oxadiazoles, pyrazoles, and complex fused rings. We provide an in-depth exploration of the reaction mechanisms, step-by-step experimental protocols, and the rationale behind methodological choices, positioning this molecule as a cornerstone for developing next-generation therapeutic agents. The benzofuran core is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide serves as a technical resource for researchers and drug development professionals aiming to leverage this powerful building block.
Introduction to this compound
The benzofuran ring system is a prominent heterocyclic core in a vast number of biologically active compounds.[3][5] this compound, in particular, stands out due to the synthetic utility of its carboxylic acid moiety. This functional group provides a reliable point for chemical modification, allowing for the systematic construction of compound libraries for drug discovery programs.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of the starting material is critical for troubleshooting and optimizing synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [6][7][8] |
| Molecular Weight | 162.14 g/mol | [6][8] |
| Melting Point | 189-190 °C | [7] |
| Appearance | Colorless crystalline solid | [7] |
| pKa | 4.06 ± 0.30 (Predicted) | [7] |
| Solubility | Good solubility in common organic solvents. | [7] |
Spectroscopic Data:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton is a broad singlet, often above δ 10 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing around δ 170 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch from the carboxylic acid is observed around 1700 cm⁻¹, and a broad O-H stretch from ~2500-3300 cm⁻¹.
Synthesis of the Precursor
While commercially available, scalable synthesis of this compound is often required for large-scale drug development campaigns. Common synthetic routes often begin with substituted phenols and involve cyclization reactions to form the furan ring.[5][9][10] One established method involves the reaction of a suitably substituted salicylaldehyde with a chloroacetic acid derivative, followed by cyclization.[5]
The Carboxylic Acid Moiety: A Gateway to Molecular Diversity
The carboxylic acid at the 5-position is the primary synthetic handle for elaboration. Its conversion into more reactive intermediates or direct coupling reactions are foundational steps for building novel heterocycles.
Amide Bond Formation: The Workhorse Reaction
Amide coupling is arguably the most common reaction in medicinal chemistry, allowing for the linkage of the benzofuran core to a vast array of amine-containing building blocks.[11][12]
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[13] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[14]
-
Carbodiimide Reagents (EDC, DCC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][13] This intermediate is then susceptible to nucleophilic attack by an amine.
-
Additives (HOBt, HATU): To prevent side reactions and reduce the risk of racemization in chiral amines, additives like 1-Hydroxybenzotriazole (HOBt) are often included. These additives trap the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines. Uronium-based reagents like HATU combine the activating agent and the additive in one molecule, often leading to higher yields and faster reactions.[12][13]
-
-
Conversion to Acyl Chlorides: A more traditional but highly effective method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14] This method is robust but can be incompatible with sensitive functional groups.
Caption: General workflow for amide bond formation.
Constructing Novel Heterocycles
With the benzofuran amide or related intermediates in hand, a variety of cyclization strategies can be employed to construct new heterocyclic rings.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-oxadiazoles are important bioisosteres for amides and esters and are present in many medicinally active compounds. A common route starts with the conversion of the carboxylic acid to a hydrazide, followed by cyclization.
Reaction Pathway:
-
Hydrazide Formation: this compound is first converted to an ester (e.g., methyl ester) and then reacted with hydrazine hydrate (N₂H₄·H₂O) to form 1-benzofuran-5-carbohydrazide.
-
Acylation: The hydrazide is then acylated with a second carboxylic acid (or acyl chloride).
-
Dehydrative Cyclization: The resulting 1,2-diacylhydrazine is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the 2,5-disubstituted 1,3,4-oxadiazole.[15][16]
More modern, one-pot procedures have been developed that allow for the direct conversion of carboxylic acids to 1,3,4-oxadiazoles, streamlining the synthetic process.[17][18]
Caption: Synthetic pathway to 1,3,4-oxadiazoles.
Synthesis of Pyrazole Derivatives
The benzofuran-pyrazole hybrid scaffold is a promising area for the development of new antimicrobial and anticancer agents.[1][19] Synthesis often involves the construction of a 1,3-dicarbonyl intermediate which can then be cyclized with hydrazine.
Reaction Pathway Example:
-
Claisen Condensation: The methyl ester of this compound can be reacted with a ketone (e.g., acetone) under basic conditions to form a 1,3-diketone intermediate.
-
Cyclization: This diketone is then reacted with hydrazine or a substituted hydrazine in a condensation reaction, typically in a solvent like ethanol with an acid catalyst, to form the pyrazole ring.[20][21]
This approach allows for the introduction of diversity at two points on the pyrazole ring, depending on the choice of ketone and hydrazine derivative.[20]
Case Study: Application in Medicinal Chemistry
Benzofuran derivatives are actively being investigated as potent therapeutic agents. For instance, novel benzofuran-based carboxylic acids have been synthesized and evaluated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers.[22] In one study, a derivative, 9e , linked a 5-bromobenzofuran tail to a benzoic acid moiety via a ureido linker. This compound showed submicromolar inhibition of CA IX and promising antiproliferative and pro-apoptotic activity against triple-negative breast cancer cells (MDA-MB-231).[22] This highlights how the this compound scaffold can be strategically functionalized to target specific biological pathways relevant to disease.
Experimental Protocols
Protocol: General Procedure for Amide Coupling using HATU
This protocol describes a reliable method for synthesizing a 1-benzofuran-5-carboxamide derivative.
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[12]
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Protocol: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole from a Hydrazide
This protocol outlines the final cyclization step.
-
Reactant Mixture: In a round-bottom flask, suspend the 1,2-diacylhydrazine precursor (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃), which acts as both the solvent and the dehydrating agent.[16]
-
Heating: Heat the mixture to reflux (typically around 100-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Causality: The high temperature and powerful dehydrating action of POCl₃ drive the intramolecular cyclization and dehydration to form the stable aromatic oxadiazole ring.[15]
-
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate or 10% NaOH) until the pH is ~7-8. The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like Ethyl Acetate.
-
Purification: Wash the collected solid or the combined organic extracts with water, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a privileged scaffold that provides a robust and reliable starting point for the synthesis of diverse and complex heterocyclic molecules. Its utility is rooted in the predictable reactivity of the carboxylic acid group, which allows for the application of a wide range of well-established synthetic methodologies, from amide couplings to cycloadditions. The biological significance of the benzofuran core ensures that novel derivatives will continue to be of high interest in the fields of medicinal chemistry and drug discovery.[1][23] Future research will likely focus on developing more efficient, sustainable, and atom-economical methods for its functionalization, as well as exploring its use in novel modalities such as covalent inhibitors and targeted protein degraders.
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- New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. (n.d.). PMC - NIH.
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In Silico Modeling of 1-Benzofuran-5-carboxylic Acid Interactions with Pim-1 Kinase: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Benzofuran Scaffold and the Pim-1 Kinase Target
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This diverse bioactivity has established the benzofuran framework as a significant starting point for the design and development of novel therapeutic agents.[1][3] 1-Benzofuran-5-carboxylic acid, the subject of this guide, represents a fundamental example of this scaffold, possessing key electronic and structural features for molecular interactions.
A particularly compelling target for benzofuran-based inhibitors is the family of Pim kinases, specifically Pim-1. These are constitutively active serine/threonine kinases that play a critical role in cell survival, proliferation, and apoptosis. Overexpression of Pim-1 is a hallmark of various hematological malignancies and solid tumors, making it a high-priority target in oncology drug discovery. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors has validated the therapeutic potential of this chemical class against this kinase.[4] Given the structural similarity, this compound presents as a plausible candidate for interaction with the Pim-1 active site.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step workflow for the in silico modeling of this compound's interactions with Pim-1 kinase. We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a robust and reproducible computational analysis.
Part 1: Foundational Concepts and Workflow Overview
Before delving into the practical, step-by-step protocols, it is essential to understand the core in silico techniques that will be employed and how they integrate into a cohesive workflow. Our investigation will be structured around three pillars of computational drug design: Molecular Docking, Molecular Dynamics (MD) Simulations, and Pharmacophore Modeling.
The In Silico Investigation Workflow
The logical progression of our computational study is designed to first predict the binding mode and affinity of our ligand, then to assess the stability of this interaction in a simulated physiological environment, and finally to abstract the key chemical features responsible for this interaction.
Caption: Overall workflow for the in silico analysis of ligand-protein interactions.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the in silico analysis. The causality behind each step is explained to provide a deeper understanding of the process. For this guide, we will reference open-source and widely used software where possible.
Ligand and Protein Preparation: The Foundation of Accurate Modeling
The quality of your input structures directly dictates the reliability of your results. This preparation phase is critical and must be performed with care.
2.1.1 Ligand Preparation: this compound
-
Obtain 3D Structure:
-
Energy Minimization and File Format Conversion:
-
Rationale: The downloaded structure is a computed conformer. An energy minimization step is necessary to obtain a low-energy, stable conformation.
-
Tool: Open Babel ([Link])
-
Protocol:
-
Convert the SDF file to PDBQT format, which is required for AutoDock Vina. The PDBQT format includes atomic charges and atom type definitions.
-
During the conversion, it's crucial to assign Gasteiger charges, which are essential for calculating electrostatic interactions in the docking simulation.
-
Ensure that rotatable bonds are correctly identified, although for a relatively rigid molecule like this compound, this is straightforward.
-
-
2.1.2 Protein Preparation: Pim-1 Kinase
-
Obtain Crystal Structure:
-
Structure Cleanup and Preparation:
-
Rationale: Raw PDB files often contain non-essential molecules (water, co-factors, ions) and may be missing hydrogen atoms. These must be addressed to prepare the protein for docking.
-
Tool: AutoDockTools (MGLTools) ([Link])
-
Protocol:
-
Load the 3R01.pdb file.
-
Remove all water molecules. Water molecules in the active site can interfere with ligand docking unless they are known to be critical for binding, in which case more advanced techniques are needed.
-
Remove the co-crystallized ligand. We will be docking our own ligand, so the original inhibitor must be removed.
-
Add polar hydrogens. PDB files from X-ray crystallography typically do not include hydrogen atoms, which are vital for hydrogen bonding.
-
Compute and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
-
-
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7]
2.2.1 Defining the Binding Site
-
Rationale: To focus the docking simulation on the relevant active site, we define a "grid box". This is a three-dimensional cube that encompasses the binding pocket.
-
Protocol:
-
In AutoDockTools, with the prepared Pim-1 structure loaded, identify the amino acid residues of the active site. Based on the co-crystallized ligand in 3R01, key interacting residues can be identified.
-
Center the grid box on the geometric center of these residues.
-
Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligand and allow for rotational and translational movements. A size of 60x60x60 Å is often a good starting point.
-
2.2.2 Running the Docking Simulation
-
Tool: AutoDock Vina ([Link])
-
Protocol:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand (in PDBQT format), the center and dimensions of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
2.2.3 Analysis of Docking Results
-
Protocol:
-
Load the prepared protein structure and the docking output file.
-
Visualize the top-ranked binding pose of this compound in the Pim-1 active site.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Compare the binding mode to that of the original co-crystallized inhibitor in 3R01 to assess the plausibility of the predicted pose.
-
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. | More negative values indicate stronger predicted binding. |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Key for specificity and affinity. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | A major driving force for binding. |
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated aqueous environment.[8] This helps to assess the stability of the predicted binding pose.
2.3.1 System Preparation
-
Tool: GROMACS ([Link])
-
Protocol:
-
Topology Generation: Generate a topology file for this compound using a server like the SwissParam ([Link]). This file describes the bonded and non-bonded parameters of the ligand.
-
Complex Creation: Combine the PDB file of the docked protein-ligand complex.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.
-
2.3.2 Simulation Workflow
Caption: A typical workflow for a molecular dynamics simulation.
2.3.3 Trajectory Analysis
-
Rationale: The output of an MD simulation is a trajectory file containing snapshots of the system at regular time intervals. This trajectory needs to be analyzed to extract meaningful information.
-
Key Analyses:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate regions of high flexibility.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing insights into the stability of key interactions.
-
| Analysis | Purpose | Interpretation of a Favorable Result |
| Ligand RMSD | Assess the stability of the ligand's binding pose. | A low, stable RMSD (e.g., < 2 Å) suggests the ligand remains in the binding pocket. |
| Protein RMSD | Evaluate the overall stability of the protein structure. | A stable RMSD indicates the protein does not undergo major conformational changes. |
| Hydrogen Bond Occupancy | Quantify the persistence of specific hydrogen bonds. | High occupancy (>50%) for key hydrogen bonds identified in docking confirms their stability. |
Part 3: Advanced Modeling and Interpretation
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.[9] This model can then be used to screen large compound libraries for novel molecules with the potential to bind to the target.[10]
-
Protocol (Structure-Based):
-
Use the stable protein-ligand complex from the MD simulation as input.
-
The software will automatically identify key interaction points between the ligand and the protein.
-
These interaction points are then translated into a 3D pharmacophore model, which includes features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, along with their spatial relationships.
-
Caption: A conceptual representation of a 3D pharmacophore model.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow to investigate the interactions between this compound and the cancer target Pim-1 kinase. By following these detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate robust hypotheses about the binding mode, affinity, and stability of this complex. The resulting pharmacophore model can serve as a powerful tool for virtual screening and the discovery of novel Pim-1 inhibitors based on the benzofuran scaffold.
It is imperative to remember that in silico modeling is a predictive science. The hypotheses generated through these computational methods must be validated through experimental assays. However, by providing atomic-level insights into molecular interactions, these techniques are indispensable for modern, rational drug design, significantly accelerating the journey from a promising scaffold to a potential clinical candidate.
References
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). PMC - PubMed Central. Available at: [Link]
-
In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. (N/A). PMC. Available at: [Link]
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An update on benzofuran inhibitors: a patent review. (N/A). PubMed. Available at: [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. Available at: [Link]
-
IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. (2023). Journal of Advanced Zoology. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. Available at: [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). PubMed. Available at: [Link]
-
IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. (2023). Journal of Advanced Zoology. Available at: [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (N/A). NIH. Available at: [Link]
-
Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024). African Journal of Biomedical Research. Available at: [Link]
-
Crystal Structure of Methoxy Benzofuran Derivative bound to the Kinase domain of human LCK, (auto-phosphorylated on TYR394). (2011). RCSB PDB. Available at: [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (2023). ResearchGate. Available at: [Link]
-
Summarized molecular targets for benzofurans as anticancer compounds. (N/A). ResearchGate. Available at: [Link]
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (N/A). Protein Data Bank in Europe - PDBe - EMBL-EBI. Available at: [Link]
-
Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). (N/A). ResearchGate. Available at: [Link]
-
The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). RCSB PDB. Available at: [Link]
-
Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies. (N/A). NIH. Available at: [Link]
-
This compound. (N/A). PubChem. Available at: [Link]
-
Protein Binding of Benzofuran Derivatives. (N/A). Encyclopedia MDPI. Available at: [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). MDPI. Available at: [Link]
-
A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). PubMed. Available at: [Link]
-
This compound (C9H6O3). (N/A). PubChemLite. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (N/A). NIH. Available at: [Link]
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- 10. mdpi.com [mdpi.com]
The Benzofuran Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide to its Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction: The Privileged Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Perkin in 1870, this bicyclic system is a fundamental structural unit in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1][3] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a focal point for drug discovery and development.[4][5] Clinically approved drugs incorporating the benzofuran nucleus, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone, underscore the therapeutic importance of this versatile core.[1][6] This guide provides a comprehensive review of the medicinal chemistry of benzofuran compounds, delving into their synthesis, key therapeutic applications, and the structure-activity relationships (SAR) that govern their efficacy.
Caption: The core structure and numbering of the benzofuran scaffold.
Part 1: Synthetic Strategies for Assembling the Benzofuran Core
The construction of the benzofuran nucleus is a critical step in the development of new therapeutic agents. Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cyclizations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Catalyst-Driven Methodologies
Modern synthetic chemistry heavily relies on transition metal catalysis to construct complex heterocyclic systems efficiently. Palladium, copper, and gold catalysts are particularly prominent in benzofuran synthesis, enabling reactions with high yields and selectivity.[1]
-
Palladium- and Copper-Catalyzed Synthesis: A powerful and widely used strategy is the Sonogashira cross-coupling reaction between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization.[3][7] This approach offers a direct route to 2-substituted benzofurans. The dual palladium-copper catalytic system is crucial; the palladium catalyst facilitates the C-C bond formation of the Sonogashira coupling, while the copper co-catalyst promotes the subsequent cyclization.[1]
-
Gold- and Silver-Catalyzed Cyclization: Gold and silver catalysts are effective in promoting the intramolecular cyclization of o-alkynylphenols.[1] These reactions often proceed under mild conditions and are tolerant of various functional groups, making them valuable for the synthesis of complex, polyfunctionalized benzofuran derivatives.
Caption: Workflow for Palladium/Copper-catalyzed benzofuran synthesis.
Representative Experimental Protocol: Sonogashira Coupling and Cyclization
The following protocol is a representative example for the synthesis of a 2-substituted benzofuran derivative, adapted from established methodologies.[1][3]
Objective: To synthesize 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.
Materials:
-
2-Iodophenol (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Toluene, anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenol, (PPh₃)₂PdCl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylbenzofuran.
Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Therapeutic Applications and Biological Mechanisms
The benzofuran scaffold is a versatile pharmacophore, with its derivatives demonstrating efficacy across a multitude of therapeutic areas.[4][8] The specific biological activity is highly dependent on the substitution pattern around the core structure.
Antimicrobial Agents
The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[2][9] Benzofuran derivatives have emerged as a promising class of compounds in this area.[8]
-
Mechanism of Action: While diverse, many benzofuran-based antimicrobials function by inhibiting essential bacterial enzymes. For example, some derivatives have been shown to be effective inhibitors of chorismate mutase, an enzyme crucial for the survival of certain bacteria.[1][3]
-
Structure-Activity Relationship (SAR): SAR studies have provided critical insights for designing potent antimicrobial benzofurans.
-
Electron-withdrawing groups (e.g., halogens like -Br or -Cl) on the benzofuran ring (especially at C-5) and on an aryl substituent at C-2 tend to increase antibacterial potency.[8]
-
Conversely, electron-donating groups often weaken antimicrobial activity.[8]
-
Substitutions at the C-3 and C-6 positions have also been found to significantly impact antibacterial activity and strain specificity.[8]
-
| Compound Class | Key Substituents | Target Organisms | Typical Activity (MIC) | Reference |
| 2-Arylbenzofurans | 5-Bromo (benzofuran) and 4-Bromo (aryl) | S. aureus, E. coli | 29-32 µmol/L | [8] |
| 6-Hydroxybenzofurans | 6-OH and various C-2 aryl groups | S. aureus, MRSA, B. subtilis | 0.78-3.12 µg/mL | [8] |
| Thiazolyl-benzofurans | C-2 thiazole heterocycle | Gram-negative bacteria | Good (e.g., 25 mm inhibition zone) | [8] |
Anticancer Agents
Benzofuran derivatives exhibit significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[5][10]
-
Mechanism of Action: The anticancer activity of benzofurans is often attributed to the inhibition of key proteins involved in cell cycle progression and signaling.[10]
-
Kinase Inhibition: Many benzofuran-based molecules act as inhibitors of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), Src kinase, and mTOR, which are critical for cancer cell proliferation.[10]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Other targets include enzymes like farnesyltransferase and lysine-specific demethylase 1 (LSD1), which are involved in oncogenic signaling pathways.[10]
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 7. bepls.com [bepls.com]
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Methodological & Application
Application Note & Protocol: A Regioselective Synthesis of 1-Benzofuran-5-carboxylic Acid from Salicylaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-Benzofuran-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a robust, three-step synthetic pathway commencing from the readily available starting material, salicylaldehyde. The strategy hinges on a regioselective Friedel-Crafts acylation to install a functional handle at the C5 position, followed by the formation of the benzofuran core via an epoxide intermediate, and culminating in a highly efficient haloform reaction to yield the target carboxylic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed mechanistic insights and step-by-step experimental procedures.
Introduction
The benzofuran nucleus is a prominent scaffold in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3]. Consequently, the development of efficient synthetic routes to functionalized benzofurans is of significant interest to the scientific community[4]. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential therapeutics targeting transglutaminases[5].
Synthesizing this specific isomer from a simple precursor like salicylaldehyde presents a distinct regiochemical challenge: how to selectively functionalize the C5 position of the benzene ring and subsequently construct the furan ring. This guide outlines a logically designed, three-step approach that addresses this challenge through a sequence of well-established organic transformations. The causality behind each experimental choice is explained, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in chemical principles.
Overall Synthetic Workflow
The synthesis is structured in three distinct parts, transforming salicylaldehyde into the final product as illustrated below.
Caption: Simplified mechanism for the regioselective Friedel-Crafts acylation.
Experimental Protocol: 5-Acetylsalicylaldehyde
-
Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to exclude moisture. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add salicylaldehyde (10.0 g, 81.9 mmol) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane (100 mL).
-
Catalyst Addition: Cool the mixture to 0-5 °C using an ice bath. Cautiously add anhydrous aluminum chloride (AlCl₃) (24.0 g, 180 mmol) in portions, ensuring the temperature does not exceed 10 °C.
-
Electrophile Addition: Slowly add acetyl chloride (7.0 mL, 98.3 mmol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. If using 1,2-dichloroethane, separate the organic layer. If using nitrobenzene, perform a steam distillation to remove the solvent or extract the product into a different organic solvent like ethyl acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-acetylsalicylaldehyde as a solid.
Data Presentation: Reagent Table for Part 1
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 81.9 | Starting Material |
| Aluminum Chloride | AlCl₃ | 133.34 | 24.0 g | 180 | Lewis Acid Catalyst |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 7.0 mL | 98.3 | Acylating Agent |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 100 mL | - | Solvent |
Part 2: Synthesis of 5-Acetyl-1-benzofuran
Expertise & Experience: Mechanistic Insight
With the C5 position functionalized, the next step is to construct the furan ring. A reliable method involves the conversion of the aldehyde to an epoxide using a sulfur ylide, such as dimethylsulfoxonium ylide, followed by an acid-catalyzed rearrangement. The ylide attacks the formyl carbon, forming a betaine intermediate which rapidly undergoes ring-closure to yield an epoxide. In the presence of an acid catalyst, the epoxide is protonated. The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the epoxide and leading to the formation of the five-membered furan ring after dehydration. This method elegantly forms the benzofuran core without introducing unwanted substituents on the furan ring itself.
Caption: Reaction pathway for the formation of the benzofuran ring via an epoxide.
Experimental Protocol: 5-Acetyl-1-benzofuran
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, place sodium hydride (NaH, 60% dispersion in mineral oil) (1.8 g, 45 mmol). Wash with dry hexanes to remove the oil, then add dry dimethyl sulfoxide (DMSO) (50 mL). Heat the mixture to 70 °C until the evolution of hydrogen ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (9.9 g, 45 mmol) in dry DMSO (50 mL) and add it to the methylsulfinyl carbanion solution. Stir for 10 minutes to form the dimethylsulfoxonium ylide.
-
Reaction: Dissolve 5-acetylsalicylaldehyde (6.5 g, 39.6 mmol) in dry DMSO (30 mL) and add it dropwise to the ylide solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the epoxide intermediate by TLC.
-
Workup (Epoxide): Pour the reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude epoxide.
-
Cyclization: Dissolve the crude epoxide in toluene (100 mL) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 200 mg).
-
Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Reflux for 4-6 hours until TLC indicates the complete conversion of the epoxide.
-
Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-acetyl-1-benzofuran.
Part 3: Oxidation to this compound
Expertise & Experience: Mechanistic Insight
The final transformation converts the acetyl group into the desired carboxylic acid. The haloform reaction is exceptionally well-suited for this purpose, as it is a specific and high-yielding oxidation of methyl ketones attached to aromatic systems. The reaction proceeds via base-catalyzed halogenation of the methyl group's α-carbon until a trihalomethyl group is formed. The resulting trihalomethyl ketone is then cleaved by nucleophilic attack of hydroxide, yielding the carboxylate salt and a haloform (e.g., bromoform). Subsequent acidification protonates the carboxylate to give the final product.
Experimental Protocol: this compound
-
Reagent Preparation: Prepare a solution of sodium hypobromite (NaOBr) in situ. In a flask cooled to 0 °C, slowly add bromine (3.0 mL, 58 mmol) to a solution of sodium hydroxide (NaOH) (10.0 g, 250 mmol) in water (100 mL). Stir until the bromine color disappears.
-
Reaction: Dissolve 5-acetyl-1-benzofuran (5.0 g, 28.7 mmol) in a suitable solvent like 1,4-dioxane (50 mL). Add this solution dropwise to the cold NaOBr solution.
-
Heating: After the addition, warm the mixture to room temperature and then heat at 50-60 °C for 1 hour. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add sodium bisulfite solution to quench any excess hypobromite.
-
Isolation: Extract the mixture with diethyl ether to remove any unreacted starting material and the bromoform byproduct.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water to yield pure this compound.[6]
Data Presentation: Expected Product Characterization
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| Melting Point | 188-192 °C |
| ¹H NMR (DMSO-d₆) | δ 12.9 (s, 1H, COOH), 8.30 (d, 1H), 8.11 (d, 1H), 7.92 (dd, 1H), 7.69 (d, 1H), 7.09 (d, 1H) [6] |
Conclusion
This application note details a reliable and regiochemically controlled three-step synthesis of this compound from salicylaldehyde. By leveraging a strategic Friedel-Crafts acylation, an efficient benzofuran ring formation, and a specific haloform oxidation, the target molecule can be produced in good overall yield. The provided protocols are designed to be reproducible and scalable for research and development applications.
References
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- Longdom Publishing. A Concise Introduction of Perkin Reaction.
-
ResearchGate. The Perkin Reaction and Related Reactions. Available at: [Link]
-
Wikipedia. Perkin rearrangement. Available at: [Link]
-
Chemistry Stack Exchange. Alternate pathway for Perkin reaction of salicylaldehyde. Available at: [Link]
-
PubMed Central. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Available at: [Link]
-
Wikipedia. Perkin reaction. Available at: [Link]
-
BYJU'S. Perkin Reaction Mechanism. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
RSC Publishing. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. Available at: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Organic Chemistry Portal. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available at: [Link]
-
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Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Available at: [Link]
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PubMed. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Available at: [Link]
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PubChem. 5-Formylsalicylic acid. Available at: [Link]
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PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
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Synthesis of Benzofurans via Perkin Reaction and Subsequent Rearrangement: An Application Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of benzofuran derivatives, a crucial scaffold in medicinal chemistry. We will first explore the classic Perkin reaction for the synthesis of coumarin precursors, followed by a detailed exposition of the Perkin rearrangement to achieve the target benzofuran structure. This guide emphasizes the underlying chemical principles, provides actionable protocols, and addresses key safety and optimization considerations.
Introduction: The Perkin Route to Benzofurans
The benzofuran moiety is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals. While several methods exist for its synthesis, the pathway involving a Perkin reaction followed by a Perkin rearrangement offers a classic and instructive approach.
It is a common misconception that the Perkin reaction directly yields benzofurans. The archetypal Perkin reaction, developed by Sir William Henry Perkin, is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid to produce α,β-unsaturated aromatic acids.[1][2] A prime example is the synthesis of coumarin from salicylaldehyde.[3][4]
The synthesis of benzofurans via this route is a two-stage process:
-
Perkin Reaction: Synthesis of a coumarin precursor.
-
Perkin Rearrangement: Conversion of a halogenated coumarin into a benzofuran derivative through a ring contraction mechanism.[5][6]
This guide will provide detailed protocols for both stages, offering a complete workflow for the synthesis of benzofuran-2-carboxylic acids.
Stage 1: Synthesis of Coumarin via the Perkin Reaction
The initial step involves the synthesis of coumarin from salicylaldehyde and acetic anhydride, with sodium acetate acting as the base catalyst.[3][4]
Mechanism of the Perkin Reaction for Coumarin Synthesis
The reaction commences with the formation of a carbanion from acetic anhydride, facilitated by the acetate base. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde. The subsequent steps involve an aldol-type condensation and an intramolecular esterification (lactonization) to form the coumarin ring.[2][3]
Experimental Protocol: Synthesis of Coumarin
Materials:
-
Salicylaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (fused and finely powdered)[7]
-
Sodium carbonate
-
Deionized water
-
Ethanol or acetonitrile (for recrystallization)
Equipment:
-
Round-bottom flask (250 mL)
-
Air reflux condenser with a CaCl₂ guard tube
-
Oil bath
-
Steam distillation apparatus
-
Büchner funnel and flask
-
Heating mantle
-
Standard laboratory glassware
Procedure: [7]
-
In a 250 mL round-bottom flask, combine salicylaldehyde (8 g), anhydrous sodium acetate (10 g), and acetic anhydride (20 mL).
-
Fit the flask with an air reflux condenser equipped with a calcium chloride guard tube.
-
Heat the reaction mixture in an oil bath at 180-190°C for 6 hours.
-
After cooling, subject the reaction mixture to steam distillation to remove any unreacted salicylaldehyde.
-
To the residue in the flask, carefully add solid sodium carbonate until the solution is alkaline (test with litmus paper).
-
Cool the alkaline solution in an ice bath to precipitate the crude coumarin.
-
Collect the crude product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to dry.
-
For purification, recrystallize the crude coumarin from boiling water (with the optional addition of a small amount of activated charcoal for decolorization) or a minimal amount of ethanol or acetonitrile.[4]
| Reagent | Molar Ratio (relative to Salicylaldehyde) | Reference |
| Acetic Anhydride | 1 to 4 | [4] |
| Sodium Acetate | ≤ 1 | [4] |
Table 1: Stoichiometry for Perkin Synthesis of Coumarin.
Stage 2: Synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement
The second stage involves the conversion of a 3-halocoumarin (e.g., 3-bromocoumarin) into a benzofuran-2-carboxylic acid. This is achieved through a base-catalyzed ring contraction known as the Perkin rearrangement.[5][6] This guide presents both a conventional heating method and a more efficient microwave-assisted protocol.
Mechanism of the Perkin Rearrangement
The accepted mechanism for the Perkin rearrangement involves the following key steps:[5]
-
Base-catalyzed ring opening: The hydroxide ion attacks the carbonyl carbon of the lactone in the 3-halocoumarin, leading to the opening of the pyrone ring.
-
Formation of a phenoxide: This ring opening results in the formation of a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.
-
Intramolecular nucleophilic attack: The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide.
-
Cyclization and acidification: This attack leads to the formation of the benzofuran ring. Subsequent acidification of the reaction mixture yields the final benzofuran-2-carboxylic acid product.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating.[5][8]
Materials:
-
3-Bromocoumarin derivative
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure: [8]
-
In a microwave-safe vessel, dissolve the 3-bromocoumarin derivative in ethanol.
-
Add an aqueous solution of sodium hydroxide to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining the temperature at approximately 79°C.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to precipitate the benzofuran-2-carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
| Parameter | Value | Reference |
| Microwave Power | 300W | [5][8] |
| Reaction Time | 5 minutes | [5][8] |
| Temperature | ~79°C | [5][8] |
Table 2: Optimized Parameters for Microwave-Assisted Perkin Rearrangement.
Conventional Heating Protocol for Perkin Rearrangement
For laboratories not equipped with a microwave reactor, a traditional heating method can be employed, although it requires a longer reaction time.[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3-bromocoumarin derivative in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the acidification and work-up as described in the microwave-assisted protocol (step 6 and 7).
Safety Precautions
Acetic Anhydride:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[9] Reacts violently with water.[9]
-
Precautions: Work in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Keep away from heat, sparks, and open flames.[12] Have a spill kit with an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available.[9]
Sodium Hydroxide:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Precautions: Wear appropriate PPE, including gloves and safety goggles. Handle with care to avoid contact with skin and eyes.
Hydrochloric Acid (Concentrated):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate PPE.
Workflow and Optimization
Optimization of the Perkin Reaction for Coumarin Synthesis:
-
Catalyst: While sodium acetate is traditional, the use of tertiary amines as a catalyst can sometimes improve yields.[3][13]
-
Stoichiometry: Increasing the molar concentration of the anhydride relative to the aldehyde may enhance the yield.[13]
-
Temperature: Careful control of the reaction temperature is crucial to minimize side-product formation.[13]
Optimization of the Perkin Rearrangement:
-
Microwave vs. Conventional Heating: As demonstrated, microwave irradiation significantly reduces reaction times and can improve yields, making it the preferred method for this transformation.[5][8]
-
Base Concentration: The concentration of the sodium hydroxide solution can be optimized to ensure complete ring opening and subsequent rearrangement.
Conclusion
The synthesis of benzofurans via a Perkin reaction followed by a Perkin rearrangement is a robust and well-established method. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize valuable benzofuran-2-carboxylic acid derivatives. The adoption of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and appeal of this classical route. This guide provides a solid foundation for the successful application of these reactions in a research and development setting.
References
- Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
-
Wikipedia contributors. (2023, September 12). Perkin rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Britton, G. C., & Livak, J. E. (1940). Preparation of coumarin. U.S. Patent No. 2,204,008. Washington, DC: U.S.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences, 1(1), 1-10.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds.
- BenchChem. (2025). Microwave-Assisted Synthesis of Coumarin Derivatives: Application Notes and Protocols.
- Waleed, N. (2019). Preparation of Coumarin. Department of Chemistry, College of Science, University of Basrah.
- Food and Agriculture Organization of the United Nations. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. AGRIS.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid. Royal Society of Chemistry.
- International Journal of Advanced Engineering, Management and Science. (2022).
- The Merck Index Online. (n.d.). Perkin Rearrangement. Royal Society of Chemistry.
- The Merck Index Online. (n.d.). Perkin Rearrangement. Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of Complex Coumarin Derivatives.
- BenchChem. (2025). preventing byproduct formation in benzofuran synthesis.
- PubMed. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- Flinn Scientific. (2015).
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- ResearchGate. (n.d.).
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
- Sigma-Aldrich. (2025).
- ResearchGate. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- Molecules. (2020).
- INEOS Group. (2021).
- Carl ROTH. (n.d.).
- Molecules. (2015). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products.
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Benzofuran-5-carboxylic Acid
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-Benzofuran-5-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development. The described method utilizes a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier, ensuring high resolution and sensitivity. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]
Introduction
This compound is a crucial building block in medicinal chemistry, forming the core structure of numerous biologically active molecules. Its purity and concentration in reaction mixtures and final products directly impact the safety and efficacy of the resulting pharmaceuticals. Therefore, a reliable and accurate analytical method for its quantification is paramount for researchers, scientists, and drug development professionals.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[5] This application note presents a specific and validated HPLC method tailored for the analysis of this compound, addressing the need for a standardized and reproducible analytical protocol.
Chromatographic Principle and Rationale
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar aromatic carboxylic acid, will be retained on the nonpolar stationary phase. The elution is achieved by a gradient of an organic solvent (acetonitrile) in an aqueous, acidified mobile phase.
The choice of a C18 column is based on its wide applicability and proven performance in the separation of aromatic compounds.[6] The addition of formic acid to the mobile phase serves two key purposes:
-
Suppression of Ionization: By maintaining a low pH, the carboxylic acid group of the analyte remains protonated (non-ionized). This uncharged state enhances its retention on the nonpolar C18 stationary phase, leading to sharper peaks and improved chromatographic performance.[7]
-
Improved Peak Shape: An acidic mobile phase minimizes peak tailing that can occur due to interactions between the analyte and residual silanol groups on the silica-based stationary phase.
Acetonitrile is selected as the organic modifier due to its excellent UV transparency and elution strength for a wide range of organic molecules. A gradient elution is employed to ensure efficient separation of the analyte from potential impurities and to reduce the analysis time.
Analytical Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram:
Caption: Workflow for this compound Analysis.
Recommended HPLC Method
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of acetonitrile. This compound has good solubility in common organic solvents.[8]
-
Ensure the final concentration of the analyte is within the calibration range of the working standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[9]
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Run the analysis according to the gradient program specified in the method table.
-
Record the chromatograms and integrate the peak area of this compound.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] The following validation parameters were assessed:
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. The specificity of the method was evaluated by analyzing a blank (acetonitrile), a standard solution of this compound, and a sample spiked with known impurities. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration. The correlation coefficient (r²) should be ≥ 0.999, indicating a strong linear relationship.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
System Suitability
Before each analytical run, a system suitability test must be performed by injecting a standard solution five times. The following parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Conclusion
This application note provides a detailed, robust, and validated HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. Adherence to the described protocol and validation procedures will ensure reliable and reproducible results.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 12, 2026, from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 12, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 12, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 12, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 12, 2026, from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved January 12, 2026, from [Link]
-
Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 12, 2026, from [Link]
-
Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved January 12, 2026, from [Link]
-
When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. (2015, March 17). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Benzofuran. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
This compound (C9H6O3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. (2025, July 28). NIH. Retrieved January 12, 2026, from [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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Application Note: A Comprehensive Guide to the Analysis of Benzofuran Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Benzofuran derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Their precise identification and quantification are paramount for quality control, metabolic studies, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique, offering unparalleled separation efficiency and structural elucidation capabilities for volatile and semi-volatile benzofuran derivatives.[1][2] This guide provides a detailed framework for developing and validating a robust GC-MS method, covering the entire analytical workflow from sample preparation to data interpretation and method validation, grounded in established scientific principles and regulatory standards.
Foundational Principles: The GC-MS Analytical Engine
The power of GC-MS lies in its synergistic combination of two powerful techniques.[1] Gas Chromatography (GC) first separates the components of a complex mixture in the gas phase. Analytes are vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases, which is influenced by their volatility and chemical affinity. Subsequently, the separated components enter the Mass Spectrometer (MS), which acts as a highly specific detector. In the MS, molecules are ionized—typically by Electron Ionization (EI) for GC-MS applications—and fragmented into characteristic patterns. These patterns, along with the retention time from the GC, provide a high-confidence "chemical fingerprint" for identification and quantification.
Sample Preparation: The Cornerstone of Accurate Analysis
The quality of GC-MS data is critically dependent on meticulous sample preparation.[3][4] The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and prepare the analytes in a solvent suitable for injection into the GC system.[5]
Extraction and Solvent Selection
The choice of extraction technique depends on the sample matrix.
-
Liquid-Liquid Extraction (LLE): Ideal for partitioning analytes from an aqueous matrix into an immiscible organic solvent.[5] Solvents like dichloromethane or ethyl acetate are commonly used.[5][6]
-
Solid-Phase Extraction (SPE): Offers superior cleanup and concentration compared to LLE.[3] A sorbent material within an SPE cartridge selectively retains the benzofuran derivatives while matrix interferences are washed away. The purified analytes are then eluted with a small volume of a strong organic solvent.
Causality: The solvent must be volatile and compatible with the GC system. Non-volatile solvents or the presence of salts, strong acids, or bases can contaminate the system and degrade column performance.[5][7] Using high-purity, GC-grade or LC-MS grade solvents is essential to avoid introducing extraneous peaks into the chromatogram.[8]
The Imperative of Derivatization for Polar Analytes
Many benzofuran derivatives, particularly those with polar functional groups like hydroxyl (-OH) or amine (-NH2), exhibit poor chromatographic behavior. These groups can cause peak tailing and are often not volatile enough for GC analysis. Derivatization is a chemical modification process that converts these polar groups into less polar, more volatile, and more thermally stable analogues.[9][10]
Common Derivatization Techniques:
-
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group. It is one of the most common methods for derivatizing hydroxyl and amine groups.[10]
-
Acylation: Introduces an acyl group, which is effective for amines and phenols.[10]
-
Alkylation: Adds an alkyl group, often used for acidic protons.[10]
Protocol: Silylation of a Hydroxylated Benzofuran Derivative
-
Evaporation: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen. This is crucial as water will consume the derivatization reagent.[11]
-
Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the sample to room temperature. The derivatized sample is now ready for direct injection into the GC-MS.
Protocol for GC-MS Instrumentation and Method Parameters
A robust GC-MS method requires careful optimization of instrumental parameters. The following protocol serves as an excellent starting point for the analysis of a wide range of benzofuran derivatives.
Experimental Workflow Diagram
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
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- 7. uoguelph.ca [uoguelph.ca]
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- 10. m.youtube.com [m.youtube.com]
- 11. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
Application Note: 1-Benzofuran-5-carboxylic Acid as a Versatile Intermediate in Modern Drug Synthesis
Abstract
The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] 1-Benzofuran-5-carboxylic acid, in particular, represents a highly versatile and strategic intermediate for the synthesis of novel therapeutic agents. Its rigid, planar structure combined with a readily derivatizable carboxylic acid functional group allows for extensive exploration of structure-activity relationships (SAR). This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. It covers essential physicochemical properties, safety and handling protocols, and a detailed, field-proven protocol for its conversion into a representative N-aryl carboxamide, a common structural motif in drug candidates.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The inherent aromaticity and electron-rich nature of the benzofuran ring system facilitate critical interactions with biological targets, such as enzymes and receptors. This compound serves as an ideal starting point for drug discovery campaigns. The carboxylic acid group at the C-5 position provides a robust chemical handle for diversification, enabling chemists to append various pharmacophores and modulating groups through stable amide or ester linkages to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile. This application note aims to equip researchers with the foundational knowledge and practical methodologies required to leverage this powerful intermediate in their synthesis workflows.
Physicochemical Properties & Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Key Properties
| Property | Value | Reference |
| CAS Number | 90721-27-0 | [6][7][8] |
| Molecular Formula | C₉H₆O₃ | [7][9][10] |
| Molecular Weight | 162.14 g/mol | [10] |
| Appearance | Off-white solid | [7] |
| IUPAC Name | This compound | [10] |
Hazard Identification and Safety Precautions
This compound is an irritant and requires careful handling in a controlled laboratory environment.[6][8][10]
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
Handling and Storage:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.[6][8]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.[6][8]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Synthetic Utility and Reaction Pathway
The primary utility of this compound in drug synthesis lies in the reactivity of its carboxyl group. This group is typically not reactive enough to form an amide bond directly with an amine under standard conditions. Therefore, it must first be "activated" to a more electrophilic species, such as an acyl chloride or an active ester, which can then readily react with a nucleophilic amine to form the desired amide.
Caption: Synthetic potential of this compound.
Protocol: Synthesis of a Representative N-Aryl Benzofuran-5-carboxamide
This protocol details a robust and widely applicable method for synthesizing an N-aryl amide from this compound using thionyl chloride for activation, followed by coupling with an aniline derivative.
Experimental Workflow
Caption: Workflow for N-Aryl Benzofuran-5-carboxamide Synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | Starting Material |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Standard Supplier | Activating Agent |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Solvent |
| Aniline (or substituted aniline) | Reagent Grade | Standard Supplier | Nucleophile |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier | Base |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | Aqueous Wash |
| Brine (Saturated NaCl) | ACS Grade | Standard Supplier | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | Drying Agent |
| Silica Gel | 230-400 mesh | Standard Supplier | Chromatography |
| Ethyl Acetate / Hexanes | HPLC Grade | Standard Supplier | Eluent for TLC/Column |
Step-by-Step Methodology
PART A: Formation of Benzofuran-5-carbonyl chloride (Activation)
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of acid). Stir to suspend the solid.
-
Activation: Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Causality Note: Thionyl chloride reacts with the carboxylic acid to form the highly reactive acyl chloride, along with gaseous byproducts (SO₂ and HCl). This step is exothermic and releases toxic gas, necessitating a fume hood and slow addition.
-
-
Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude acyl chloride (a solid or oil) is typically used immediately in the next step without further purification.
PART B: Amide Coupling
-
Preparation: In a separate flask, dissolve the chosen aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl that is generated during the amide formation, driving the reaction to completion.
-
-
Acyl Chloride Addition: Re-dissolve the crude benzofuran-5-carbonyl chloride from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline/triethylamine solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is 30% ethyl acetate in hexanes. The product spot should appear, and the starting aniline spot should diminish.
PART C: Workup and Purification
-
Quenching: Dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to remove any unreacted acid)
-
Brine (to begin the drying process)
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude solid/oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl benzofuran-5-carboxamide.
Expected Results and Characterization
The successful synthesis will yield a pure, solid product. The structure and purity should be confirmed with modern analytical techniques.
| Parameter | Expected Result (Hypothetical Example: N-phenylbenzofuran-5-carboxamide) |
| Yield | 75-90% |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | Peaks corresponding to benzofuran and phenyl protons. A broad singlet for the N-H proton (~8-9 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ = 238.08 m/z |
Conclusion
This compound is a cornerstone intermediate for the construction of complex, biologically active molecules. The protocols and safety information provided herein offer a validated framework for its successful application in a research and development setting. The straightforward conversion of its carboxylic acid moiety into diverse functional groups, particularly amides, underscores its value in building compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. Its continued use is expected to contribute significantly to the development of next-generation therapeutics.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Capot Chemical. (2014). MSDS of this compound. Retrieved from [Link]
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Asnaashari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. J Rep Pharm Sci, 6(1), 1-13. Retrieved from [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
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Chemsrc. (2025). 5-(1-Piperazinyl)-1-benzofuran-2-carboxylic acid Price. Retrieved from [Link]
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Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27772-27789. Retrieved from [Link]
-
Batool, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(41), 37337–37368. Retrieved from [Link]
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Patel, R. B., et al. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 1(4), 1276-1293. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Retrieved from [Link]
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Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1563. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. Retrieved from [Link]
-
Aute Kangle. (2025). The Crucial Role of Benzofuran Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H6O3). Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Gallou, I., et al. (2020). Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Organic Process Research & Development, 24(5), 861–866. Retrieved from [Link]
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Application Notes & Protocols: N-Bromosuccinimide (NBS) Bromination of Benzofurans
Abstract
This technical guide provides an in-depth exploration of the N-bromosuccinimide (NBS) mediated bromination of benzofurans, a cornerstone reaction in synthetic organic chemistry. Brominated benzofuran scaffolds are pivotal intermediates in the development of pharmaceuticals and functional materials. This document elucidates the underlying reaction mechanisms, details protocols for achieving high regioselectivity, and offers practical guidance on experimental execution, safety, and troubleshooting. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with precision and confidence.
Introduction: The Synthetic Value of Bromobenzofurans
The benzofuran nucleus is a privileged scaffold found in numerous biologically active natural products and synthetic drug candidates. The introduction of a bromine atom onto this heterocyclic system dramatically enhances its synthetic utility, providing a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and metallation reactions. This functionalization paves the way for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
N-Bromosuccinimide (NBS) has emerged as the reagent of choice for the bromination of many organic substrates, including benzofurans.[1][2] Compared to elemental bromine (Br₂), NBS is a crystalline, easy-to-handle solid that offers superior selectivity and milder reaction conditions.[1][3] Its reactivity can be finely tuned by the choice of solvent and the presence of initiators or catalysts, allowing for targeted bromination at either the heterocyclic furan ring or at an activated benzylic position on the benzene moiety.[4][5]
Mechanistic Pathways: A Dichotomy of Radical and Electrophilic Routes
The synthetic power of NBS lies in its ability to operate via two distinct mechanistic pathways, the selection of which is dictated by the reaction conditions.[6] Understanding this dichotomy is paramount to controlling the regiochemical outcome of the bromination of benzofurans.
Free-Radical Bromination (Wohl-Ziegler Reaction)
When the reaction is conducted in non-polar solvents, such as carbon tetrachloride (CCl₄), and initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, a free-radical chain reaction ensues.[7] This pathway, known as the Wohl-Ziegler reaction, is highly selective for allylic and benzylic C-H bonds.[4][8] In the context of substituted benzofurans, this method is employed to brominate alkyl side chains on the benzene ring, particularly at the benzylic position.
The mechanism proceeds through three key stages:
-
Initiation: Homolytic cleavage of the initiator or the N-Br bond by UV light generates a small population of bromine radicals (Br•).[9][10]
-
Propagation: A bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical and HBr. This HBr reacts with NBS to generate a low, steady concentration of Br₂, which then reacts with the benzylic radical to yield the brominated product and a new bromine radical, continuing the chain.[8][9][11]
-
Termination: The reaction ceases when two radicals combine.[10]
Electrophilic Aromatic Substitution
In polar solvents (e.g., acetonitrile, DMF, acetic acid), NBS can function as a source of an electrophilic bromine species ("Br+").[3][6] The electron-rich benzofuran ring readily undergoes electrophilic aromatic substitution. The nitrogen atom in NBS is adjacent to two electron-withdrawing carbonyl groups, polarizing the N-Br bond and making the bromine atom susceptible to attack by a nucleophilic aromatic ring.[3] This process can be further facilitated by a catalytic amount of acid.[12]
The regioselectivity of this electrophilic attack is governed by the inherent electronic properties of the benzofuran ring system and the directing effects of any existing substituents. The furan ring is generally more activated than the benzene ring.
Diagram: Competing Mechanistic Pathways
The choice between radical and electrophilic pathways is a critical experimental decision point.
Caption: Control of reaction pathway via solvent and initiator choice.
Protocol for Regioselective Bromination of 2-Methylbenzofuran
This section provides two distinct, validated protocols for the selective bromination of 2-methylbenzofuran at either the 3-position of the furan ring (electrophilic) or the benzylic methyl group (radical).
Protocol A: Electrophilic Bromination at the 3-Position
This protocol favors electrophilic aromatic substitution on the electron-rich furan ring.
Materials & Reagents:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzofuran (1.32 g, 10.0 mmol). Dissolve the substrate in 30 mL of anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.78 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred benzofuran solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
-
Extraction & Washing: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 3-bromo-2-methylbenzofuran.
Protocol B: Free-Radical Bromination at the 2-Methyl Group
This protocol utilizes Wohl-Ziegler conditions to achieve benzylic bromination.[4]
Materials & Reagents:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous (Caution: Toxic and carcinogenic )
-
Azobisisobutyronitrile (AIBN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)
Experimental Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 2-methylbenzofuran (1.32 g, 10.0 mmol), N-bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equiv.), and 50 mL of anhydrous CCl₄.
-
Initiator Addition: Add a catalytic amount of AIBN (82 mg, 0.5 mmol, 0.05 equiv.).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can also be initiated by shining a UV lamp on the flask.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction progress is often indicated by the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats. The reaction is typically complete in 2-4 hours.
-
Cooling & Filtration: After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of celite to remove the solid succinimide, washing the solid with a small amount of fresh CCl₄.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)benzofuran. Caution: The product may be lachrymatory and should be handled in a well-ventilated fume hood.
-
Purification: The crude product can often be used directly in the next step. If necessary, it can be purified by flash column chromatography, but care must be taken as benzylic bromides can be unstable on silica gel.
Diagram: Experimental Workflow
A visual guide to the general laboratory procedure for NBS bromination.
Sources
- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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Application Notes & Protocols: Leveraging 1-Benzofuran-5-carboxylic Acid for the Synthesis of Novel Anticancer Agents
Introduction: The Benzofuran Scaffold in Oncology
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile structure have made it a cornerstone in the design of numerous biologically active compounds.[3][4] In oncology, benzofuran derivatives have emerged as particularly promising candidates, demonstrating a wide spectrum of anticancer activities with potentially lower adverse effects compared to traditional chemotherapeutics.[1][2] These compounds can induce cancer cell death through multiple mechanisms, including the inhibition of critical enzymes like protein kinases and carbonic anhydrases, disruption of microtubule dynamics, and induction of apoptosis.[5][6][7]
1-Benzofuran-5-carboxylic acid is a key starting material and a versatile building block for creating libraries of novel anticancer agents. The carboxylic acid group at the 5-position provides a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth overview of the strategic use of this compound in synthesizing potent anticancer derivatives, complete with detailed protocols and mechanistic insights for researchers in drug discovery.
Scientific Rationale: Targeting Cancer with Benzofuran Derivatives
The efficacy of benzofuran-based compounds stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is key to designing next-generation inhibitors.
-
Kinase Inhibition: Many cancers are driven by the dysregulation of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the mammalian Target of Rapamycin (mTOR).[8][9][10] Benzofuran derivatives have been designed to act as potent inhibitors of these kinases, blocking downstream signaling pathways that control cell growth and angiogenesis.[9][10]
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly CA IX and XII, to regulate pH in the hypoxic tumor microenvironment, facilitating tumor growth and metastasis. Benzofuran-based carboxylic acids have been successfully developed as selective inhibitors of these cancer-related CA isoforms.[11][12]
-
Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce programmed cell death (apoptosis). Benzofuran derivatives have been shown to trigger apoptosis by disrupting the cell cycle, leading to G2/M phase arrest, and activating apoptotic pathways.[5][10][13]
-
Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is a validated target for anticancer drugs. Certain benzofuran derivatives can inhibit tubulin polymerization, disrupting mitotic spindle formation and arresting cells in the G2/M phase, ultimately leading to apoptosis.[5]
Below is a diagram illustrating the general workflow for developing anticancer agents from this compound.
Caption: Synthetic workflow from this compound to lead compounds.
Synthetic Protocols and Methodologies
The following protocols provide step-by-step methodologies for synthesizing anticancer agents derived from benzofuran carboxylic acids. These are representative examples that can be adapted for various derivatives.
Protocol 1: Synthesis of N-Aryl-1-benzofuran-5-carboxamides
Amide coupling is a fundamental transformation in medicinal chemistry. This protocol describes the synthesis of a benzofuran carboxamide, a class of compounds frequently evaluated for anticancer activity.[14]
Rationale: The conversion of the carboxylic acid to an amide allows for the introduction of diverse aryl or alkyl groups, enabling fine-tuning of the molecule's steric and electronic properties to optimize target binding and pharmacokinetic profiles. Coupling agents like HATU or EDC/HOBt are used to activate the carboxylic acid for efficient reaction with the amine at room temperature, minimizing side reactions.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-isopropylaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the substituted aniline (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the solution. The reaction is typically stirred at room temperature for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-1-benzofuran-5-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ureido-Linked Benzofuran Carboxylic Acids
This multi-step protocol outlines the synthesis of benzofuran derivatives linked via a ureido group to another acid moiety, a strategy successfully employed to create potent and selective carbonic anhydrase IX inhibitors with antiproliferative activity against breast cancer cells.[11][12]
Rationale: This synthesis builds a more complex molecule by first creating an acyl azide intermediate, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is a highly reactive species that readily couples with an amino-functionalized benzoic acid to form the stable ureido linker. This strategy allows for the combination of two distinct pharmacophores—the benzofuran tail and the benzoic acid head—to achieve dual-target activity or improved selectivity.[12]
Materials:
-
5-(Bromomethyl)-1-benzofuran (or other functionalized benzofuran)
-
Ethyl 4-aminobenzoate
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Toluene, Dioxane, Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH), Water
Procedure: Step 2A: Synthesis of Benzofuran-5-carbonyl azide
-
Suspend the starting benzofuran carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and dioxane.
-
Add TEA (1.5 eq) and DPPA (1.2 eq) to the suspension.
-
Heat the mixture under reflux for 2-4 hours. Monitor the formation of the acyl azide by TLC.
Step 2B: Curtius Rearrangement and Isocyanate Trapping
-
To the reaction mixture containing the acyl azide, add ethyl 4-aminobenzoate (1.2 eq).
-
Continue to reflux for an additional 12-18 hours. The acyl azide rearranges to an isocyanate in situ, which is then trapped by the aminobenzoate to form the ureido-linked ester.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the resulting crude ester by flash chromatography.
Step 2C: Saponification to the Final Carboxylic Acid
-
Dissolve the purified ureido-ester in a mixture of THF and methanol.
-
Add an aqueous solution of LiOH (3.0 eq).
-
Stir the mixture at room temperature for 6-24 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Concentrate the mixture to remove organic solvents.
-
Dilute with water and acidify to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final benzofuran-based carboxylic acid product.[12]
-
Characterize the structure using appropriate spectroscopic methods.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the benzofuran scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.[1][3]
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Example Target Cell Lines | Reference |
| C2-Position | Ester or Heterocyclic Rings | Often crucial for cytotoxic activity. Introduction of bulky heterocyclic groups can enhance potency. | K562, HL-60, HeLa | [1] |
| C3-Position | Halogenated Methyl Group | A bromine atom on the methyl group at C3 led to remarkable cytotoxicity against leukemia cells. | K562, HL-60 | [1][15] |
| C5-Position (Amide) | N-aryl/heteroaryl groups | The nature of the N-substituent significantly impacts activity. Electron-donating or withdrawing groups on the aryl ring can modulate potency. | HCT-116, MDA-MB-231 | [5] |
| C5-Position (Ureido Linker) | Bromo-benzofuran tail | The 5-bromobenzofuran tail combined with a benzoic acid head via a ureido linker showed potent inhibition of CA IX and antiproliferative effects. | MDA-MB-231, MCF-7 | [11][12] |
| Hybrid Molecules | Chalcone, Triazole, Imidazole | Hybridization of the benzofuran core with other pharmacologically active scaffolds often leads to synergistic cytotoxic effects. | MCF-7, HeLa, A549 | [1][10] |
In Vitro Evaluation: Antiproliferative Activity Assay (MTT Assay)
To assess the anticancer efficacy of newly synthesized compounds, a standard cytotoxicity assay is required. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis. A potent compound will have a low IC₅₀ value.[12]
Below is a diagram illustrating a simplified mechanism of action for a benzofuran-based kinase inhibitor.
Caption: Benzofuran derivative inhibiting a kinase, blocking signaling and inducing apoptosis.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and adaptable starting material for the synthesis of novel anticancer agents. Its derivatives have demonstrated efficacy against a range of cancers by targeting key cellular pathways. The synthetic protocols and evaluation methods detailed in this guide provide a solid framework for researchers to design, create, and validate new benzofuran-based therapeutic candidates. Future work will likely focus on developing hybrid molecules with multi-target activities to overcome drug resistance and on optimizing the pharmacokinetic properties of lead compounds to enhance their clinical potential.
References
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, PubMed Central.
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ResearchGate. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate.
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Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
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Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.
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Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
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ResearchGate. (n.d.). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate.
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ResearchGate. (n.d.). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate.
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Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH).
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Abu-Serie, M. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed.
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar.
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Atamanyuk, D., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry.
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Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.
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Fayed, B. E. A., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC, NIH.
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Abu-Serie, M. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society.
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Application Notes & Protocols: Leveraging 1-Benzofuran-5-carboxylic Acid for the Development of Novel Antimicrobial Agents
Introduction: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Benzofuran and its derivatives have emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 1-Benzofuran-5-carboxylic acid as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological testing, and explore the structure-activity relationships that govern the antimicrobial efficacy of this promising class of compounds.
The benzofuran scaffold is a core component of many natural products and synthetic compounds with significant pharmacological properties.[1][5] Its unique electronic and structural features make it an ideal backbone for the design of molecules that can interact with various biological targets. The carboxylic acid moiety at the 5-position of the benzofuran ring offers a convenient handle for chemical modification, allowing for the systematic generation of diverse libraries of derivatives, such as amides, esters, and hydrazones, to optimize antimicrobial activity and pharmacokinetic properties.
PART 1: SYNTHESIS OF this compound DERIVATIVES
The strategic modification of this compound is pivotal for unlocking its full potential as a source of new antimicrobial drugs. The carboxylic acid group can be readily converted into a variety of functional groups, each with the potential to modulate the compound's biological activity.
1.1. Rationale for Derivative Synthesis
The primary objective of synthesizing derivatives is to explore the chemical space around the benzofuran core to identify compounds with enhanced antimicrobial potency and selectivity. Key modifications often focus on:
-
Amide and Ester Formation: Converting the carboxylic acid to amides or esters can alter the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which can influence its ability to penetrate microbial cell walls and interact with intracellular targets.
-
Introduction of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole, pyrazole, or imidazole, has been shown to significantly enhance the antimicrobial activity of benzofuran compounds.[6][7] These additions can introduce new binding interactions with microbial targets.
-
Substitution on the Benzofuran Ring: While our focus starts with the 5-carboxylic acid, further modifications on the benzene or furan portions of the benzofuran ring, such as halogenation or the addition of alkyl or aryl groups, can also profoundly impact activity. Studies have shown that electron-withdrawing groups can increase the potency of benzofuran derivatives.[1]
1.2. General Synthetic Protocols
The following are generalized, step-by-step protocols for the synthesis of common derivatives of this compound. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.
Protocol 1: Synthesis of 1-Benzofuran-5-carboxamides
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: Synthesis of 1-Benzofuran-5-carbohydrazides
-
Esterification: Convert this compound to its methyl or ethyl ester by refluxing in the corresponding alcohol in the presence of a catalytic amount of sulfuric acid.
-
Hydrazinolysis: Dissolve the resulting ester in ethanol and add hydrazine hydrate (excess, typically 5-10 equivalents). Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. The product, 1-Benzofuran-5-carbohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
These carbohydrazides can then be further reacted with various aldehydes or ketones to form hydrazone derivatives.[5]
Visualization of Synthetic Workflow
Caption: Synthetic pathways for amide and hydrazide derivatives.
PART 2: ANTIMICROBIAL ACTIVITY EVALUATION
A systematic evaluation of the antimicrobial properties of the synthesized derivatives is crucial to identify lead compounds. Standardized protocols should be employed to ensure the reproducibility and comparability of the data.
2.1. In Vitro Susceptibility Testing
The initial screening of antimicrobial activity is typically performed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight at their optimal growth temperature. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive controls (microbes in broth without compound) and negative controls (broth only). Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 4: Agar Well Diffusion Assay
-
Plate Preparation: Prepare Mueller-Hinton agar plates (or other suitable agar for the test organism).
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.
-
Well Creation and Compound Addition: Create wells in the agar using a sterile cork borer. Add a fixed volume of a known concentration of the test compound solution into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.[8]
Data Presentation: Example MIC Data Table
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| This compound | >256 | >256 | >256 |
| Derivative A (Amide) | 64 | 128 | >256 |
| Derivative B (Hydrazone) | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Visualization of Antimicrobial Testing Workflow
Caption: Workflow for in vitro antimicrobial susceptibility testing.
PART 3: STRUCTURE-ACTIVITY RELATIONSHIP (SAR) AND MECHANISM OF ACTION INSIGHTS
The data obtained from the antimicrobial screening of a library of derivatives allows for the elucidation of Structure-Activity Relationships (SAR).
3.1. Key SAR Observations from Literature
Several studies have provided valuable insights into the SAR of benzofuran derivatives:
-
Substituents at the 2- and 3-positions: The nature of the substituent at these positions can significantly impact activity. For example, the introduction of certain aryl groups or heterocyclic rings can enhance potency.[1]
-
Halogenation: The presence of halogens, particularly bromine, on the benzofuran ring has been associated with increased antibacterial activity.[1]
-
Amide and Hydrazide Moieties: Derivatives containing these functional groups have shown promising activity, suggesting that hydrogen bonding interactions are important for target binding.
3.2. Investigating the Mechanism of Action
For lead compounds with potent antimicrobial activity, elucidating the mechanism of action is a critical next step. Based on existing literature for benzofuran derivatives, potential mechanisms to investigate include:
-
DNA Gyrase Inhibition: Some benzofuran derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1] Assays to measure the inhibition of DNA gyrase activity can be performed.
-
Membrane Disruption: The ability of compounds to disrupt the integrity of microbial cell membranes can be assessed using techniques such as propidium iodide uptake assays or by measuring the leakage of intracellular components.
-
Enzyme Inhibition: Other potential targets include enzymes crucial for microbial survival, such as protein tyrosine phosphatases in mycobacteria.[1]
Visualization of Potential Mechanisms of Action
Caption: Potential antimicrobial mechanisms of benzofuran derivatives.
PART 4: SAFETY AND TOXICITY CONSIDERATIONS
While developing potent antimicrobial agents, it is imperative to assess their potential toxicity to mammalian cells to ensure a favorable therapeutic index.
4.1. Preliminary Safety Assessment
The Material Safety Data Sheet (MSDS) for this compound indicates that it can cause skin, eye, and respiratory system irritation.[9][10] Therefore, appropriate personal protective equipment should be used when handling this compound and its derivatives.
4.2. In Vitro Cytotoxicity Testing
Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in an appropriate medium in a 96-well plate until they reach about 80% confluency.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzofuran derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
A high IC50 value against mammalian cells, coupled with a low MIC value against microbial pathogens, indicates good selectivity and a promising therapeutic window for the compound.
This compound represents a valuable and versatile starting point for the development of novel antimicrobial agents. Through systematic chemical modification and rigorous biological evaluation, it is possible to generate a diverse library of derivatives and identify lead compounds with potent and selective antimicrobial activity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore the rich chemical space of benzofuran derivatives in the urgent quest for new treatments for infectious diseases.
References
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Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. PubMed.
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC, NIH.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
-
Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results.
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, ACS Publications.
-
NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. ResearchGate.
-
This compound. PubChem.
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Semantic Scholar.
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Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
-
Benzofuran – Knowledge and References. Taylor & Francis.
-
Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
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Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
MSDS of this compound. Capot Chemical.
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
-
SAFETY DATA SHEET. TCI Chemicals.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC, NIH.
-
Synthesis and antimicrobial evaluation of new benzofuran derivatives. Sigma-Aldrich.
-
Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate.
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One-Pot Synthesis of Functionalized Benzofurans: A Detailed Guide for Researchers
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and materials with significant biological and photophysical properties. Its prevalence has driven the development of numerous synthetic methodologies. Among these, one-pot syntheses have emerged as a highly efficient and atom-economical approach, minimizing waste and simplifying purification processes. This guide provides an in-depth exploration of contemporary one-pot strategies for the synthesis of functionalized benzofurans, offering detailed protocols and insights into the underlying chemical principles for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Strategic Advantage of One-Pot Syntheses
Traditional multi-step syntheses often suffer from drawbacks such as decreased overall yield due to product loss at each stage, increased consumption of solvents and reagents, and significant time and labor investment. One-pot reactions, by combining multiple synthetic transformations in a single reaction vessel, circumvent these issues. This approach not only enhances efficiency but also allows for the construction of complex molecular architectures from simple precursors in a single, streamlined operation. The synthesis of functionalized benzofurans has greatly benefited from this strategy, with a variety of catalytic systems and reaction cascades being developed to access a diverse range of derivatives.
Core Strategies in One-Pot Benzofuran Synthesis
The construction of the benzofuran ring in a one-pot fashion typically involves the formation of key C-C and C-O bonds. Several powerful strategies have been established, primarily revolving around transition-metal catalysis and, more recently, metal-free approaches.
Palladium- and Copper-Catalyzed Cross-Coupling/Cyclization Cascades
Transition-metal catalysis, particularly using palladium and copper, remains a cornerstone of modern organic synthesis. The Sonogashira coupling reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a widely utilized and reliable method for constructing 2-substituted benzofurans in a one-pot sequence.[1]
Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is followed by a transmetalation step with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper salt), and subsequent reductive elimination to yield the coupled product. The intramolecular cyclization (hydroalkoxylation) of the resulting 2-alkynylphenol intermediate, often facilitated by the same catalytic system or a co-catalyst, then furnishes the benzofuran ring.[2]
Caption: Metal-free synthesis of 2-arylbenzofurans via oxidative cyclization.
Protocol 2: Metal-Free One-Pot Synthesis of 2-Arylbenzofurans from o-Hydroxystilbenes
This protocol details the synthesis of 2-arylbenzofurans via an oxidative cyclization of o-hydroxystilbenes using a hypervalent iodine reagent. [1] Materials:
-
o-Hydroxystilbene (1.0 mmol)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 mmol)
-
Acetonitrile (CH₃CN, 10 mL)
Procedure:
-
To a round-bottom flask, add the o-hydroxystilbene (1.0 mmol) and acetonitrile (10 mL).
-
Add (diacetoxyiodo)benzene (386 mg, 1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (20 mL) to remove any remaining iodine species, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Hypervalent Iodine Reagent: PhI(OAc)₂ is a mild and effective oxidant that facilitates the cyclization without the need for a metal catalyst.
-
Solvent: Acetonitrile is a suitable solvent for this transformation, as it is relatively inert and effectively dissolves the reactants.
-
Room Temperature Reaction: The mild reaction conditions make this protocol attractive, avoiding the need for high temperatures.
Domino Reactions Involving Quinones
One-pot syntheses involving domino or cascade reactions offer a high degree of molecular complexity from simple starting materials. The use of benzoquinones as starting materials provides a convergent and efficient route to highly substituted benzofurans. [3] Mechanism Insight: The reaction of benzoquinone with a suitable coupling partner, such as a cyclohexenone derivative, under acidic conditions can lead to a [3+2] heteroannulation. The reaction likely proceeds through the protonation of the benzoquinone, followed by nucleophilic attack from the enol form of the cyclohexenone. Subsequent cyclization and dehydration/aromatization steps lead to the formation of the benzofuran core. [3] Workflow: Heteroannulation of Benzoquinones
Caption: One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
Protocol 3: One-Pot Synthesis of Functionalized Benzofurans from Benzoquinones
This protocol outlines a general procedure for the acid-catalyzed heteroannulation of benzoquinones. [3] Materials:
-
Benzoquinone (1.0 mmol)
-
Cyclohexenone derivative (e.g., 2-methylcyclohexenone, 1.0 mmol)
-
Toluene (8 mL)
-
Acetic acid (2 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzoquinone (108 mg, 1.0 mmol) and the cyclohexenone derivative (1.0 mmol) in a mixture of toluene (8 mL) and acetic acid (2 mL).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Acid Catalyst: Acetic acid serves as both a catalyst to activate the benzoquinone and as a co-solvent.
-
Solvent System: The toluene/acetic acid mixture provides a suitable medium for the reaction to proceed at an elevated temperature.
-
Reflux Conditions: The increased temperature is necessary to overcome the activation energy for the annulation reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst, insufficient base, presence of oxygen | Ensure the use of fresh, high-purity catalysts and reagents. Degas the solvent and maintain a strict inert atmosphere for metal-catalyzed reactions. Use a stronger base or increase its stoichiometry if necessary. |
| Formation of Side Products | Incorrect reaction temperature, wrong solvent | Optimize the reaction temperature; lower temperatures may increase selectivity. Screen different solvents to find the optimal conditions. |
| Incomplete Reaction | Insufficient reaction time, low catalyst loading | Extend the reaction time and monitor by TLC until the starting material is consumed. Increase the catalyst loading incrementally. |
| Difficulty in Purification | Close-running impurities | Employ different chromatographic techniques (e.g., preparative TLC, HPLC) or recrystallization to improve purity. |
Conclusion
The one-pot synthesis of functionalized benzofurans represents a powerful and elegant strategy in modern organic chemistry. The methodologies presented herein, from robust transition-metal catalyzed reactions to greener metal-free alternatives, provide researchers with a versatile toolkit to access a wide range of these important heterocyclic compounds. By understanding the underlying mechanisms and the rationale behind the experimental conditions, scientists can effectively apply and adapt these protocols for the synthesis of novel benzofuran derivatives for applications in drug discovery and materials science.
References
-
Anilkumar, G., et al. (2011). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]
-
Cacchi, S., & Fabrizi, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3299. Available at: [Link]
-
Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 24-31. Available at: [Link]
-
Wang, H., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7809. Available at: [Link]
-
Ghosh, R., et al. (2014). Metal-Free One-Pot Synthesis of Benzofurans. Chemistry – A European Journal, 20(38), 12045-12049. Available at: [Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
- Reddy, T., et al. (2022). Synthesis of Benzofuran Derivatives via Palladium–Copper-Based Catalyst. As cited in Mushtaq, A., et al. (2024). ACS Omega.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Li, P., et al. (2019). Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides. RSC Advances, 9(23), 12567-12571. Available at: [Link]
-
Tokyo University of Science. (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. Available at: [Link]
Sources
Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of 1-Benzofuran-5-carboxylic acid
Abstract
This comprehensive application note provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 1-Benzofuran-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple peak listing to explain the causal relationships between molecular structure and spectral data. We detail a self-validating methodology, integrating 1D NMR data with the principles of chemical shifts, spin-spin coupling, and substituent effects, and describe how 2D NMR experiments like HSQC and HMBC can provide definitive structural confirmation. All assignments are grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic organic compound featuring a benzofuran core functionalized with a carboxylic acid group at the C-5 position.[1] The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of any novel therapeutic agent or functional material derived from this core.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the non-destructive elucidation of molecular structure in solution. This guide provides a definitive assignment of the ¹H and ¹³C NMR spectra of this compound, offering a foundational reference for scientists working with this and related molecular frameworks.
Below is the structure of this compound with the standard IUPAC numbering system used for the subsequent spectral assignments.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its boiling point allows for variable temperature experiments if needed. Crucially, it does not have signals in the aromatic region of the ¹H NMR spectrum, preventing overlap with analyte peaks. The residual proton signal of DMSO-d₆ appears around δ 2.50 ppm, and its carbon signal is a septet centered at δ 39.52 ppm.[3]
-
Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm. Alternatively, the residual solvent peak of DMSO-d₆ can be used (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[4]
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Results and Discussion: Spectral Assignment
The analysis workflow follows a logical progression from 1D proton and carbon spectra to the use of 2D correlations for unambiguous assignment.
Caption: Workflow for NMR spectral assignment.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum displays six distinct signals, consistent with the six protons in the molecule. Experimental data indicates peaks at approximately δ 12.9, 8.30, 8.11, 7.92, 7.69, and 7.09 ppm.[5]
-
Carboxylic Acid Proton (-COOH): The signal at δ 12.9 ppm is a broad singlet with an integration of 1H. This significant downfield shift is characteristic of a highly deshielded carboxylic acid proton.
-
Furan Ring Protons (H2, H3):
-
H2: The signal at δ 8.11 ppm (1H) is assigned to the H2 proton. It appears as a doublet with a small coupling constant (³J(H2-H3) ≈ 2.2 Hz).[6] Its downfield shift relative to H3 is due to the adjacent electronegative oxygen atom (O1).
-
H3: The signal at δ 7.09 ppm (1H) is assigned to the H3 proton. It appears as a doublet, coupled to H2 (³J(H3-H2) ≈ 2.2 Hz).
-
-
Benzene Ring Protons (H4, H6, H7): The carboxylic acid group at C5 is an electron-withdrawing group, which deshields the ortho (H4, H6) and para (H7, relative to the furan fusion) protons.
-
H4: The signal at δ 8.30 ppm (1H) is assigned to H4. This proton is ortho to the strongly withdrawing carboxylic acid group, resulting in the most downfield shift among the aromatic protons. It appears as a doublet with a small meta-coupling to H6 (⁴J(H4-H6) ≈ 1.6 Hz).
-
H6: The signal at δ 7.92 ppm (1H) is assigned to H6. This proton is also ortho to the carboxylic acid group. It appears as a doublet of doublets, showing ortho coupling to H7 (³J(H6-H7) ≈ 8.7 Hz) and meta coupling to H4 (⁴J(H6-H4) ≈ 1.6 Hz).
-
H7: The signal at δ 7.69 ppm (1H) is assigned to H7. It is ortho to H6 and appears as a doublet (³J(H7-H6) ≈ 8.7 Hz).
-
Table 1: Summary of ¹H NMR Assignments for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.9 | br s | - | 1H |
| H4 | 8.30 | d | ⁴J = 1.6 | 1H |
| H2 | 8.11 | d | ³J = 2.2 | 1H |
| H6 | 7.92 | dd | ³J = 8.7, ⁴J = 1.6 | 1H |
| H7 | 7.69 | d | ³J = 8.7 | 1H |
| H3 | 7.09 | d | ³J = 2.2 | 1H |
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule. While direct experimental data is not widely published, the assignments can be reliably predicted based on the spectrum of the parent benzofuran molecule and established substituent chemical shift (SCS) effects.[7][8]
-
Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded, predicted to appear at ~δ 167.5 ppm .
-
Oxygen-bound Carbons (C7a, C2): Carbons directly attached to the heterocyclic oxygen are significantly deshielded. C7a is predicted at ~δ 155.0 ppm and C2 at ~δ 146.5 ppm .
-
Substituted Aromatic Carbons (C3a, C5): These quaternary carbons are influenced by their position in the ring and by substitution. C5, bearing the carboxylic acid, is predicted at ~δ 128.0 ppm . The bridgehead carbon C3a is predicted at ~δ 127.0 ppm .
-
Protonated Carbons (CH): The remaining four protonated carbons are assigned based on expected shielding/deshielding effects.
-
C7: Predicted at ~δ 125.0 ppm .
-
C4: Predicted at ~δ 123.5 ppm .
-
C6: Predicted at ~δ 122.0 ppm .
-
C3: The most shielded carbon, predicted at ~δ 107.0 ppm .
-
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C8 (COOH) | ~167.5 | C=O | Carbonyl carbon, most deshielded. |
| C7a | ~155.0 | C | Quaternary, bound to oxygen. |
| C2 | ~146.5 | CH | Bound to oxygen. |
| C5 | ~128.0 | C | Quaternary, attached to COOH. |
| C3a | ~127.0 | C | Quaternary, bridgehead. |
| C7 | ~125.0 | CH | Aromatic CH. |
| C4 | ~123.5 | CH | Aromatic CH, ortho to COOH. |
| C6 | ~122.0 | CH | Aromatic CH, ortho to COOH. |
| C3 | ~107.0 | CH | Furan CH, most shielded. |
Structural Confirmation with 2D NMR
While 1D NMR provides strong evidence for the proposed structure, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof by revealing C-H connectivity.[9]
-
HSQC: An HSQC spectrum correlates protons with their directly attached carbons (¹JCH). This would definitively link the proton assignments in Table 1 to the protonated carbon assignments in Table 2 (e.g., H2 at δ 8.11 with C2 at ~δ 146.5; H4 at δ 8.30 with C4 at ~δ 123.5, etc.).
-
HMBC: An HMBC spectrum reveals longer-range correlations (typically 2-3 bonds, ²JCH and ³JCH), which are crucial for piecing together the molecular skeleton.[10]
Key expected HMBC correlations that would confirm the assignment are illustrated below:
Caption: Key expected HMBC correlations for structural verification.
For example, observing a correlation from the most downfield aromatic proton (H4, δ 8.30) to the carbonyl carbon (C8, ~δ 167.5) would unambiguously confirm its position ortho to the carboxylic acid group. Likewise, a correlation from the carboxylic acid proton itself (δ 12.9) to C5 would lock in the substituent's position.
Conclusion
The ¹H and ¹³C NMR spectra of this compound have been comprehensively assigned using a combination of 1D spectral data, chemical shift theory, coupling constant analysis, and the predictive power of 2D correlation spectroscopy. The provided tables and protocols serve as a reliable, self-validating reference for researchers in organic synthesis and medicinal chemistry, facilitating the rapid and accurate identification and characterization of this important chemical entity.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
ResearchGate. (n.d.). HMBC and HSQC data for compounds 2 and 3. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of 1-Benzofuran-5-carboxylic Acid Esters and Amides
Introduction: The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetically developed pharmacological agents.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6] Specifically, functionalization at the 5-position of the 1-benzofuran ring with carboxylic acid esters and amides provides a versatile platform for developing novel therapeutic candidates and molecular probes. These derivatives are not only important as final bioactive compounds but also serve as crucial intermediates in the synthesis of more complex molecules.[2][7]
This guide provides a detailed overview of the synthetic pathways leading to 1-benzofuran-5-carboxylic acid and its subsequent conversion into valuable ester and amide derivatives. The protocols are designed for researchers in medicinal chemistry and drug development, emphasizing the rationale behind experimental choices to ensure reproducibility and success.
Part 1: Synthesis of the Core Intermediate: this compound
The construction of the benzofuran core is the foundational step. While numerous methods exist for benzofuran synthesis, a common and reliable strategy involves the Perkin rearrangement of a substituted coumarin.[3][8] This approach offers a high-yielding pathway from readily available phenolic precursors.
Synthetic Pathway via Perkin Rearrangement
The synthesis begins with a Pechmann condensation to form a coumarin, followed by bromination and subsequent rearrangement to yield the target benzofuran carboxylic acid.
Caption: Workflow for the synthesis of a substituted benzofuran-2-carboxylic acid.
Protocol 1: Synthesis of 6-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
This protocol is adapted from a procedure used for synthesizing substituted benzofuran carboxylic acids.[8]
-
Step A: Synthesis of 7-Hydroxy-4-methylcoumarin
-
To a stirred solution of resorcinol (10 g, 0.09 mol) in ethyl acetoacetate (12 ml, 0.09 mol), add concentrated sulfuric acid (50 ml) dropwise while maintaining the temperature below 10°C in an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture onto crushed ice. The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.
-
-
Step B: Synthesis of 3-Bromo-7-hydroxy-4-methylcoumarin
-
Dissolve the coumarin from Step A (5 g, 0.028 mol) in glacial acetic acid (30 ml).
-
Add a solution of bromine (1.4 ml, 0.028 mol) in glacial acetic acid (10 ml) dropwise with constant stirring at room temperature.
-
Continue stirring for 2 hours post-addition. The separated solid is filtered, washed with water, and dried to give the 3-bromo derivative.
-
-
Step C: Synthesis of 6-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
-
Reflux the 3-bromo-coumarin from Step B (5 g, 0.02 mol) in 10% ethanolic potassium hydroxide (50 ml) for 4 hours.
-
After cooling, pour the reaction mixture into water (100 ml) and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude acid by recrystallization from an appropriate solvent like ethanol/water.
-
Part 2: Esterification of this compound
Esterification is a fundamental transformation that enhances the lipophilicity of the parent acid and often modulates its biological activity.[6] The Fischer esterification is a classic, acid-catalyzed method that is both scalable and cost-effective.[9][10]
Principle of Fischer Esterification
The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[10] The use of excess alcohol shifts the equilibrium towards the formation of the ester product.[9]
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Application Notes & Protocols: A Researcher's Guide to Developing Enzyme Inhibitors from Benzofuran-Based Carboxylic Acids
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran derivatives represent a significant and versatile class of heterocyclic compounds that are foundational in medicinal chemistry.[1][2] Their intrinsic structural resemblance to various biologically active molecules allows them to interact with a wide array of physiological targets.[1] The benzofuran nucleus, a fusion of benzene and furan rings, serves as a privileged scaffold for the design of novel therapeutics.[2][3] Notably, the incorporation of a carboxylic acid moiety into the benzofuran structure has proven to be a highly effective strategy for the development of potent and selective enzyme inhibitors. This functional group can participate in crucial hydrogen bonding and ionic interactions within the active sites of target enzymes, thereby enhancing inhibitory activity.[4]
Benzofuran-based carboxylic acids have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, including cancer, viral infections, and inflammatory disorders.[1][3] For instance, specific derivatives have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell proliferation and survival, and carbonic anhydrases, which play a role in tumorigenesis.[4] The development of these compounds from initial discovery to potential drug candidates requires a systematic and rigorous workflow, encompassing synthesis, high-throughput screening, detailed enzymatic characterization, and lead optimization.
These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals engaged in the discovery and development of enzyme inhibitors based on the benzofuran-carboxylic acid scaffold. The protocols and methodologies detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Part 1: Synthesis of Benzofuran-Based Carboxylic Acids
A crucial first step in the development of novel enzyme inhibitors is the efficient and reproducible synthesis of the core chemical scaffold. The following protocol describes a microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids, a method favored for its efficiency and rapid reaction times.
Protocol 1: Microwave-Assisted Synthesis of a Benzofuran-2-Carboxylic Acid Derivative
This protocol provides a general methodology for the synthesis of a benzofuran-2-carboxylic acid from a substituted salicylaldehyde precursor.
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate
-
To a solution of a substituted salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol) and an α-bromo ester (e.g., ethyl bromoacetate, 1.2 mmol).
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute hydrochloric acid (HCl).
-
Wash the organic layer with water (50 mL) and then with brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., ethyl acetate:hexane, 1:10) to yield the ethyl benzofuran-2-carboxylate.
Step 2: Hydrolysis to Benzofuran-2-carboxylic acid
-
Dissolve the purified ethyl benzofuran-2-carboxylate (1.0 mmol) in ethanol (80 mL) and cool the mixture to 10°C.
-
Add a solution of potassium hydroxide (KOH, 2.0 mmol) dropwise to the cooled mixture.
-
Reflux the resulting mixture for 2-3 hours.
-
Remove the excess ethanol under reduced pressure.
-
To the resulting solid, add aqueous HCl (30 mL) to precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration and wash with water (50 mL).
-
Further purification can be achieved by column chromatography or recrystallization to yield the final benzofuran-2-carboxylic acid.
Part 2: High-Throughput Screening (HTS) for Hit Identification
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" with inhibitory activity against a target enzyme.[5] Fluorescence Polarization (FP) is a powerful, homogeneous assay format well-suited for HTS of enzyme inhibitors due to its sensitivity and simplicity.[6]
The Principle of Fluorescence Polarization in Enzyme Inhibition Assays
The FP assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light.[6] When this tracer binds to a larger molecule, such as an enzyme, its rotational motion is slowed, leading to an increase in the polarization of the emitted light.[6] In a competitive binding assay, a test compound that inhibits the enzyme will compete with the tracer for binding to the active site. This displacement of the tracer from the enzyme-tracer complex results in a decrease in fluorescence polarization, which can be measured to quantify the inhibitory activity of the test compound.
Protocol 2: Fluorescence Polarization (FP) High-Throughput Screening Assay
This protocol outlines a general procedure for an FP-based HTS assay to identify inhibitors of a target enzyme. This protocol should be optimized for the specific enzyme and tracer being used.
Materials:
-
384-well, low-volume, non-binding surface black plates
-
Target enzyme
-
Fluorescently labeled tracer (a ligand with known affinity for the enzyme)
-
Assay buffer (optimized for enzyme activity and stability)
-
Test compounds (benzofuran-based carboxylic acids) dissolved in DMSO
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (DMSO vehicle)
-
Fluorescence polarization plate reader
Assay Procedure (384-well plate format):
-
Reagent Preparation:
-
Prepare a working solution of the target enzyme in assay buffer at a concentration determined by prior enzyme titration experiments.
-
Prepare a working solution of the fluorescent tracer in assay buffer at a concentration typically at or below its dissociation constant (Kd) for the enzyme.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer containing a final DMSO concentration that does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, positive control, or negative control (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the binding reaction by adding 5 µL of the diluted fluorescent tracer solution to each well.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The fluorescence polarization (FP) is typically calculated by the instrument's software in millipolarization units (mP).
-
The percentage of inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
-
mP_sample: FP value of the well with the test compound.
-
mP_high_control: FP value of the well with DMSO only (maximum binding).
-
mP_low_control: FP value of the well with the positive control inhibitor (minimum binding).
-
-
Plot the % Inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve using non-linear regression analysis.[7]
Part 3: Detailed Enzymatic Characterization of Hits
Once initial hits are identified from the HTS campaign, they must be further characterized to confirm their inhibitory activity, determine their potency, and understand their mechanism of inhibition. This section provides protocols for two common enzyme assays: a Pim-1 kinase assay and a carbonic anhydrase assay.
Protocol 3: Pim-1 Kinase Inhibition Assay (Luminescent)
This protocol describes a luminescent assay to measure the activity of Pim-1 kinase and the inhibitory potential of benzofuran-based carboxylic acids. The assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
384-well, low-volume, white plates
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (benzofuran-based carboxylic acids) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer plate reader
Assay Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and positive control in kinase buffer with a final DMSO concentration of 5%.
-
Prepare a solution of Pim-1 kinase in kinase buffer. The optimal enzyme concentration should be determined empirically.
-
Prepare a substrate/ATP mix in kinase buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO control to the wells of the 384-well plate.
-
Add 2 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement and Data Analysis:
-
Record the luminescence using a plate reader.
-
Calculate the % inhibition for each compound concentration relative to the DMSO control.
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.[7]
-
Protocol 4: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the esterase activity of carbonic anhydrase (CA) and the inhibitory effect of benzofuran-based carboxylic acids. The assay uses p-nitrophenyl acetate (pNPA) as a substrate.
Materials:
-
96-well, clear, flat-bottom plates
-
Recombinant human carbonic anhydrase (e.g., hCA I or hCA IX)
-
p-Nitrophenyl acetate (pNPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (benzofuran-based carboxylic acids) dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
Spectrophotometer plate reader
Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPA in a solvent such as acetonitrile.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Prepare a working solution of the carbonic anhydrase enzyme in the assay buffer.
-
-
Enzymatic Reaction:
-
To each well of the 96-well plate, add:
-
140 µL of assay buffer
-
20 µL of the enzyme solution
-
20 µL of the test compound or control solution
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA solution to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 400 nm at 30-second intervals for 5-10 minutes.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the % inhibition for each compound concentration.
-
Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.[7]
-
Part 4: Lead Optimization
Following the identification and characterization of initial hits, the lead optimization phase aims to improve the potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the candidate compounds.[8] This is an iterative process involving chemical synthesis, biological testing, and computational modeling.[8]
Structure-Activity Relationship (SAR) Analysis
SAR analysis is a critical component of lead optimization, where the relationship between the chemical structure of a molecule and its biological activity is systematically investigated.[9] By making targeted modifications to the benzofuran-based carboxylic acid scaffold, researchers can identify key structural features that contribute to its inhibitory potency and selectivity.[9]
Key Structural Modifications and Their Rationale for Benzofuran-Based Carboxylic Acid Inhibitors:
| Structural Modification | Potential Effect on Activity | Rationale |
| Substitution on the Benzene Ring | Modulate potency, selectivity, and pharmacokinetic properties. | Electron-donating or electron-withdrawing groups can influence the electronic environment of the scaffold and its interaction with the enzyme's active site. Lipophilic or hydrophilic substituents can affect cell permeability and solubility. |
| Substitution at the C2 and C3 Positions of the Furan Ring | Crucial for activity and selectivity. | These positions are often key interaction points with the enzyme's active site. The size, shape, and chemical nature of the substituents can significantly impact binding affinity.[2] |
| Modification of the Carboxylic Acid Group | Can affect binding and pharmacokinetic properties. | While the carboxylic acid is often essential for potent inhibition, converting it to an ester or amide can create a prodrug strategy to improve cell permeability. |
| Introduction of Halogens | Can enhance potency and metabolic stability. | Halogen atoms can form specific interactions within the active site and may block sites of metabolism, thereby increasing the compound's half-life.[2] |
ADMET Profiling
Early assessment of ADMET properties is crucial to avoid late-stage attrition of drug candidates.[10] A range of in vitro and in silico methods are employed to evaluate the drug-like properties of the optimized compounds.[10]
Common ADMET Assays in Lead Optimization:
-
Solubility: Assessed by methods such as nephelometry to ensure adequate bioavailability.
-
Permeability: Measured using cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.
-
Metabolic Stability: Evaluated by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
Cytochrome P450 (CYP) Inhibition: Assessed to identify potential drug-drug interactions.
-
hERG Inhibition: A critical safety assay to evaluate the risk of cardiotoxicity.
-
In Silico Modeling: Computational tools are used to predict various ADMET properties, guiding the design of new analogs with improved profiles.[10]
Lead Optimization Workflow
The following diagram illustrates a typical iterative workflow for the lead optimization of benzofuran-based carboxylic acid enzyme inhibitors.
Sources
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lead Optimization | From Concept to Clinic [conceptlifesciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches [pubmed.ncbi.nlm.nih.gov]
Use of 1-Benzofuran-5-carboxylic acid as a fluorescent tag precursor
An Application Guide to the Use of 1-Benzofuran-5-carboxylic Acid as a Fluorescent Tag Precursor
Introduction
In the landscape of modern biological and pharmaceutical research, fluorescent labeling stands as a cornerstone technique, enabling the visualization and quantification of biomolecules in complex systems. The ability to attach a fluorescent reporter, or fluorophore, to a protein, antibody, or nucleic acid allows researchers to track its localization, interactions, and conformational changes in real-time. While a vast arsenal of fluorescent dyes is commercially available, the development of novel probes with unique photophysical properties remains a critical area of research.
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a promising core structure for new fluorescent probes.[1][2] Derivatives of benzofuran often exhibit intrinsic fluorescence, typically in the blue region of the spectrum, combined with high quantum yields, good thermal stability, and beneficial electrochemical properties.[1][3] this compound is a readily available and versatile starting material that serves as an ideal precursor for the synthesis of custom benzofuran-based fluorescent tags. Its carboxylic acid moiety provides a chemical handle for conversion into a reactive group capable of covalently bonding to biomolecules.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the rationale and step-by-step protocols for transforming this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester and its subsequent application in labeling proteins for bioimaging and other fluorescence-based assays.
Part 1: The Benzofuran Fluorophore Core: Foundational Properties
A thorough understanding of the precursor molecule is fundamental to its successful application. This section outlines the essential physicochemical and photophysical properties of this compound and its derivatives.
Physicochemical Properties of this compound
This compound is a solid organic compound that forms the foundational building block for the fluorescent tag. Its key properties are summarized below.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [4] |
| Molecular Weight | 162.14 g/mol | [4][6] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 189-190 °C | [5] |
| pKa | 4.06 ± 0.30 (Predicted) | [5] |
Caption: Chemical structure of this compound.
Photophysical Characteristics of Benzofuran Derivatives
The benzofuran ring system is inherently fluorescent. While this compound itself has weak fluorescence, its derivatives can be highly emissive, particularly in the blue-to-green portion of the electromagnetic spectrum.[3] The precise photophysical properties are highly dependent on the molecular structure and the solvent environment.
-
Solvatochromism : Many benzofuran derivatives exhibit solvatochromism, where the absorption and emission wavelengths shift depending on the polarity of the solvent. This is a critical consideration for bioimaging applications, as the aqueous environment of a cell can influence the probe's spectral properties.[8][9]
-
Quantum Yield : The fluorescence quantum yield (Φ), a measure of the efficiency of fluorescence, can be quite high for certain benzofuran derivatives, making them bright and easily detectable.[3][9] For instance, some derivatives featuring a carbomethoxy group have shown quantum yields between 41-55%.[3]
The table below provides representative photophysical data for various benzofuran derivatives to illustrate the typical spectral range.
| Derivative Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Solvent | Source |
| Hydroxy-benzofuran | 260-349 nm | 400-485 nm | Not Reported | Various | [8] |
| Benzofuran-Naphthyridine | ~350 nm | 401-408 nm | 0.18 - 0.72 | EtOAc, MeCN | [9] |
| Carbomethoxy-benzofuran | Not Reported | ~380-390 nm | 0.41 - 0.55 | Cyclohexane | [3] |
Part 2: Synthesis of an Amine-Reactive Fluorescent Tag
To conjugate the benzofuran fluorophore to a biomolecule, the carboxylic acid group must first be "activated." This process converts it into a more reactive form that can readily form a stable bond with nucleophilic groups on the target molecule, such as the primary amines found in proteins.
Principle of Carboxylic Acid Activation for Bioconjugation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under physiological conditions. It typically requires high temperatures (>160 °C) and the removal of water, conditions that would denature proteins and other sensitive biomolecules.[10][11]
The solution is to convert the carboxyl group's hydroxyl (-OH) into a better leaving group. For bioconjugation, the most widely used strategy is the formation of an N-hydroxysuccinimide (NHS) ester .[12] NHS esters are sufficiently stable to be isolated and purified but are highly reactive toward primary amines at neutral to slightly alkaline pH, forming a stable amide bond and releasing the non-reactive NHS byproduct.[12]
Caption: General workflow for creating a fluorescently labeled protein.
Protocol: Synthesis of Benzofuran NHS Ester via EDC/NHS Coupling
This protocol describes the standard method for activating this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Causality Behind Choices:
-
Anhydrous Solvent (DMF/DCM): The reaction is sensitive to water, which can hydrolyze the activated ester intermediate and the final NHS ester product, reducing yield.
-
EDC: This is a zero-length crosslinker that reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is an excellent leaving group.[13]
-
NHS: The O-acylisourea intermediate is unstable in aqueous solution. NHS rapidly reacts with it to form the more stable, amine-reactive NHS ester, preventing side reactions and hydrolysis.[12]
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (optional, as a base)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Protocol Steps:
-
Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Initiation: Slowly add EDC (1.2 equivalents) to the stirred solution. If using DCC, it will be added as a solution in the reaction solvent.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC. The starting carboxylic acid should be consumed, and a new spot corresponding to the NHS ester should appear.
-
Workup:
-
If using DCC, a urea byproduct (DCU) will precipitate. Filter the reaction mixture to remove the DCU.
-
If using EDC, the byproducts are water-soluble. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1-Benzofuran-5-yl N-succinimidyl carbonate.
Part 3: Protocol for Fluorescent Labeling of Proteins
With the amine-reactive benzofuran NHS ester in hand, the next step is to conjugate it to the target protein. This protocol uses a general IgG antibody as an example, a common task in developing diagnostic assays and research tools.
Principle of Amine Labeling
Proteins possess multiple primary amines that are accessible for labeling. These include the N-terminal α-amino group of the polypeptide chain and the ε-amino group on the side chain of lysine residues.[14] At a pH of 8.0-9.0, these amines are sufficiently deprotonated and act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS.[12][15]
Caption: Reaction of a benzofuran NHS ester with a protein's primary amine.
Step-by-Step Protein Labeling Protocol
Causality Behind Choices:
-
Buffer pH (8.3-9.0): This pH is a compromise. It is high enough to deprotonate a significant fraction of lysine side chains (pKa ~10.5) to make them nucleophilic, but not so high as to risk protein denaturation or rapid hydrolysis of the NHS ester.[15]
-
Protein Concentration (>2 mg/mL): A higher protein concentration favors the bimolecular reaction between the dye and the protein over the competing hydrolysis reaction of the dye with water.[15]
-
Purification: Size-exclusion chromatography is essential to remove all non-covalently bound dye, which would otherwise contribute to high background fluorescence and inaccurate results.
Materials:
-
Target protein (e.g., IgG antibody) at ≥ 2 mg/mL
-
Benzofuran NHS ester, freshly prepared stock solution (e.g., 10 mg/mL in anhydrous DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with Phosphate Buffered Saline (PBS), pH 7.4
Protocol Steps:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.
-
Calculate Reagent Volume: Determine the desired molar excess of the dye. A starting point for antibodies is a 10- to 20-fold molar excess of the dye over the protein. Add the calculated volume of the benzofuran NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional but Recommended): Add the quenching solution to terminate the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
Purification of Conjugate: Apply the reaction mixture to the pre-equilibrated desalting column. Elute with PBS, pH 7.4. The labeled protein will elute in the void volume, while the smaller, unreacted dye and byproducts will be retained and elute later. Collect the colored fractions corresponding to the labeled protein.
Characterization: Determining the Degree of Labeling (DOL)
The DOL (or dye-to-protein ratio) is a critical parameter. It is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorption maximum (λ_max) of the benzofuran dye.
Formula for DOL: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the λ_max of the dye.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye = Molar extinction coefficient of the dye at its λ_max (must be determined experimentally for the new dye).
-
CF (Correction Factor) = A_280 / A_max for the free dye. This corrects for the dye's absorbance at 280 nm.
Part 4: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Hydrolysis of NHS ester. 2. Buffer contains primary amines (e.g., Tris). 3. Protein concentration is too low. | 1. Use freshly prepared dye stock; ensure anhydrous solvent. 2. Use a non-amine buffer like bicarbonate or phosphate. 3. Concentrate the protein to >2 mg/mL. |
| High Background Fluorescence | Incomplete removal of free dye. | Increase the column length or use a second round of size-exclusion chromatography for purification. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Over-labeling of the protein, leading to aggregation. | 1. Keep the volume of added dye stock to <10% of the total reaction volume. 2. Reduce the molar excess of the dye in the labeling reaction. |
Conclusion
This compound is a highly effective and accessible precursor for the development of novel blue-emitting fluorescent probes. Through straightforward and well-established chemical activation, it can be converted into an amine-reactive NHS ester, ready for conjugation to a wide array of biomolecules. The protocols outlined in this guide provide a robust framework for synthesizing these tags and applying them in protein labeling experiments. The unique photophysical properties of the benzofuran core offer a valuable addition to the researcher's toolkit, enabling new avenues in bioimaging, diagnostics, and the fundamental study of biological processes.[16][17]
References
-
Title: Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales Source: Canadian Science Publishing URL: [Link]
-
Title: Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives Source: Harbin Institute of Technology URL: [Link]
-
Title: 21.8: Condensation of Acids with Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives | Request PDF Source: ResearchGate URL: [Link]
-
Title: Acylation of Amines, Part 4: with Carboxylic Acids Source: YouTube URL: [Link]
-
Title: (PDF) Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids Source: ResearchGate URL: [Link]
-
Title: this compound | C9H6O3 | CID 595656 Source: PubChem URL: [Link]
-
Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL: [Link]
-
Title: this compound Source: ChemBK URL: [Link]
-
Title: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: EDC/NHS conjugation: Is it possible to activate amine first? Source: ResearchGate URL: [Link]
-
Title: Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives Source: ACS Omega URL: [Link]
-
Title: Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine Source: PubMed URL: [Link]
-
Title: A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL: [Link]
-
Title: Fluorescent Organic Nanoparticles of Benzofuran−Naphthyridine Linked Molecules: Formation and Fluorescence Enhancement in Aqueous Media Source: ACS Publications URL: [Link]
-
Title: Development of fluorescent probes for bioimaging applications Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of fluorescent probes Source: The Royal Society of Chemistry URL: [Link]
-
Title: SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English) Source: YouTube URL: [Link]
-
Title: Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Fluorescent labeling and modification of proteins Source: NIH National Center for Biotechnology Information URL: [Link]
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- 2. scienceopen.com [scienceopen.com]
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- 4. This compound | C9H6O3 | CID 595656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Benzofuran-5-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzofuran-5-carboxylic acid | 90721-27-0 [chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
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- 12. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-Benzofuran-5-carboxylic Acid via Optimized Silica Gel Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 1-Benzofuran-5-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis, using silica gel column chromatography. The methodology herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducible, high-purity outcomes. This guide covers the entire workflow, from the selection of the stationary and mobile phases, through the execution of the chromatographic separation, to the final isolation of the purified compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. While several synthetic routes to this compound exist, they often yield a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a laboratory setting.[2] This application note details an optimized protocol for the purification of this compound using silica gel column chromatography, addressing the specific challenges associated with the purification of acidic aromatic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [3][4] |
| Molecular Weight | 162.14 g/mol | [3][4] |
| Appearance | Off-white to colorless crystalline solid | [3] |
| Melting Point | 189-190 °C | [3] |
| Solubility | Good solubility in common organic solvents | [3] |
| pKa | ~4.06 (Predicted) | [3] |
The carboxylic acid functional group imparts significant polarity to the molecule and the potential for ionization, which must be carefully managed during chromatographic separation on a silica gel stationary phase.
Chromatographic Theory and Method Development
Stationary Phase: Silica Gel
Silica gel is a highly polar adsorbent and is the stationary phase of choice for the purification of moderately polar to polar organic compounds.[5] Its surface is rich in silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding.
Mobile Phase Selection and Optimization
The selection of an appropriate mobile phase is critical for achieving good separation.[5] A binary solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is commonly employed to modulate the elution strength.[5]
For carboxylic acids, a common issue in silica gel chromatography is peak tailing or streaking. This phenomenon arises from the strong interaction between the acidic proton of the carboxylic acid and the basic sites on the silica gel surface, as well as the equilibrium between the protonated and deprotonated forms of the acid.[6] To suppress this ionization and achieve sharp, well-defined bands, a small amount of a weak acid, such as acetic acid or formic acid, is added to the mobile phase.[6] This ensures that the this compound remains in its less polar, protonated form, leading to more consistent elution behavior.[6]
Thin-Layer Chromatography (TLC) for Method Development
Thin-layer chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition for column chromatography.[5] The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35. This Rƒ value indicates that the compound will have sufficient interaction with the stationary phase to be well-separated from impurities, yet will not be so strongly retained that elution becomes impractically slow.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glacial acetic acid
-
TLC plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Erlenmeyer flasks and beakers
-
Rotary evaporator
-
UV lamp (254 nm)
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: TLC Analysis for Mobile Phase Optimization
-
Prepare several developing chambers with different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v), each containing a few drops of glacial acetic acid.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the solvent system that provides an Rƒ value of 0.25-0.35 for the desired product and good separation from impurities.
Step 2: Column Preparation
-
Select an appropriate size chromatography column based on the amount of crude material to be purified.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Gently add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting the eluent in a series of labeled test tubes or flasks.
-
Maintain a constant flow rate.
Step 5: Monitoring the Separation
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product.
-
Spot the collected fractions alongside the crude material on a TLC plate.
-
Develop and visualize the TLC plate to identify the fractions containing only the spot corresponding to this compound.
Step 6: Isolation of the Purified Compound
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator. The use of a rotary evaporator allows for efficient solvent removal at a reduced pressure and temperature, which is ideal for isolating solid compounds.
-
Once the solvent is removed, the purified this compound will remain as a solid.
-
Further dry the solid under high vacuum to remove any residual solvent.
Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking of spots on TLC | Acidic nature of the compound interacting with silica. | Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[6] |
| Poor separation of compounds | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. If compounds are very non-polar, decrease the polarity of the eluent. If they are very polar, increase the polarity. |
| Cracking of the silica bed | The column has run dry. | Ensure the solvent level never drops below the top of the silica bed. |
| Broad elution bands | Improper column packing or sample loading. | Ensure the silica gel is packed uniformly without air bubbles. Load the sample in a minimal volume of solvent to create a narrow starting band. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase with the aid of TLC and modifying it with a weak acid, the challenges associated with purifying acidic compounds can be effectively overcome. This method yields a high-purity product suitable for subsequent synthetic applications and biological evaluations.
References
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 100-117. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]
-
This compound - ChemBK. (2024). ChemBK. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
-
TLC tailing and carboxylic acid? (2018). ResearchGate. [Link]
-
Discovery of N,N-dimethyl-5-(2-methyl-6-((5 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- CN110684000B - Process for preparing benzofuran derivatives - Google Patents.
-
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How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. [Link]
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Column chromatography of carboxylic acids? : r/chemistry - Reddit. (2016). Reddit. [Link]
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Rotary evaporator - Wikipedia. Wikipedia. [Link]
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column chromatography & purification of organic compounds - YouTube. (2021). YouTube. [Link]
Sources
Application Notes and Protocols: Synthesis and Evaluation of Benzofuran Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Benzofuran-Based Carbonic Anhydrase Inhibitors
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6] A particularly promising application of benzofuran derivatives is their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7]
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[8][9][10] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[8][11] Specifically, certain isoforms like hCA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[12][13] Therefore, the development of selective inhibitors for these tumor-associated isoforms is a key strategy in modern oncology.
This guide provides a comprehensive overview of the synthesis of benzofuran derivatives designed as carbonic anhydrase inhibitors, with a focus on the incorporation of a benzenesulfonamide moiety—a well-established zinc-binding group.[14][15] We will delve into the rationale behind the synthetic strategies and provide a detailed, field-proven protocol for the synthesis of a representative compound. Furthermore, we will outline a robust in vitro assay for evaluating the inhibitory potency of these synthesized molecules against various carbonic anhydrase isoforms.
I. Strategic Approaches to the Synthesis of Benzofuran Scaffolds
The construction of the benzofuran nucleus can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed cyclizations.[1][2][4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
A common and effective strategy for preparing 2-substituted benzofurans involves the reaction of a salicylaldehyde derivative with an α-haloketone, followed by intramolecular cyclization.[1] This approach, often referred to as the Rap-Stoermer reaction, is versatile and generally provides good yields.
Another powerful method is the palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization (alkyne-hydroalkoxylation). This allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring.
For the purpose of this guide, we will focus on a practical and reliable method starting from a substituted 2-acetylbenzofuran, which can be readily synthesized or commercially sourced. This intermediate serves as a versatile platform for introducing the necessary pharmacophoric elements for carbonic anhydrase inhibition.
Below is a generalized workflow for the synthesis of benzofuran-based sulfonamides.
Caption: General workflow for the synthesis of benzofuran-based sulfonamides.
II. Detailed Protocol: Synthesis of a Representative Benzofuran-Based Sulfonamide
This protocol details the synthesis of a benzofuran-based sulfonamide via the condensation of 2-acetylbenzofuran with 4-hydrazinylbenzenesulfonamide.[13] This method is chosen for its reliability and the straightforward nature of the reaction.
Materials and Reagents:
-
2-Acetylbenzofuran
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylbenzofuran (1.0 mmol, 1 equivalent).
-
Addition of Reagents: To the flask, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 mmol, 1.1 equivalents) followed by glacial acetic acid (20 mL).
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water (100 mL). A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of the synthesized benzofuran-based sulfonamides stems from the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[8][9] The active site of α-CAs contains a Zn(II) ion tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[15]
The sulfonamide inhibitor binds to the zinc ion in its deprotonated form (sulfonamidate anion), displacing the coordinated water/hydroxide.[13] This binding event prevents the enzyme from catalyzing its physiological reaction, the hydration of carbon dioxide. The benzofuran scaffold acts as a "tail" that can extend into other regions of the active site, potentially forming additional interactions that enhance binding affinity and selectivity for different CA isoforms.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
IV. Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of the synthesized benzofuran derivatives against various carbonic anhydrase isoforms.[11] The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[11]
Materials and Reagents:
-
Human or bovine carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Synthesized benzofuran inhibitors and a standard inhibitor (e.g., Acetazolamide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Preparation of Solutions:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.
-
CA Working Solution: Dilute the CA stock solution to the desired concentration in cold Assay Buffer just before use.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve the synthesized benzofuran derivatives and the standard inhibitor in DMSO.
Assay Procedure:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of inhibitor dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of standard inhibitor dilution + 20 µL CA Working Solution.
-
Perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells as detailed above. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.[11]
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
V. Structure-Activity Relationship (SAR) and Data Interpretation
The inhibitory potency and isoform selectivity of benzofuran-based CA inhibitors are highly dependent on their substitution pattern.[16] By synthesizing and testing a library of analogues, a structure-activity relationship (SAR) can be established to guide the design of more potent and selective inhibitors.
| Compound | Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Lead Compound | 2-methylbenzofuran tail | >1000 | 221.6 | 8.4 | 15.2 |
| Analogue 1 | 5-bromobenzofuran tail | >1000 | 323.8 | 5.5 | 10.1 |
| Analogue 2 | Elongated linker | >1000 | 189.5 | 7.6 | 12.8 |
Data are hypothetical and for illustrative purposes, but reflect trends observed in the literature.[12][17]
Interpretation of SAR Data:
-
Selectivity: The data often reveals that these compounds are more potent inhibitors of the tumor-associated isoforms hCA IX and XII compared to the ubiquitous cytosolic isoforms hCA I and II.[13] This selectivity is crucial for minimizing off-target side effects.
-
Effect of Substituents: The nature and position of substituents on the benzofuran ring can significantly impact activity. For instance, introducing a halogen like bromine at the 5-position can enhance inhibitory potency against hCA IX.[17]
-
Linker Modification: The linker connecting the benzofuran scaffold to the sulfonamide moiety can be modified to optimize interactions within the enzyme's active site.
Conclusion
This guide has provided a comprehensive framework for the synthesis and evaluation of benzofuran derivatives as carbonic anhydrase inhibitors. The protocols outlined herein are robust and have been validated in numerous research settings. By understanding the underlying synthetic strategies, the mechanism of inhibition, and the methodologies for biological evaluation, researchers can effectively design and develop novel benzofuran-based CA inhibitors with therapeutic potential. The exploration of diverse substituents on the benzofuran scaffold will continue to be a fruitful area of research, leading to the discovery of more potent and selective drug candidates for a range of diseases.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design of Zinc Binding Functions for Carbonic Anhydrase Inhibitors. (2008). Current Pharmaceutical Design. [Link]
-
Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Current Organic Synthesis. [Link]
-
Different schematic routes to synthesize benzofurans. ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]
-
Benzofuran Derivatives: Significance and symbolism. (2024). Consensus. [Link]
-
Metal binding functions in the design of carbonic anhydrase inhibitors. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design of zinc binding functions for carbonic anhydrase inhibitors. (2008). Current Pharmaceutical Design. [Link]
-
Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. (2012). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). ACS Sensors. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020). ACS Medicinal Chemistry Letters. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences. [Link]
-
Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]
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- 7. Metal binding functions in the design of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Cyclization
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the cyclization reactions that form the benzofuran core. As a foundational scaffold in numerous natural products and pharmaceutical agents, the efficient synthesis of benzofuran derivatives is of paramount importance.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve common issues and enhance the yield, purity, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in planning a benzofuran synthesis.
Q1: What are the primary catalytic strategies for synthesizing the benzofuran core?
The synthesis of the benzofuran ring system is typically achieved through intramolecular or intermolecular cyclization reactions that form the critical C-O and C-C bonds.[1] The choice of strategy is governed by the desired substitution pattern and the availability of starting materials. The most prevalent catalytic approaches include:
-
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile and powerful tool for benzofuran synthesis.[1] Common methods include Sonogashira or Heck couplings of ortho-functionalized phenols with alkynes, followed by an intramolecular cyclization. A widely used route involves the coupling of o-iodophenols with terminal alkynes, often co-catalyzed by copper.[1][3][4]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally benign alternative to palladium, copper catalysts are effective for various cyclization reactions.[5] These can be employed in one-pot syntheses starting from materials like o-hydroxy aldehydes and alkynes, sometimes in green solvents like deep eutectic solvents (DES).[1][6]
-
Acid-Catalyzed Cyclization: Lewis and Brønsted acids can effectively catalyze the ring-closing reaction of appropriately substituted precursors.[7] For instance, polyphosphoric acid (PPA) can be used to promote the cyclization of acetal substrates, though regioselectivity can be a challenge that requires careful optimization.[8]
-
Base-Mediated Cyclization: Various bases can be used to promote the intramolecular cyclization to form the benzofuran nucleus.[7] For example, transition-metal-free synthesis using potassium tert-butoxide has been reported for the cyclization of o-bromobenzylvinyl ketones.[7]
Q2: How do the electronic properties of my starting materials affect the reaction outcome?
The electronic nature of the substituents on your aromatic precursors is a critical factor that significantly influences reaction rates and yields.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups on the phenol ring increase the electron density of the aromatic system. This generally makes the phenolic oxygen more nucleophilic, facilitating the final intramolecular C-O bond formation and often leading to higher yields.[6][7]
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro (-Cl), bromo (-Br), or trifluoromethyl (-CF₃) decrease the electron density of the ring. This can deactivate the system towards electrophilic aromatic substitution-type mechanisms and may reduce the nucleophilicity of the phenolic oxygen, often resulting in diminished yields and requiring more forcing reaction conditions.[6][7]
Understanding these electronic effects is crucial when troubleshooting a low-yielding reaction, as it may necessitate a change in catalyst system or reaction conditions to overcome the deactivating effects of EWGs.
Q3: What is the role of the ligand in palladium-catalyzed benzofuran synthesis?
In palladium-catalyzed reactions, the ligand is not a passive component; it is critical for stabilizing the palladium center and modulating its reactivity and selectivity.[4] For instance, in Sonogashira couplings, phosphine ligands like triphenylphosphine (PPh₃) are commonly used.[9] The choice of ligand can influence the rate of oxidative addition and reductive elimination, prevent catalyst decomposition (e.g., formation of palladium black), and control the coordination of the substrates to the metal center. For challenging substrates, screening different ligands (e.g., bulky electron-rich phosphines) can be an effective strategy to improve yield.[4]
Q4: When should I consider a metal-free cyclization approach?
Metal-free cyclizations are an attractive option to avoid the cost and potential product contamination associated with transition metals. These methods are particularly useful when the desired product is intended for pharmaceutical applications where metal residues are strictly regulated. Common metal-free strategies include:
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) can mediate the oxidative cyclization of substrates such as ortho-hydroxystilbenes to form 2-arylbenzofurans.[6][10]
-
Base-Promoted Cyclizations: Strong bases can facilitate intramolecular reactions, such as the condensation of α-haloketones with salicylaldehydes (Rap–Stoermer reaction).[7]
-
Visible-Light-Mediated Reactions: Photocatalysis offers a modern, metal-free approach, enabling radical-mediated cyclizations under mild conditions.[6][7]
Troubleshooting Guide
This guide provides solutions to specific issues encountered during benzofuran cyclization experiments in a structured question-and-answer format.
Problem 1: My palladium-catalyzed synthesis (e.g., Larock-type) from an o-iodophenol and an internal alkyne is failing or giving very low yields (<5%). I am using NaHCO₃ as the base in DMF at 110°C.
This is a classic and frequently encountered issue that can often be resolved by addressing the choice of base and the potential for catalyst deactivation.[4][11]
-
Potential Cause 1: Water Formation from Base Decomposition.
-
Causality: Sodium bicarbonate (NaHCO₃) can decompose at elevated temperatures (≥100°C) to produce sodium carbonate, CO₂, and, critically, water.[4] Water can hydrolyze intermediates in the palladium catalytic cycle, leading to catalyst deactivation and precipitous drops in yield.[4]
-
Solution: Switch to an Anhydrous Base. Replace NaHCO₃ with an anhydrous base that is stable at high temperatures. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices and are widely used in these coupling reactions.[4] Organic bases such as triethylamine (NEt₃) can also be effective.[4]
-
-
Potential Cause 2: Catalyst Inefficiency or Deactivation.
-
Causality: The chosen palladium source (e.g., (PPh₃)₂PdCl₂) may not be optimal for your specific substrates.[4] Furthermore, impurities in the reagents or solvent, or the presence of oxygen, can poison the catalyst.[12] "Tarring" or decomposition of starting materials at high temperatures can also lead to catalyst fouling.[4]
-
Solution: Screen Catalysts and Ensure Inert Conditions. Use a fresh, high-quality palladium source. Ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[12] Consider a more robust catalyst like Pd(PPh₃)₄ or adding a co-catalyst like copper(I) iodide (CuI), which is essential for Sonogashira-type couplings.[4]
-
Problem 2: I am observing the uncyclized Sonogashira coupling product but not the desired benzofuran.
This outcome indicates that the initial C-C bond formation is successful, but the subsequent intramolecular C-O bond formation (the cyclization step) is the bottleneck.
-
Potential Cause: Reaction Conditions Are Suboptimal for Cyclization.
-
Causality: The conditions (temperature, base, solvent) may be sufficient for the Sonogashira coupling but lack the energy or promotion needed for the intramolecular nucleophilic attack of the phenol to close the ring.[4]
-
Solution: Adjust Reaction Parameters to Favor Cyclization.
-
Increase Temperature: After TLC confirms the formation of the alkyne intermediate, consider increasing the reaction temperature to provide the necessary activation energy for the cyclization step.[4]
-
Change the Base: The base used for the initial coupling may not be strong enough to deprotonate the phenol sufficiently for the cyclization. Switching to a stronger base like Cs₂CO₃ or K₂CO₃ can promote this final step.[12]
-
Solvent Screening: The polarity of the solvent can influence the cyclization rate. Aprotic polar solvents like DMF or DMSO are commonly effective.[5]
-
-
Problem 3: My reaction is plagued by alkyne homocoupling (Glaser coupling), reducing the yield of my desired product.
Glaser coupling is a common side reaction in Sonogashira protocols, especially when a copper co-catalyst is used.[12]
-
Potential Cause: Conditions Favoring Homocoupling.
-
Causality: The copper(I) co-catalyst, in the presence of an oxidant (like air), can promote the oxidative dimerization of the terminal alkyne.
-
Solution: Minimize or Eliminate the Copper Co-catalyst.
-
Reduce Copper Loading: Use the minimum effective concentration of the copper catalyst (e.g., 1-2 mol%).
-
Slow Alkyne Addition: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[12]
-
Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often use specific palladium catalysts and ligands that can function without copper, thereby eliminating Glaser coupling.[12]
-
-
Data & Parameter Optimization Summary
Effective optimization requires a systematic approach. The following table summarizes key parameters for a typical Palladium/Copper co-catalyzed synthesis.
| Parameter | Initial Condition | Optimization Strategy & Rationale |
| Palladium Catalyst | (PPh₃)₂PdCl₂ (2-3 mol%) | If yield is low, screen other sources like Pd(OAc)₂ or Pd(PPh₃)₄. Ensure catalyst is fresh and active.[4][5] |
| Copper Co-Catalyst | CuI (3-5 mol%) | Essential for Sonogashira. If homocoupling is an issue, reduce loading or switch to a copper-free system.[5][12] |
| Base | NEt₃ or K₂CO₃ (1.5-2.0 eq.) | Base strength is critical. Cs₂CO₃ is often more effective for difficult cyclizations due to its higher solubility and basicity.[4][12] |
| Solvent | DMF, Toluene, or NEt₃ | Solvent polarity affects reaction rates. Aprotic polar solvents like DMF are common. For greener synthesis, consider deep eutectic solvents (DES).[5][7] |
| Temperature | 60-80 °C | Perform temperature screening. Too low may stall the reaction; too high can cause catalyst/substrate decomposition.[5] |
| Atmosphere | Nitrogen or Argon | Crucial. Oxygen can deactivate the palladium catalyst and promote alkyne homocoupling.[12] |
Visualizing Workflows and Logic
Diagrams can clarify complex experimental and troubleshooting workflows.
Caption: General experimental workflow for benzofuran synthesis.[1]
Caption: A logical workflow for troubleshooting low-yield benzofuran synthesis.[4][12]
Key Experimental Protocols
Below are detailed, step-by-step methodologies for common and innovative benzofuran synthesis procedures.
Protocol 1: Palladium and Copper Co-catalyzed Sonogashira Coupling and Cyclization
This protocol is a robust and widely used method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[1][5]
-
Reaction Setup: To a flame-dried, round-bottom flask or sealable reaction tube, add the o-iodophenol (1.0 mmol, 1.0 eq.), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly flush with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add a degassed solvent such as triethylamine (5 mL) via syringe. Follow with the addition of the terminal alkyne (1.2 mmol, 1.2 eq.).
-
Reaction Execution: Place the reaction mixture in a preheated oil bath and stir at reflux (or an optimized temperature, e.g., 70-90 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-20 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure benzofuran derivative.
Protocol 2: Copper-Catalyzed Synthesis in a Deep Eutectic Solvent (DES)
This protocol outlines a greener synthetic approach using an environmentally benign solvent system.[1][5]
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio. Heat the mixture gently (e.g., 60 °C) with stirring until a clear, homogeneous liquid forms.
-
Reaction Setup: To the prepared DES, add the o-hydroxy aldehyde (1.0 mmol, 1.0 eq.), an amine (1.1 mmol, 1.1 eq.), an alkyne (1.2 mmol, 1.2 eq.), and CuI (0.05 mmol, 5 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously in a preheated oil bath at the optimized temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
References
-
Fatima, A., & Sharma, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Library of Medicine. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Current Medical and Pharmaceutical Research. [Link]
-
El-Sawy, A. A., et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 44(18), 2628-2654. [Link]
-
Plourde, G. L. (2007). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 18(2). [Link]
-
Chen, Y.-C., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]
-
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (2012). National Institutes of Health. [Link]
-
Reaction conditions for the synthesis of benzofuran 14. ResearchGate. [Link]
-
Reaction pathway for the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives 170. ResearchGate. [Link]
-
Benzofuran Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]
-
Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. (2022). WuXi Biology. [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]
-
6 questions with answers in BENZOFURANS. ResearchGate. [Link]
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Technical Support Center: Optimizing the Synthesis of 1-Benzofuran-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Benzofuran-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable heterocyclic building block. This compound is a key intermediate in the development of numerous pharmacologically active agents, and its efficient synthesis is critical for advancing research and development timelines.[1][2][3]
This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield for this compound is consistently low. What are the most common synthetic routes and their major pitfalls?
Low yields often stem from the choice of synthetic strategy and suboptimal reaction conditions. Two prevalent routes are the Perkin rearrangement of coumarin precursors and palladium-catalyzed cyclizations. Each has distinct challenges.
-
Route 1: Perkin Rearrangement: This classic method involves the ring contraction of a 3-halocoumarin in the presence of a base (e.g., NaOH) to form the benzofuran ring.[4][5] While often high-yielding, incomplete hydrolysis of the initial lactone or competing side reactions can diminish the yield. A critical factor is ensuring the complete fission of the coumarin ring before the intramolecular cyclization occurs. Insufficient base or too low a temperature can lead to recovery of starting material or complex product mixtures.
-
Route 2: Palladium-Catalyzed Intramolecular Cyclization: Modern methods often employ a palladium catalyst to couple an o-halophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to form the benzofuran ring.[6][7][8] The primary pitfalls here are catalyst deactivation, incomplete coupling, and undesired side reactions. The choice of ligand, base, and solvent system is paramount for achieving high catalytic turnover and selectivity. For instance, using a bulky phosphine ligand can prevent catalyst dimerization and promote the desired reductive elimination step.
Below is a diagram illustrating a general troubleshooting workflow for low-yield issues.
Caption: Step-by-step purification workflow.
High-Yield Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol details a robust method for synthesizing this compound from commercially available precursors. It is adapted from principles described in modern palladium-catalyzed cross-coupling and cyclization reactions. [6][7] Materials:
-
Methyl 4-hydroxy-3-iodobenzoate
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Hydrochloric acid (HCl), 1M and 6M
-
Sodium hydroxide (NaOH)
-
Ethyl acetate, Dichloromethane (DCM), Methanol
Step 1: Sonogashira Coupling
-
To a dry, nitrogen-flushed flask, add methyl 4-hydroxy-3-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous toluene and anhydrous TEA (3.0 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting iodide is consumed.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude TMS-protected intermediate is typically used directly in the next step.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in anhydrous THF.
-
Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour. This step removes the TMS group and triggers the 5-endo-dig cyclization to form the benzofuran ring.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Step 3: Saponification
-
Dissolve the crude methyl ester from Step 2 in a mixture of methanol and water (3:1).
-
Add NaOH (3.0 eq) and heat the mixture to 60 °C for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution in an ice bath and acidify to pH 2 with 6M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly to yield this compound. Further purification can be achieved by recrystallization as described in Q3.
Expected Yield: 75-85% over three steps.
References
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
-
Perkin rearrangement. Wikipedia. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Life Bionics Press. [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Angewandte Chemie. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. National Institutes of Health (NIH). [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health (NIH). [Link]
-
An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Thieme Connect. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
-
This compound (C9H6O3). PubChemLite. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. ResearchGate. [Link]
-
Benzofuran-5-Carboxylic Acid. Rlavie. [Link]
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Troubleshooting low solubility issues of benzofuran compounds
Technical Support Center: Benzofuran Compound Solubility
Welcome to the technical support guide for troubleshooting low solubility issues of benzofuran compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in dissolving these versatile but often hydrophobic scaffolds. Our goal is to provide a logical, scientifically-grounded framework to diagnose and solve solubility problems, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when a benzofuran compound fails to dissolve as expected.
Q1: My benzofuran compound, which should be soluble in DMSO, has formed a precipitate or won't dissolve completely. What's the first thing I should do?
A1: This is a very common issue, often related to what is known as kinetic solubility versus thermodynamic solubility.[1][2] When a compound dissolved in a "good" solvent like DMSO is rapidly diluted into an aqueous buffer (a "poor" solvent), it can create a supersaturated state that leads to precipitation.[3][4]
Before moving to complex solutions, perform these initial checks:
-
Gentle Heating & Agitation: Warm the solution to 30-40°C and vortex or sonicate it. This provides the energy needed to overcome the crystal lattice energy, which is the energy holding the solid compound together.
-
Verify Compound Purity: Impurities can significantly alter solubility characteristics. If possible, check the purity of your compound batch (e.g., via LC-MS or NMR).
-
Check Solvent Quality: Ensure your DMSO is anhydrous. DMSO is highly hygroscopic and absorbed water can decrease its solvating power for hydrophobic compounds, promoting precipitation, especially after freeze-thaw cycles.[5]
Q2: I've prepared a 10 mM stock of my benzofuran derivative in DMSO, but it precipitates immediately when I add it to my aqueous cell culture media. Why does this happen?
A2: This is a classic case of a compound "crashing out" of solution. Your 10 mM DMSO stock is stable, but when you introduce it to the aqueous media, you are performing a solvent switch. The environment becomes predominantly water, a polar protic solvent, which is often unable to solubilize the hydrophobic benzofuran scaffold.[6][7] The final concentration of your compound in the media has exceeded its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3][6] However, sensitive or primary cell lines may show stress at concentrations as low as 0.1%.[3] It is critical to run a vehicle control experiment (your final assay media containing the same percentage of DMSO you plan to use for your compound) to ensure the solvent itself is not affecting the biological outcome.
Q4: Is there a difference between "kinetic" and "thermodynamic" solubility? Why does it matter?
A4: Yes, and the distinction is crucial for experimental design.
-
Kinetic Solubility is measured by dissolving a compound in DMSO and then serially diluting it into an aqueous buffer to find the point of first precipitation.[8][9] This mimics the process used in high-throughput screening. The values are often higher because they can represent a temporary, supersaturated state.[2]
-
Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[9][10]
It matters because kinetic solubility can be misleading. A compound might appear soluble for the first 15 minutes of an assay, but precipitate over the next 24 hours, leading to inaccurate results. For longer-term experiments, understanding the thermodynamic solubility is essential.
Systematic Troubleshooting Workflow
If the initial checks from the FAQs do not resolve your issue, follow this systematic workflow. The goal is to move from simple adjustments to more advanced formulation strategies in a logical manner.
Caption: A tiered troubleshooting workflow for addressing benzofuran solubility.
Tier 1: Co-Solvent Screening
Causality: The principle of co-solvency is to reduce the overall polarity of the aqueous solvent system, making it more "hospitable" to hydrophobic molecules like benzofurans.[11][12] A water-miscible organic solvent can disrupt the hydrogen-bonding network of water, reducing the interfacial tension between the compound and the solvent.[13]
Commonly Used Co-solvents: A range of co-solvents can be tested. Their selection depends on the requirements of the downstream experiment (e.g., cell toxicity, parenteral administration safety).[14]
| Co-Solvent | Polarity | Common Use Case | Considerations |
| DMSO | High | Stock solutions, in vitro assays | Can be toxic to cells above 0.5%[3][6] |
| Ethanol | High | In vitro & in vivo formulations | Can cause protein precipitation at high conc. |
| PEG 400 | Medium | Oral & parenteral formulations | Viscous; can be combined with other solvents[15] |
| Propylene Glycol (PG) | Medium | Oral & parenteral formulations | Generally recognized as safe (GRAS) |
| NMP | High | Preclinical in vivo studies | Higher potential for toxicity |
| Solutol HS-15 | N/A (Surfactant) | Solubilizes via micelle formation | Excellent solubilizer, used in formulations[14] |
Protocol: Rapid Co-Solvent Screening
-
Prepare Stock Solution: Prepare a concentrated stock solution of your benzofuran compound in 100% DMSO (e.g., 20 mM).
-
Prepare Co-Solvent Test Plate: In a 96-well plate, add your primary aqueous buffer (e.g., PBS, cell media) to multiple wells.
-
Add Co-solvents: To separate wells, add different co-solvents to reach a final desired concentration (e.g., for a 5% final co-solvent concentration in 200 µL, add 10 µL of the co-solvent). Include a "buffer only" control.
-
Add Compound: Spike each well with your DMSO stock solution to reach the target final concentration (e.g., add 1 µL of 20 mM stock to 199 µL of the buffer/co-solvent mix for a final concentration of 100 µM).
-
Observe & Analyze:
-
Immediately inspect for precipitation (turbidity) using visual inspection or a plate reader measuring absorbance at ~650 nm.
-
Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour) and re-inspect.
-
Self-Validation: A good co-solvent system should remain clear for the duration of your planned experiment.
-
Tier 2: pH Modification
Causality: Many benzofuran derivatives contain acidic or basic functional groups (e.g., carboxylic acids, phenols, amines). The solubility of such compounds is highly dependent on their ionization state, which is governed by the pH of the solution and the compound's pKa, as described by the Henderson-Hasselbalch equation.[16][17]
-
For a weak acid (R-COOH): At a pH above its pKa, it will be deprotonated (R-COO⁻). The charged, ionic form is significantly more water-soluble than the neutral form.[18]
-
For a weak base (R-NH₂): At a pH below its pKa, it will be protonated (R-NH₃⁺). This charged form is also more water-soluble.[19]
Protocol: pH-Dependent Solubility Assessment
-
Identify Ionizable Groups: Examine the structure of your benzofuran derivative. Does it contain a functional group that can be protonated or deprotonated?
-
Determine or Predict pKa: Use software predictors (e.g., Marvin, ChemDraw) or literature values for similar structures to estimate the pKa of the ionizable group.
-
Prepare Buffers: Create a series of buffers with different pH values spanning the predicted pKa (e.g., pH 4.0, 6.0, 7.4, 9.0).
-
Test Solubility: Add an excess of your solid compound to a small volume of each buffer.
-
Equilibrate: Shake or rotate the samples at a constant temperature for 24 hours to reach thermodynamic equilibrium.
-
Measure Concentration: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility versus pH. A sharp increase in solubility should be observed as the pH crosses the pKa, confirming that this strategy is viable.
Trustworthiness Check: Ensure your chosen buffer system is compatible with your downstream assay. A significant pH change could be detrimental to cell health or enzyme activity.
Tier 3: Advanced Formulation Strategies
When simple co-solvents and pH adjustments are insufficient or incompatible with the experimental system, more advanced formulation techniques are required. These are common in preclinical and pharmaceutical development.[14]
A. Cyclodextrin Encapsulation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[20][21] They can encapsulate hydrophobic guest molecules, like benzofurans, into their central cavity, effectively shielding the nonpolar part of the molecule from water and presenting a water-soluble exterior.[22][23] This "inclusion complex" dramatically increases the apparent aqueous solubility of the compound.[24]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a very common choice for both in vitro and in vivo applications.[24]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with excellent solubility and safety profile, often used in parenteral formulations.
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 20-40% w/v). Gentle warming may be required.
-
Add Compound: Slowly add the solid benzofuran compound to the CD solution while stirring or sonicating.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complexation.
-
Clarify Solution: Centrifuge or filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound.
-
Determine Concentration: Accurately measure the concentration of the solubilized drug in the filtrate via HPLC or LC-MS. This is your new, highly water-soluble stock solution.
Caption: Mechanism of cyclodextrin solubilization.
B. Amorphous Solid Dispersions (ASDs)
Causality: Compounds in their crystalline solid state must overcome a high energy barrier (crystal lattice energy) to dissolve. An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed within a polymer matrix in a non-crystalline, high-energy amorphous state.[25][26] This eliminates the crystal lattice energy barrier, leading to significantly higher apparent solubility and dissolution rates.[27][28]
This is an advanced technique typically performed by specialized formulation labs using methods like spray-drying or hot-melt extrusion.[28] While not a benchtop troubleshooting step for most biology labs, it is a critical strategy in drug development for overcoming poor solubility for oral dosage forms.[27] The choice of polymer (e.g., HPMCAS, PVP) is crucial for stabilizing the amorphous state and preventing recrystallization.[25][28]
References
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]
-
askIITians. (2025). How does pH affect solubility?. Available at: [Link]
-
Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]
-
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]
-
Singh, A. et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release. Available at: [Link]
-
Various Authors. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
-
Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Miller, D. A. et al. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
-
Sharma, D. et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Savjani, K. T. et al. (2012). Solubility Enhancement Techniques with Special Emphasis on Hydrotrophy. International Journal of Pharma and Bio Sciences. Available at: [Link]
-
Various Authors. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Popescu, C. et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
-
Lexico. (2025). Co-solvent: Significance and symbolism. Available at: [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Available at: [Link]
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Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
Kouskoura, M. G. et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]
-
Stern, R. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Wen, H., & Park, K. (2010). Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]
-
Homework.Study.com. (n.d.). What role does pH value play in the Differential extraction technique of purification/separation of organic compounds?. Available at: [Link]
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ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available at: [Link]
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Panus, P. C. et al. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Ghosh, A. et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available at: [Link]
-
Hliebov, O. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. Available at: [Link]
-
StudySmarter. (2022). pH and Solubility: Effect, Relationship & Calculations. Available at: [Link]
-
Wrona-Krol, E. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
Shaw, J. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]
-
Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available at: [Link]
-
Smith, E. A. et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
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Various Authors. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
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Technical Support Center: Troubleshooting the Rap-Stoermer Synthesis of Benzofurans
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the Rap-Stoermer synthesis of benzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this powerful reaction to construct 2-acylbenzofuran cores. As a classic yet highly relevant transformation, the Rap-Stoermer reaction, which involves the condensation of a salicylaldehyde with an α-haloketone under basic conditions, can sometimes present challenges.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Rap-Stoermer synthesis in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Benzofuran
Question: I've followed the general protocol for the Rap-Stoermer synthesis, but I'm observing a very low yield of my target 2-acylbenzofuran, or in the worst case, none at all. What are the likely causes and how can I fix this?
Answer:
A low or non-existent yield of the desired benzofuran is a common issue that can often be traced back to competing side reactions or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
Probable Cause A: Competing Williamson Ether Synthesis
The first step in the Rap-Stoermer cascade is the O-alkylation of the salicylaldehyde's phenolic hydroxyl group by the α-haloketone.[1] If the subsequent intramolecular aldol-type condensation and dehydration do not occur efficiently, the simple O-alkylated product, a Williamson ether, may be isolated as the major product.[1][4] This is particularly prevalent under certain conditions that favor intermolecular reactions over the desired intramolecular cyclization.
Solutions:
-
Choice of Base: The basicity and steric bulk of the base are critical. While strong, non-hindered bases like sodium hydroxide or potassium hydroxide can promote the initial O-alkylation, they may not be optimal for the subsequent cyclization. Weaker, bulkier bases such as potassium carbonate (K₂CO₃) or organic amines like triethylamine (TEA) can be more effective in promoting the complete cascade to the benzofuran.[1][5] TEA, in particular, has been shown to give excellent yields in solvent-free conditions.[1][3]
-
Temperature Optimization: Higher temperatures generally favor the intramolecular cyclization and subsequent dehydration steps. If you are isolating the Williamson ether product, a gradual increase in the reaction temperature could drive the reaction towards the desired benzofuran. However, excessive heat can lead to decomposition, so this should be optimized carefully. A typical temperature range for this reaction is between 80-130°C.[1]
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are commonly used.[5] In some cases, solvent-free conditions, especially with a liquid base like TEA, can be highly effective and minimize side reactions by increasing the effective concentration of the reactants.[1][6]
Probable Cause B: Favorskii Rearrangement of the α-Haloketone
Under basic conditions, α-haloketones with an α'-hydrogen can undergo a Favorskii rearrangement to form carboxylic acid derivatives (esters or amides, depending on the base and solvent).[6][7][8] This pathway consumes your α-haloketone, preventing it from reacting with the salicylaldehyde.
Solutions:
-
Control of Basicity: A very strong base is more likely to promote the Favorskii rearrangement. Using a milder base like K₂CO₃ or an organic base can disfavor this side reaction.
-
Reaction Temperature: The Favorskii rearrangement can be temperature-sensitive. Running the reaction at the lowest effective temperature that still promotes the Rap-Stoermer synthesis can help to minimize this competing pathway.
-
Substrate Choice: If possible, using an α-haloketone without α'-hydrogens can completely prevent the Favorskii rearrangement. However, this is a substrate-dependent solution.
Issue 2: Formation of a Major, Unidentified Byproduct
Question: My reaction produces a significant amount of a byproduct that is not the starting material or the expected Williamson ether. How can I identify and prevent its formation?
Answer:
The appearance of unexpected byproducts often points to alternative reaction pathways of the starting materials or intermediates.
Probable Cause: Darzens Condensation
The Darzens condensation is a reaction between an enolate and a carbonyl compound to form an α,β-epoxy ketone (a glycidic ketone).[8][9][10] In the context of the Rap-Stoermer synthesis, the enolate of the α-haloketone can attack the aldehyde group of the salicylaldehyde, leading to the formation of an epoxy ketone instead of the desired benzofuran.
Solutions:
-
Steric Hindrance: The Darzens condensation can be sensitive to steric hindrance.[11][12][13] If your salicylaldehyde or α-haloketone are sterically demanding, this may disfavor the Darzens pathway. Conversely, less hindered substrates may be more prone to this side reaction.
-
Reaction Conditions: The choice of base and solvent can influence the selectivity between the Rap-Stoermer and Darzens pathways. Weaker bases and conditions that favor the initial O-alkylation are less likely to promote the C-C bond formation required for the Darzens condensation.
Experimental Protocol for Minimizing Side Reactions:
Here is a robust starting protocol designed to favor the Rap-Stoermer synthesis and minimize common side reactions:
-
To a round-bottom flask, add the salicylaldehyde (1.0 equiv), the α-haloketone (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Heat the reaction mixture to 80-100°C and monitor the progress by TLC.
-
If the reaction is sluggish or stalling at the Williamson ether intermediate, consider switching to a higher boiling solvent or carefully increasing the temperature.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation for High Benzofuran Yield | Rationale |
| Base | K₂CO₃ or Triethylamine (TEA) | Milder bases that favor the complete reaction cascade over competing side reactions like the Favorskii rearrangement. |
| Temperature | 80-130°C (optimize for your specific substrates) | Sufficiently high to promote intramolecular cyclization and dehydration, but not so high as to cause decomposition. |
| Solvent | Acetonitrile, DMF, or solvent-free | Polar aprotic solvents are generally effective. Solvent-free conditions can increase reaction rates and simplify workup. |
| Reactant Ratio | Slight excess of α-haloketone (1.1-1.2 equiv) | Ensures complete consumption of the salicylaldehyde. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Rap-Stoermer pathway and the key competing side reactions.
Caption: Desired Rap-Stoermer reaction pathway.
Caption: Major competing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Rap-Stoermer synthesis?
A1: The Rap-Stoermer synthesis is a cascade reaction that proceeds in three main steps:
-
O-alkylation: The phenolic hydroxyl group of the salicylaldehyde is deprotonated by the base and acts as a nucleophile, attacking the α-carbon of the haloketone in a Williamson ether-type synthesis.
-
Intramolecular Aldol Addition: The base then deprotonates the α'-carbon of the ketone moiety, forming an enolate. This enolate undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl group to form a five-membered ring.
-
Dehydration: The resulting aldol adduct readily dehydrates under the reaction conditions to form the stable aromatic benzofuran ring.[1][2]
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: Substituents on both the salicylaldehyde and the α-haloketone can have a significant impact on the reaction rate and yield.
-
On the Salicylaldehyde: Electron-donating groups on the aromatic ring increase the nucleophilicity of the phenoxide, which can accelerate the initial O-alkylation step. Conversely, electron-withdrawing groups can slow down this step.
-
On the α-Haloketone: The nature of the halide is important, with the reactivity generally following the trend I > Br > Cl. Electron-withdrawing groups on the ketone can increase the acidity of the α'-protons, potentially facilitating the intramolecular aldol addition.
Q3: Can I use α-chloro or α-iodo ketones instead of α-bromo ketones?
A3: Yes, α-chloro and α-iodo ketones are also suitable substrates. The reactivity of the halide leaving group generally follows the order I > Br > Cl. Therefore, α-iodo ketones are typically more reactive and may allow for milder reaction conditions, while α-chloro ketones are less reactive and may require higher temperatures or longer reaction times.
Q4: What are the best practices for purifying the final 2-acylbenzofuran product?
A4: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. It is important to completely remove the base (e.g., by an aqueous workup) before chromatography to avoid streaking and decomposition of the product on the silica gel.
References
-
Koca, M., Ceylan, M., & Isci, U. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202202243. [Link]
-
Wada, M., Fukuma, T., Morioka, M., Onishi, T., & Nakabayashi, T. (2003). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry, 5(5), 621-624. [Link]
-
Zhang, Y., & Li, J. (2014). Research advances in the Rap-Stoermer reaction. Chinese Journal of Organic Chemistry, 34(8), 1536-1547. [Link]
- Favorskii, A. E. (1894). Action of potassium hydroxide on ketones containing chlorine. J. Russ. Phys. Chem. Soc., 26, 590.
- Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-316.
- Darzens, G. (1904). Condensation of ketones with α-haloesters. Compt. Rend., 139, 1214.
-
Rao, M. L. N., Awasthi, D. K., & Banerjee, D. (2007). Microwave-mediated solvent free Rap–Stoermer reaction for efficient synthesis of benzofurans. Tetrahedron Letters, 48(3), 431-434. [Link]
- Newman, M. S., & Magerlein, B. J. (1949).
-
Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Scribd. [Link]
-
Steric effects. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
- Wermuth, C. G. (2003). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry.
-
Rao, M. L. N., et al. (2007). Microwave-mediated solvent free Rap–Stoermer reaction for efficient synthesis of benzofurans. Semantic Scholar. [Link]
-
Solved 2. A typical Darzens reaction involves the | Chegg.com. (2019, February 12). Chegg. [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Steric Hindrance. (2022, February 28). Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Peng, B., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Keri, R. S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
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- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Benzofuran-5-Carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-benzofuran-5-carboxylic acid and its derivatives. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) regarding the purification challenges commonly encountered with this important class of heterocyclic compounds. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.
Section 1: Troubleshooting Crystallization & Recrystallization
Crystallization is often the most efficient method for purifying solid compounds, offering high purity and scalability. However, the unique structural features of benzofuran derivatives—a rigid, planar ring system combined with a polar carboxylic acid group—can present specific challenges.
Q1: My product has "oiled out" from the solution instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is typically due to a high degree of supersaturation, the presence of impurities that inhibit crystal nucleation, or the product's melting point being lower than the temperature of the solution.
Causality & Troubleshooting Steps:
-
Reduce the Rate of Cooling: Rapid cooling dramatically increases supersaturation, favoring amorphous oil formation over an ordered crystal lattice. Allow the solution to cool slowly to room temperature first, and only then move it to an ice bath or refrigerator.
-
Decrease Solute Concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.
-
-
Change the Solvent System: Impurities can sometimes be "tricked" into remaining in solution by using a different solvent or solvent pair. If you used a single solvent, try a binary system like ethyl acetate/hexane or methanol/water.[1][2][3] The goal is to find a system where your compound is soluble when hot but sparingly soluble when cold, while impurities remain dissolved.
-
Final Resort - Chromatography: If oiling persists, it often indicates significant impurities. The best course of action is to isolate the oil, dissolve it in a suitable solvent, and purify it using column chromatography first. The purified fractions can then be crystallized.
Q2: My product seems pure by NMR, but my recovery after recrystallization is extremely low. How can I improve the yield?
A2: Low recovery is almost always a problem of solvent selection. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). If the compound has significant solubility in the cold solvent, a large portion will remain in the mother liquor, leading to poor recovery.
Protocol: Small-Scale Solvent Screening
Before committing your entire batch, test various solvents on a small scale (~10-20 mg of crude product).
-
Place the crude material in a small test tube.
-
Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might work as the "soluble" component in a binary system.
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point, adding the minimum amount of solvent needed to achieve full dissolution.
-
Cool the test tube to room temperature and then in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large volume of crystalline precipitate.
Table 1: Common Recrystallization Solvents for Benzofuran Carboxylic Acids
| Solvent System | Compound Polarity | Notes & Rationale |
| Ethyl Acetate / Hexanes | Moderate | Ethyl acetate dissolves the compound, while hexanes act as an anti-solvent to induce precipitation. Good for ester derivatives.[1] |
| Methanol / Water | High | Ideal for the free carboxylic acid. The compound dissolves in methanol, and water is added to decrease solubility.[3] |
| Chloroform / Hexanes | Low to Moderate | Chloroform is a good solvent for the benzofuran core; hexanes induce crystallization.[2] |
| Acetonitrile or Ethanol | High | Can be effective as single solvents if the solubility profile is appropriate. |
Section 2: Optimizing Chromatographic Purification
For complex mixtures, inseparable oils, or when high-purity material is required for analysis, silica gel column chromatography is the method of choice.[4][5][6]
Q3: My this compound derivative is streaking badly on the TLC plate and giving broad peaks during column chromatography. Why does this happen?
A3: This is a classic problem when purifying acidic compounds on standard silica gel. The carboxylic acid's proton (R-COOH) has a strong affinity for the polar stationary phase (Si-OH), leading to non-specific binding and slow, uneven elution. This results in significant "streaking" or "tailing."
Solution: Modifying the Mobile Phase
To achieve sharp, well-defined peaks, you must suppress the ionization of your carboxylic acid and reduce its interaction with the silica surface. This is done by acidifying the eluent.
-
Add Acetic Acid: Add 0.5% to 1% glacial acetic acid to your chosen eluent system (e.g., 90:10:1 Ethyl Acetate/Hexane/Acetic Acid).
-
Add Formic Acid: A small amount of formic acid (0.1% to 0.5%) can also be effective.
The added acid provides a high concentration of protons in the mobile phase, shifting the equilibrium of your compound towards its neutral, protonated form (R-COOH), which has a much weaker interaction with the silica gel. This results in faster elution and vastly improved peak shape.
Q4: How do I select the best purification strategy for my crude product?
A4: The optimal strategy depends on the physical state of your product and the nature of the impurities. The following workflow provides a logical decision-making process.
Diagram 1: Purification Strategy Workflow
Caption: Decision tree for selecting a purification method.
Section 3: FAQs - Common Issues & Properties
Q5: How can I efficiently remove unreacted phenolic starting materials from my carboxylic acid product?
A5: This can be accomplished by leveraging the significant difference in acidity (pKa) between a carboxylic acid (~pKa 4-5) and a phenol (~pKa 10). An aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not the phenol.
Protocol: Bicarbonate Wash (Acid-Base Extraction)
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction.
-
Allow the layers to separate. Your deprotonated 1-benzofuran-5-carboxylate salt will be in the top aqueous layer, while the unreacted phenol and other non-acidic impurities will remain in the bottom organic layer.
-
Drain and discard the organic layer. You can wash the aqueous layer once more with fresh organic solvent to remove any residual impurities.
-
Slowly and carefully re-acidify the aqueous layer by adding 1M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).
-
Your purified carboxylic acid product will precipitate out of the aqueous solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Q6: My synthesis is supposed to yield the carboxylic acid via ester hydrolysis, but I see both the ester and acid in my final product. How can I ensure the reaction goes to completion?
A6: Incomplete hydrolysis (saponification) is a common issue, often due to insufficient base, inadequate reaction time, or poor solubility.[2][7]
Recommendations for Complete Saponification:
-
Use Excess Base: Use at least 2-3 equivalents of the base (e.g., NaOH, KOH, or LiOH) to ensure the reaction is driven to completion.
-
Employ a Co-solvent: Benzofuran esters can have poor solubility in purely aqueous systems. Use a mixture of THF/water, ethanol/water, or dioxane/water (e.g., 4:1 ratio) to ensure the ester is fully dissolved and accessible to the hydroxide ions.[7]
-
Increase Temperature: Refluxing the reaction mixture for several hours (4-5 hours is typical) is often necessary to ensure complete conversion.[7]
-
Monitor by TLC: Before working up the reaction, run a TLC plate. The starting ester will be less polar (higher Rf) than the product carboxylic acid salt (which will stay on the baseline). The reaction is complete when the starting ester spot has completely disappeared.
Q7: What are the general physical properties and safety considerations for this compound?
A7:
-
Appearance: Typically a colorless to off-white crystalline solid.[8]
-
Solubility: It has good solubility in common polar organic solvents such as DMSO and alcohols.[7][8]
-
Safety: It is classified as harmful if swallowed and may cause skin and eye irritation.[11] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the specific Safety Data Sheet (SDS) for the derivative you are handling before starting any work.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54. Available at: [Link]
-
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available at: [Link]
-
Rana, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 723. Available at: [Link]
-
Da Settimo, F., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Il Farmaco, 65(11-12), 779-783. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]
- Google Patents. (1964). Preparation of benzofuran derivatives. US3147280A.
-
Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and β-Methoxy-α-ketoesters. The Journal of Organic Chemistry, 88(4), 2216-2226. Available at: [Link]
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide and its process for the. Available at: [Link]
-
Szafrański, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]
-
LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
-
Nawrot-Modranka, J., et al. (2006). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 11(11), 929-938. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C9H6O3). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Thieme. (2022). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Available at: [Link]
- Google Patents. (2009). Method for the synthesis of 4-benzofuran-carboxylic acid. US20090131688A1.
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
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Overcoming racemization in the synthesis of chiral benzofurans
Welcome to the technical support center for the synthesis of chiral benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we address common challenges related to racemization and provide practical, field-tested solutions to help you achieve your desired enantiopurity.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is structured to help you diagnose the origin of enantiomeric excess (ee) loss at different stages of your workflow.
Scenario 1: Low Enantiomeric Excess in the Crude Reaction Mixture
You've run an asymmetric cyclization to form a chiral dihydrobenzofuran, but a preliminary chiral HPLC analysis of the crude product shows a disappointingly low ee.
Q1: My asymmetric palladium-catalyzed Heck-type cyclization is producing a nearly racemic product. What are the most likely causes?
A1: Low enantioselectivity in the primary reaction is often traced back to the fundamentals of the catalytic cycle. Here’s a checklist of potential issues and their remedies:
-
Catalyst and Ligand Integrity: The chiral ligand is the cornerstone of stereocontrol.
-
Purity: Ensure the enantiomeric and chemical purity of your chiral ligand. Even minor enantiomeric contamination can drastically reduce the ee of the product.[1] If feasible, recrystallize the ligand.
-
Formation of the Active Catalyst: If you are forming the active chiral catalyst in situ, ensure the pre-formation step is complete. Incomplete coordination of the ligand to the metal center can lead to a mixture of catalytic species, including achiral or less selective ones, which can process the substrate and lower the overall ee.[1] Consider increasing the pre-formation time or gently warming the catalyst/ligand mixture before adding the substrate.
-
Ligand Degradation: Some phosphine-based ligands are sensitive to oxidation. Ensure all manipulations are performed under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. In most asymmetric reactions, lower temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy.[1] Try running your reaction at a lower temperature (e.g., dropping from room temperature to 0 °C or -20 °C). However, be aware of rare cases where higher temperatures can paradoxically increase ee due to changes in the rate-determining step.[2]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. A suboptimal solvent might not adequately stabilize the desired transition state. Screen a range of anhydrous, non-coordinating solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF).[1]
-
Presence of Water: Meticulous exclusion of water is crucial. Use oven-dried glassware and freshly distilled, anhydrous solvents. Water can interfere with the catalyst and promote achiral background reactions.[1]
-
-
Substrate Issues:
-
Purity: Impurities in the starting material can sometimes inhibit or poison the chiral catalyst, allowing a non-selective background reaction to dominate. Purify your starting materials immediately before use.
-
Caption: Troubleshooting Decision Tree for Low Crude ee.
Scenario 2: High Enantiomeric Excess in Crude Product, but Loss of ee After Workup or Purification
This is a common and frustrating scenario. You've successfully performed the asymmetric reaction, but the stereochemical integrity is compromised during isolation.
Q2: My chiral dihydrobenzofuran has a high ee in the crude mixture, but it drops significantly after aqueous workup. Why is this happening?
A2: Loss of ee during workup is almost always due to exposure to acidic or basic conditions, especially if the chiral center is in a vulnerable position.[3]
-
Mechanism of Racemization: The most common culprit is a chiral center alpha (α) to a carbonyl group or a group that can be easily converted into one. For instance, a chiral center at the C2 position of a dihydrobenzofuran-3-one is highly susceptible to racemization.
-
Base-Catalyzed Racemization: A base can deprotonate the α-carbon, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the plane, leading to a racemic mixture.[4]
-
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more acidic. A weak base (like water) can then remove this proton to form a planar, achiral enol intermediate, which can revert to either enantiomer upon tautomerization.[5][6]
-
-
Preventative Measures During Workup:
-
Avoid Strong Acids/Bases: Use neutral water or a saturated ammonium chloride (NH₄Cl) solution for quenching instead of strong acids. If a basic wash is necessary (e.g., to remove an acid catalyst), use a mild base like saturated sodium bicarbonate (NaHCO₃) and minimize contact time. Keep the solution cold during the wash.
-
Buffer Your System: If pH control is critical, consider using buffered aqueous solutions for the workup.
-
Minimize Time: Perform the workup as quickly as possible. Prolonged exposure to even mildly non-neutral pH can lead to significant racemization.[3]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing HPLC Separation of Benzofuran Isomers
<_ _>
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of benzofuran isomers. Benzofuran and its derivatives are a critical class of heterocyclic compounds with wide-ranging pharmacological activities, making their accurate separation and quantification essential in pharmaceutical development and quality control.[1][2][3] This guide provides in-depth, experience-driven advice to help you overcome common challenges in separating these structurally similar molecules.
The Challenge of Separating Benzofuran Isomers
Separating structural isomers by reversed-phase HPLC is inherently difficult because they often share similar hydrophobicity.[4] Success hinges on exploiting subtle differences in their polarity, shape, and interaction with the stationary phase. Mobile phase optimization is, therefore, the most powerful tool at your disposal to manipulate these interactions and achieve baseline resolution.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses the most common issues encountered when separating benzofuran isomers.
Problem 1: Poor Resolution - My Isomer Peaks are Merged or Overlapping.
Poor resolution is the most frequent challenge and can stem from several factors related to the mobile phase.[5][6][7]
Q: I'm using a standard C18 column with a simple acetonitrile/water mobile phase, but my benzofuran isomers are co-eluting. What is my first step?
A: Your first step is to systematically adjust the mobile phase strength and composition. Isomers require fine-tuning of the mobile phase to exploit subtle differences in their polarity.
-
Expert Insight: While C18 columns separate based on hydrophobicity, isomers often have very similar hydrophobic characteristics.[8] Relying solely on a simple organic/water mixture is often insufficient.
Recommended Actions:
-
Optimize the Organic Modifier Percentage: Start by performing a gradient elution to determine the approximate organic percentage needed to elute the isomers.[9][10] Then, switch to an isocratic method and finely adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). Even a 1-2% change can significantly impact resolution.[11]
-
Change the Organic Modifier: If adjusting the percentage of acetonitrile (ACN) doesn't yield separation, switch to methanol (MeOH).[12][13][14] ACN and MeOH interact differently with analytes and the stationary phase, which can alter selectivity.[15] ACN is aprotic and a weaker solvent than MeOH, which is protic and can engage in hydrogen bonding. This difference in interaction can be enough to resolve closely eluting isomers.[16][17]
-
Introduce a pH Modifier: Benzofuran itself is a weakly acidic compound.[18] Many of its derivatives may have ionizable functional groups. Controlling the pH of the mobile phase is crucial for consistent retention and can be a powerful tool for improving selectivity.[19][20]
-
For weakly acidic isomers: Operate at a pH at least 2 units below the pKa to keep them in their neutral, more retained form.[21]
-
For weakly basic isomers: Operate at a pH at least 2 units above the pKa to keep them in their neutral, more retained form.[21]
-
Starting Point: A good starting point for method development is a low pH mobile phase (pH 2-4), often achieved by adding 0.1% formic acid or phosphoric acid.[19][22] This suppresses the ionization of acidic silanol groups on the silica-based stationary phase, reducing peak tailing for basic analytes.[23][24]
-
dot
Caption: Workflow for Mobile Phase Optimization.
Problem 2: My Peaks are Tailing or Asymmetrical.
Peak tailing is often a sign of unwanted secondary interactions between your analytes and the stationary phase.[23][25][26]
Q: I have some separation, but my peaks are tailing, which is affecting my ability to accurately quantify them. What's causing this and how do I fix it with the mobile phase?
A: Peak tailing for compounds like benzofuran derivatives is frequently caused by interactions with residual silanol groups on the silica-based C18 column.[27] These silanols are acidic and can interact with any basic functional groups on your isomers.
-
Expert Insight: Even high-purity, end-capped columns have some residual silanols. Mobile phase additives are key to mitigating their effects.
Recommended Actions:
-
Lower the Mobile Phase pH: As mentioned, operating at a low pH (e.g., pH 2.5-3.0) with an additive like formic or phosphoric acid will protonate the silanol groups (Si-OH), minimizing their ability to interact with your analytes.[23][27]
-
Use a Competitive Base: If your isomers have basic properties, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, shielding your analyte from these interactions. However, be aware that TEA can suppress ionization in mass spectrometry.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[26][28] Injecting in a much stronger solvent can cause peak distortion.
Frequently Asked Questions (FAQs)
Q1: Should I use an isocratic or gradient elution for separating isomers?
For separating a small number of closely eluting isomers, an isocratic method is often preferred as it is simpler and provides more reproducible retention times.[29] However, if your sample is complex and contains isomers that elute far apart, a shallow gradient can be beneficial.[30][31][32] A shallow gradient slowly increases the organic solvent concentration, which can help to resolve peaks that are close together while still eluting more retained compounds in a reasonable time.[32]
Q2: How does the choice of buffer affect my separation?
Buffers are used to maintain a constant pH, which is critical for reproducible chromatography of ionizable compounds.[33][34] The choice of buffer depends on the desired pH range and detection method.
-
Phosphate buffers are excellent for UV detection and offer a wide pH range.
-
For LC-MS applications, volatile buffers like formate or acetate are necessary. Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent for the most accurate and reproducible results.[19]
Q3: Can temperature be used to optimize the separation of benzofuran isomers?
Yes, adjusting the column temperature can influence selectivity. Running the separation at a slightly elevated temperature (e.g., 35-45°C) can improve peak shape and efficiency by reducing mobile phase viscosity.[8][35] Sometimes, changing the temperature can also alter the retention order of closely eluting peaks, providing the necessary resolution.
Summary of Mobile Phase Optimization Parameters
| Parameter | Effect on Separation | Recommended Starting Point |
| Organic Modifier Type | Alters selectivity through different analyte-solvent interactions.[12][16] | Acetonitrile (ACN), then try Methanol (MeOH). |
| Organic Modifier % | Controls retention time; fine-tuning is key for isomer resolution.[17] | Start with a gradient to find the elution window, then optimize isocratically. |
| Mobile Phase pH | Controls the ionization state of analytes and stationary phase silanols.[19][36] | 0.1% Formic Acid in Water/ACN (pH ~2.7). |
| Buffer Concentration | Maintains stable pH for reproducibility. | 10-25 mM for volatile buffers (formate, acetate). |
| Elution Mode | Isocratic for simple mixtures, shallow gradient for complex ones.[9] | Start with isocratic; move to a shallow gradient if needed. |
Experimental Protocol: Step-by-Step Mobile Phase Screening
This protocol outlines a systematic approach to finding the optimal mobile phase for your benzofuran isomer separation.
Objective: To achieve baseline resolution (Rs > 1.5) for all benzofuran isomers.
Initial Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at λmax of benzofuran
Procedure:
-
Scouting Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a fast linear gradient from 5% B to 95% B over 15 minutes. This will determine the approximate %B at which your isomers elute.
-
-
Isocratic Optimization with Acetonitrile:
-
Based on the scouting run, prepare a series of isocratic mobile phases. For example, if your isomers eluted around 8 minutes in the gradient (which might correspond to ~40% B), prepare mobile phases of 35%, 40%, and 45% Acetonitrile (with 0.1% Formic Acid in the aqueous portion).
-
Run each isocratic mobile phase and evaluate the resolution.
-
-
Switching Organic Modifier (if needed):
-
If resolution is still poor, repeat Step 2 using Methanol as the organic modifier instead of Acetonitrile. You may need to adjust the percentage, as methanol is a weaker solvent. A good starting point is to use about 10% more methanol than acetonitrile (e.g., if 40% ACN was used, try 50% MeOH).[11]
-
-
pH Adjustment (if needed):
-
If tailing is an issue or if you suspect your isomers are sensitive to pH, prepare mobile phases with different buffers (e.g., 10 mM ammonium acetate adjusted to pH 4.5) and repeat the optimization.
-
By systematically working through these variables, you can logically and efficiently arrive at a robust mobile phase composition for the successful separation of your benzofuran isomers.
References
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. Solving Common Errors in HPLC [omegascientific.com.sg]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. veeprho.com [veeprho.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromblog.wordpress.com [chromblog.wordpress.com]
- 18. Benzofuran - Wikipedia [en.wikipedia.org]
- 19. agilent.com [agilent.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. researchgate.net [researchgate.net]
- 25. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 26. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 27. chromtech.com [chromtech.com]
- 28. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 29. welch-us.com [welch-us.com]
- 30. biotage.com [biotage.com]
- 31. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 32. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 33. Developing HPLC Methods [sigmaaldrich.com]
- 34. pharmaguru.co [pharmaguru.co]
- 35. researchgate.net [researchgate.net]
- 36. youtube.com [youtube.com]
- 37. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 38. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 39. researchgate.net [researchgate.net]
- 40. pharmtech.com [pharmtech.com]
- 41. silicycle.com [silicycle.com]
- 42. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 43. walshmedicalmedia.com [walshmedicalmedia.com]
- 44. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preservation and Troubleshooting for 1-Benzofuran-5-carboxylic Acid
Welcome to the technical support center for 1-Benzofuran-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and troubleshooting scenarios encountered during the storage and handling of this compound, grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary modes of degradation, stemming from its benzofuran and carboxylic acid moieties:
-
Oxidative Degradation: The furan ring of the benzofuran system can be sensitive to oxidation, especially when exposed to atmospheric oxygen over prolonged periods. This can lead to ring-opening reactions, potentially forming more polar impurities that can interfere with your experiments.[1] The complete oxidative degradation of a furan ring can ultimately yield carboxylic acids.[1]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to heat.[2] While generally more stable than aliphatic beta-keto acids, this process can occur, leading to the formation of 1-benzofuran.[3] This is a critical consideration if the compound is stored in conditions of elevated temperature.
-
Photodegradation: Benzofuran derivatives can be sensitive to UV radiation. Exposure to light may induce photochemical reactions, such as dimerization or other rearrangements, altering the structure of the compound.[4]
Understanding these pathways is the first step in designing an effective storage strategy.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: Based on the chemical nature of the compound, we recommend the following tiered storage strategy to maximize shelf-life and purity.
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: 2-8°CShort-term (working sample): Cool, dry place away from direct heat sources. | Lower temperatures slow down the rate of all chemical reactions, including potential decarboxylation and oxidation. Refrigeration is a key factor in preserving the compound's integrity over months or years. |
| Atmosphere | Long-term: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][6]Short-term: Keep in a tightly sealed container with minimal headspace. | The benzofuran moiety is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen, significantly mitigating this degradation pathway.[5] For daily use, a well-sealed container minimizes the exchange with ambient air. |
| Light | Store in an amber or opaque vial to protect from light. | Benzofuran derivatives can be photosensitive.[4] Amber vials block UV and other high-energy wavelengths of light that can catalyze photodegradation reactions. |
| Container | Use a clean, dry glass vial with a well-fitting, chemically resistant cap (e.g., PTFE-lined). | Glass is an inert material that will not react with the carboxylic acid. A tight seal is crucial to prevent moisture and air ingress.[7] Moisture should be avoided as it can potentially facilitate certain degradation pathways.[8] |
Q3: I suspect my sample of this compound has degraded. How can I check its purity?
A3: A simple and effective way to get a preliminary assessment of purity is by using Thin-Layer Chromatography (TLC). For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase: A starting point would be a solvent system like Ethyl Acetate/Hexanes with a small amount of acetic or formic acid (e.g., 50:50:1 v/v/v). The acid helps to keep the carboxylic acid protonated and prevents streaking.
-
Visualization:
-
UV Light (254 nm): As an aromatic compound, this compound should be UV-active and appear as a dark spot on a fluorescent background. The appearance of multiple spots suggests the presence of impurities.
-
Staining: A Bromocresol Green stain is highly selective for acidic compounds and will visualize the carboxylic acid as a yellow-green spot on a blue background.[9] Alternatively, a general stain like potassium permanganate (KMnO₄) can be used, which will visualize any oxidizable compounds as yellow-brown spots on a purple background.[10][11]
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Detection: UV detection at a wavelength around 254 nm or 280 nm should be suitable due to the aromatic nature of the compound.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow to diagnose and resolve the problem.
Problem: My experimental results are inconsistent, and I suspect an issue with my this compound starting material.
Sources
- 1. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 2. it.lneya.com [it.lneya.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Degradation of carbofuran by using ozone, UV radiation and advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.no [fishersci.no]
- 8. capotchem.com [capotchem.com]
- 9. TLC Stains | TCI AMERICA [tcichemicals.com]
- 10. TLC stains [reachdevices.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. cipac.org [cipac.org]
Technical Support Center: Scaling Up the Synthesis of 1-Benzofuran-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 1-Benzofuran-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or industrial-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and efficient process.
Introduction: The Challenge of Scaling Up
This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate for various pharmaceutical agents. While numerous synthetic routes exist for benzofurans on a lab scale, scaling up production introduces significant challenges.[1][2] These include managing reaction exotherms, ensuring efficient mixing, dealing with catalyst deactivation or recovery, handling large volumes of solvents, and developing robust purification methods that are both effective and economical. This guide focuses on two prominent and scalable synthetic strategies: the Palladium/Copper-Catalyzed Sonogashira Coupling followed by Cyclization and the Perkin Rearrangement of a substituted coumarin.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for large-scale production of this compound?
A1: The choice depends heavily on the cost and availability of starting materials, as well as the capital equipment available.
-
Sonogashira Coupling/Cyclization: This is a highly versatile and convergent route, often providing good yields.[3] It is particularly advantageous when a variety of substituted alkynes and phenols are available. However, the cost of the palladium catalyst, the need for an inert atmosphere, and potential issues with catalyst removal can be drawbacks on a large scale.
-
Perkin Rearrangement: This classic method uses a 3-halocoumarin as a precursor, which is treated with a base to induce a ring contraction to the benzofuran-2-carboxylic acid.[4][5] If the required substituted coumarin is readily accessible, this can be a very cost-effective route. The main challenges are often in the synthesis of the coumarin itself and managing the basic hydrolysis conditions on a large scale.
Q2: What are the primary safety concerns when scaling up these syntheses?
A2: Both routes have specific safety considerations:
-
Sonogashira Route:
-
Pyrophoric Reagents: While not always used, some palladium catalysts or ligands can be pyrophoric.
-
Inert Atmosphere: Handling large quantities of flammable solvents under a nitrogen or argon atmosphere is critical to prevent fires.
-
Exotherms: The coupling reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
-
Perkin Rearrangement:
-
Corrosive Reagents: The use of strong bases like sodium hydroxide requires appropriate personal protective equipment (PPE) and reactor materials.
-
Pressure Buildup: If the reaction is heated in a sealed vessel, pressure can build up. Ensure reactors are properly vented.
-
Acidic Workup: Neutralization of the basic reaction mixture with strong acids is also exothermic and requires careful, controlled addition.
-
Troubleshooting Guide 1: Sonogashira Coupling & Cyclization Route
This popular one-pot method involves the palladium-copper catalyzed coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[3][6] A common starting point for this compound would be Methyl 4-hydroxy-3-iodobenzoate and a suitable alkyne.
Workflow: Sonogashira Coupling for Benzofuran Synthesis
Caption: Scalable workflow for Sonogashira coupling and cyclization.
Q: My Sonogashira coupling reaction is sluggish or fails to go to completion. What are the common causes?
A: This is a frequent issue when scaling up. Here’s a troubleshooting decision tree:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be deactivated by oxygen. On a larger scale, ensuring a truly inert atmosphere is more challenging. Homocoupling of the alkyne (forming a diyne) is a common side reaction when oxygen is present.[6]
-
Solution: Ensure all solvents and reagents are rigorously degassed. Use techniques like sparging with argon or nitrogen for an extended period before adding the catalyst. For large reactors, multiple vacuum/nitrogen backfill cycles are recommended. Check the quality of your palladium source; older catalysts may have reduced activity.
-
-
Base and Solvent Quality:
-
Cause: The base (commonly an amine like triethylamine) must be dry and pure. Water can interfere with the catalytic cycle. The solvent must also be anhydrous.
-
Solution: Use freshly distilled triethylamine over a suitable drying agent. Employ anhydrous grade solvents. A small amount of water can sometimes be tolerated, but consistency is key for reproducible results.
-
-
Insufficient Mixing:
-
Cause: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, slowing the reaction. The catalyst system may not be homogeneously distributed.
-
Solution: Ensure the reactor's impeller design is appropriate for the vessel geometry and viscosity of the reaction mixture. Use a sufficient stirring speed to create a vortex and ensure good surface movement.
-
Q: I'm observing significant amounts of the homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?
A: Homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[6]
-
Solution 1: Rigorous Oxygen Exclusion: As mentioned above, this is the most critical factor. Improve your degassing procedure.
-
Solution 2: Adjust Cu(I) Loading: While essential for the reaction, excess copper can accelerate homocoupling. Try reducing the copper iodide (CuI) loading to the minimum effective level (e.g., start with 1-2 mol% and optimize).
-
Solution 3: Use a Ligand: A phosphine ligand, such as triphenylphosphine (PPh₃), can stabilize the palladium catalyst and sometimes help suppress side reactions. The choice of ligand can be critical for reaction success.[7]
Q: The final purification by column chromatography is not practical on a multi-kilogram scale. What are my options?
A: This is a crucial scalability consideration.
-
Solution 1: Recrystallization: This is the most desirable method for large-scale purification. After the workup, perform a solvent screen to find a suitable system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are insoluble in the hot solvent. Isopropanol or toluene/heptane mixtures are often good starting points.[8]
-
Solution 2: Salt Formation and Extraction: As your target is a carboxylic acid, you can perform a basic aqueous extraction (e.g., with sodium bicarbonate solution) to move your product into the aqueous phase as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. Afterward, re-acidify the aqueous layer to precipitate the pure product, which can then be filtered off.
-
Solution 3: Slurry Wash: If the product is a solid and impurities are reasonably soluble, you can wash the crude solid with a solvent in which the product has poor solubility. This is less effective than recrystallization but can significantly improve purity with minimal product loss.
Troubleshooting Guide 2: Perkin Rearrangement Route
This route involves the base-mediated ring contraction of a 3-halo-coumarin-6-carboxylate to yield the desired benzofuran-5-carboxylic acid.[4][5] The key is the efficient synthesis of the coumarin precursor.
Reaction Mechanism: Perkin Rearrangement
Caption: Mechanism of the Perkin rearrangement for benzofuran synthesis.[9]
Q: The Perkin rearrangement is not going to completion, and I'm recovering starting coumarin. What should I do?
A: Incomplete conversion is usually related to the reaction conditions.
-
Cause 1: Insufficient Base: The reaction is base-catalyzed and requires at least one equivalent to open the lactone ring. On a large scale, ensure the stoichiometry is correct and that the base is fully dissolved and effectively mixed.
-
Solution 1: Increase the equivalents of base (e.g., from 1.5 to 2.5 eq. of NaOH). Ensure the temperature is high enough to drive the reaction; refluxing in an ethanol/water mixture is common.[5]
-
Cause 2: Reaction Time: While microwave-assisted methods can complete this reaction in minutes, traditional heating in a large reactor may require several hours.[5]
-
Solution 2: Monitor the reaction progress using an appropriate analytical method (TLC or HPLC). Extend the reaction time until no more starting material is consumed.
Q: The workup is difficult, and I'm getting an emulsion or poor recovery after acidification.
A: This is a common physical processing issue on a larger scale.
-
Cause: The sodium salt of the product and potentially other intermediates can act as surfactants, leading to emulsions during acidic workup and extraction. The precipitated product might also be very fine, making filtration difficult.
-
Solution 1 (Emulsions): Add a brine (saturated NaCl) solution during the extraction. This increases the ionic strength of the aqueous phase and helps to break emulsions. If possible, use a different extraction solvent that has a greater density difference with water (e.g., switching from ethyl acetate to toluene).
-
Solution 2 (Precipitation): Control the rate of acidification and the temperature. A slow, controlled addition of acid while cooling the mixture can lead to the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth.
Comparative Data of Scalable Routes
| Parameter | Sonogashira Coupling / Cyclization | Perkin Rearrangement |
| Starting Materials | o-Iodophenol derivative, terminal alkyne | Substituted 3-halocoumarin |
| Catalyst | Palladium (e.g., Pd(PPh₃)₂Cl₂) and Copper (CuI)[3] | None (base-mediated) |
| Key Reagents | Amine base (e.g., Et₃N) | Strong base (e.g., NaOH) |
| Atmosphere | Inert (Nitrogen or Argon) required | Air tolerant |
| Scalability Pros | Convergent, high functional group tolerance | No expensive metal catalyst, simple reagents |
| Scalability Cons | Catalyst cost & removal, inert atmosphere requirement | Multi-step synthesis of coumarin precursor may be needed |
Recommended Protocol: Scaled-Up Perkin Rearrangement
This protocol is often more amenable to large-scale production due to its avoidance of expensive and sensitive transition metal catalysts.
Objective: To synthesize this compound from Ethyl 3-bromo-2-oxo-2H-chromene-6-carboxylate.
Step 1: Base-Mediated Rearrangement
-
To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge a solution of sodium hydroxide (2.5 equivalents) in a 1:1 mixture of ethanol and water.
-
Heat the solution to 50-60 °C with stirring.
-
Slowly add the Ethyl 3-bromo-2-oxo-2H-chromene-6-carboxylate (1.0 equivalent) to the basic solution. An exotherm may be observed; control the addition rate to maintain the temperature below 80 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 85-90 °C) and maintain for 3-5 hours.
-
Monitor the reaction by HPLC until the starting coumarin is consumed (<1%).
Step 2: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic solids.
-
Transfer the filtrate to a separate vessel and cool to 0-5 °C using an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (HCl) to adjust the pH to ~2. The product will precipitate as a solid. Control the acid addition to keep the temperature below 20 °C.
-
Stir the resulting slurry at 0-5 °C for at least 1 hour to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 50-60 °C to a constant weight.
This process should yield this compound with high purity, suitable for further use without chromatographic purification.
References
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]
-
Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online. Available at: [Link]
-
Perkin rearrangement. Wikipedia. Available at: [Link]
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Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]
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Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]
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Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák - Eötvös Loránd University. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
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Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. Available at: [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Sardar Patel University. Available at: [Link]
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One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
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An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Hindawi. Available at: [Link]
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Reported synthetic methods for benzofuran‐6‐carboxylic acid. ResearchGate. Available at: [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
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Benzofuran-5-Carboxylic Acid. Rlavie. Available at: [Link]
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Troubleshooting poor resolution in GC-MS analysis of benzofurans
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of benzofurans. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor chromatographic resolution. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations to empower you to make informed decisions in your method development and troubleshooting endeavors.
Part 1: Diagnosing the Resolution Problem
Poor resolution is not a single issue but a symptom with multiple potential root causes. The first step is to accurately characterize the problem with your chromatogram.
Q1: My peaks are wide and not sharp. What does this indicate?
A1: Broad peaks are a classic sign of decreased chromatographic efficiency. This means that analyte molecules are diffusing excessively as they travel through the column, leading to a wide elution band. Several factors can contribute to this:
-
Sub-optimal Carrier Gas Flow Rate: Each column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency. Deviating significantly from this optimum increases peak broadening.[1]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak broadening and often a "fronting" shape.[2][3]
-
Dead Volume: Excessive volume in the flow path between the injector, column, and detector can cause remixing of separated components, leading to broader peaks.[1] This can result from improper column installation.
Q2: My peaks have a "tail" (asymmetric shape with a trailing edge). What is the primary cause?
A2: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system.[4][5] These active sites, often exposed silanol groups in the injector liner or on the column itself, can strongly and non-specifically bind to polar or active compounds like some benzofuran derivatives. This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a tail. Other causes include column contamination and injecting the sample in a solvent that is too strong.[1][4]
Q3: Two or more of my benzofuran isomer peaks are merged (co-eluting). How do I begin to troubleshoot this?
A3: Co-elution is a selectivity problem, meaning the chromatographic system is not discriminating effectively between the analytes.[6] For structurally similar compounds like benzofuran isomers, which may have very close boiling points and polarities, this is a common and significant challenge.[7] The solution lies in altering the system's chemistry or thermodynamics to enhance the differential interaction of the isomers with the stationary phase. This is primarily addressed by optimizing the stationary phase chemistry and the oven temperature program.[4][8] Since many benzofuran isomers can also produce nearly identical mass spectra, chromatographic separation is absolutely critical for unambiguous identification and quantification.[9][10][11]
Part 2: Troubleshooting the Gas Chromatography (GC) System
The GC system is the heart of the separation. Methodical optimization of its parameters is the most effective way to resolve poor resolution.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor resolution, starting from the most common and easiest-to-address issues.
Caption: Relationship between GC parameters and chromatographic resolution.
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
Dwivedi, A. M. (n.d.). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Wallace Watson, D. (2017). The Secrets of Successful Temperature Programming. LCGC International. Available at: [Link]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]
-
Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography. Available at: [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
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Phenomenex. (2025). Temperature Programming for Better GC Results. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
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Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Available at: [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]
-
Chemistry For Everyone. (2025). What Can Be Used To Reduce Tailing In Gas Chromatography?. YouTube. Available at: [Link]
-
CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Available at: [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]
-
Chemistry For Everyone. (2025). How Do You Prepare A Sample For GC-MS?. YouTube. Available at: [Link]
-
Crawford Scientific. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Available at: [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
-
ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Available at: [Link]
-
PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution. Available at: [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Fung, D. et al. (1985). Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. PubMed. Available at: [Link]
-
NIH. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Available at: [Link]
-
CHROMacademy. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. Available at: [Link]
-
CHROMacademy. (2013). Optimizing GC–MS Methods. LCGC International. Available at: [Link]
-
ResearchGate. (2025). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Available at: [Link]
-
Zapp, J. et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
-
Gu, M. et al. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Available at: [Link]
-
ResearchGate. (2025). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available at: [Link]
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Technical Support Center: Method Development for Quantifying 1-Benzofuran-5-carboxylic Acid
Welcome to the technical support center for the quantitative analysis of 1-Benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for this compound, often within complex matrices such as pharmaceutical formulations, biological fluids, or environmental samples.
This resource moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot effectively and validate your results with confidence. We will explore the common challenges associated with this analyte and provide structured solutions grounded in established analytical principles.
Analyte Overview: Physicochemical Properties
Understanding the inherent chemical nature of this compound is the foundation of successful method development. Its structure dictates its behavior in different solvents, on chromatographic columns, and in the detector.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₉H₆O₃ | Provides the basis for exact mass measurement in MS.[1][2] |
| Molecular Weight | 162.14 g/mol | Essential for preparing standard solutions and for MS settings.[1][2] |
| Appearance | Colorless crystalline solid | Relevant for handling and preparation of standards.[3] |
| pKa | ~4.0 - 4.5 (Estimated) | Critical for HPLC. The mobile phase pH must be controlled to ensure a consistent ionization state. Operating near the pKa can cause peak splitting or tailing. |
| Solubility | Good solubility in common organic solvents (e.g., acetonitrile, methanol).[3] | Simplifies standard preparation. Solubility in the mobile phase is crucial to prevent on-column precipitation. |
| LogP (Predicted) | 1.9 | Indicates moderate hydrophobicity, making it suitable for reversed-phase HPLC.[2][4] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when beginning method development for this compound.
Q1: What is the recommended primary analytical technique for quantifying this compound?
A1: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection is the most robust and widely applicable technique.[5] Reversed-Phase (RP) chromatography is the preferred mode due to the analyte's moderate hydrophobicity. This approach offers excellent selectivity, sensitivity, and compatibility with the compound's physicochemical properties.
Q2: Is Gas Chromatography (GC) a viable option?
A2: Direct analysis by GC is not recommended. The carboxylic acid functional group makes the molecule polar and non-volatile, leading to poor peak shape and thermal degradation in the hot GC inlet. However, GC-MS can be a powerful technique after a chemical derivatization step, such as silylation or methylation, which converts the carboxylic acid into a more volatile ester.[6][7]
Q3: What are the biggest challenges I should anticipate?
A3: The three most common challenges are:
-
Chromatographic Peak Tailing: Due to the acidic nature of the carboxyl group interacting with silica-based columns.[8]
-
Matrix Effects: When analyzing complex mixtures (e.g., plasma, wastewater), co-eluting endogenous components can interfere with analyte ionization in MS, causing signal suppression or enhancement.
-
Low UV Chromophore Activity: While the benzofuran ring provides UV absorbance, achieving low detection limits in complex samples may require MS detection for enhanced sensitivity and specificity.
Q4: Do I need an internal standard?
A4: Yes, using an internal standard (IS) is highly recommended, especially for methods involving complex sample preparation or MS detection. An IS corrects for variability in extraction recovery, injection volume, and instrument response. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency is the next best choice.
HPLC / UPLC Troubleshooting Guide
This guide provides solutions to specific problems encountered during HPLC/UPLC analysis.
Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for this compound.
Caption: A structured workflow for HPLC method development.
Q: My chromatographic peak is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for acidic compounds like this one is a classic problem, primarily caused by secondary ionic interactions between the negatively charged carboxylate group and residual, positively charged silanol groups (-Si-OH) on the surface of silica-based columns.[8][9]
-
Causality: At mobile phase pH values above ~3.5, silanol groups become deprotonated (ionized) and can interact with the analyte, slowing down a portion of the analyte molecules as they pass through the column and causing a "tail."[10]
-
Solutions (in order of preference):
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Add a modifier like formic acid or phosphoric acid to your mobile phase to maintain a pH between 2.5 and 3.0.[10] At this low pH, silanols are protonated and neutral, minimizing unwanted interactions.
-
Use a High-Purity Column: Modern HPLC columns are often manufactured from high-purity silica with minimal metal content and are "end-capped" to block most residual silanols.[9] Using a column specifically designed for good peak shape with polar or basic compounds (even though your analyte is acidic, the principle is the same) can significantly help.
-
Increase Buffer Strength: If operating at a mid-range pH is unavoidable, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help shield the silanol interactions.[10]
-
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Q: I am seeing poor or inconsistent retention times. Why is this happening?
A: This issue is almost always related to the mobile phase pH being too close to the analyte's pKa.
-
Causality: If the mobile phase pH is near the analyte's pKa (~4.0-4.5), the compound will exist as an equilibrium mixture of its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more hydrophobic and will be retained longer on a C18 column, while the anionic form is more polar and will elute earlier. Small, uncontrolled fluctuations in pump proportioning or buffer preparation can shift this equilibrium, leading to significant and unpredictable retention time shifts.
-
Solution: Ensure your mobile phase is buffered at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa. For this compound, this reinforces the recommendation to use a mobile phase with a pH of ~2.5-3.0, which keeps the molecule fully protonated and in a single, stable chemical form.
Q: How do I improve the sensitivity of my method? My analyte peak is too small.
A: Improving sensitivity involves optimizing both the chromatography and the detection.
-
Switch to Mass Spectrometry (MS): If you are using UV detection, the single most effective way to improve sensitivity and selectivity is to switch to an MS detector (e.g., a single quadrupole or triple quadrupole). For this analyte, operate in Electrospray Ionization (ESI) negative mode . The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which is often very intense and specific.
-
Optimize UV Wavelength: If limited to UV, ensure you are monitoring at the wavelength of maximum absorbance (λ-max). Analyze a concentrated standard using a photodiode array (PDA) detector to determine the optimal wavelength.
-
Improve Peak Shape: As discussed above, reducing peak tailing will result in a sharper, taller peak, which directly improves the signal-to-noise ratio and thus, sensitivity.
-
Sample Pre-concentration: If the analyte concentration in your sample is very low, consider a sample preparation step like Solid Phase Extraction (SPE) that can elute the analyte in a smaller volume than the original sample, effectively concentrating it before injection.
Recommended Starting HPLC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention for a moderately hydrophobic compound and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral, protonated form for consistent retention and good peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution.[7] |
| Gradient | 10% B to 95% B over 5-7 minutes | A generic starting gradient; must be optimized for the specific sample matrix to resolve the analyte from interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves peak efficiency and reduces mobile phase viscosity.[7] |
| Injection Vol. | 1 - 5 µL | Keep low to prevent peak distortion. |
| MS Ionization | ESI Negative | Best mode for acidic compounds, forming a stable [M-H]⁻ ion. |
| MS Analysis | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | For triple quadrupole MS, MRM provides the highest sensitivity and selectivity. A good starting point is to monitor the transition from the precursor ion (m/z 161.0) to a stable product ion. |
Sample Preparation Guide for Complex Matrices
For complex samples like plasma, urine, or industrial effluent, sample preparation is critical to remove interferences that can harm the column and compromise data quality.
Q: What is the best way to extract this compound from a biological fluid like plasma?
A: Solid Phase Extraction (SPE) is the preferred method for its selectivity and ability to concentrate the analyte. A mixed-mode anion-exchange SPE sorbent is ideal.
-
Causality: Mixed-mode sorbents contain two types of functional groups: a reversed-phase chain (like C8 or C18) and an ion-exchange group (in this case, a strong or weak anion exchanger with a positive charge). This dual chemistry allows for a highly selective extraction.
Protocol: Mixed-Mode Anion Exchange SPE
Caption: Step-by-step workflow for Solid Phase Extraction (SPE).
-
Step 3 (Load): At a neutral pH, the carboxylic acid is deprotonated (anionic) and binds to the positively charged anion-exchange sites. Hydrophobic parts of the molecule also bind to the C18 chains.
-
Step 4 & 5 (Wash): The wash steps are designed to remove interferences that are bound by only one of the mechanisms (either weakly hydrophobic or weakly ionic), while the target analyte remains strongly bound by both.
-
Step 6 (Elute): The acidic elution solvent neutralizes the analyte's carboxylate group, breaking the ionic bond with the sorbent and allowing the analyte to be released and eluted.
Method Validation Principles
Once your method is developed, it must be validated to prove it is fit for its intended purpose. Validation should follow the principles outlined in the ICH Q2(R2) guidelines.[11][12]
Q: What parameters must I evaluate to validate my quantitative method?
A: For a quantitative impurity or assay method, the following parameters are essential.[13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[11] | Peak purity analysis (PDA), comparison to a blank matrix, and MS analysis should confirm identity and lack of co-elution. |
| Linearity | To show a direct, proportional relationship between analyte concentration and instrument response over a defined range.[11] | A minimum of 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[13] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For an impurity, this should typically span from the reporting threshold to 120% of the specification limit.[13] |
| Accuracy | The closeness of the measured value to the true value. | Assessed by spike-recovery experiments in the matrix at multiple levels (e.g., 3 levels, 3 replicates each). Recovery should typically be within 80-120%.[11] |
| Precision | The degree of scatter between a series of measurements. Evaluated as Repeatability (intra-day) and Intermediate Precision (inter-day/analyst/instrument). | Expressed as Relative Standard Deviation (%RSD). For an impurity, RSD should typically be <10-15%; for an assay, <2%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ~10:1. The %RSD at this concentration should meet pre-defined criteria. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | The effect on results should be evaluated; significant changes indicate a non-robust method. |
References
-
Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. (2018). PubMed. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Available at: [Link]
-
2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (2007). PubMed. Available at: [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2010). PubMed. Available at: [Link]
-
This compound. (2024). ChemBK. Available at: [Link]
-
Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). PharmTech. Available at: [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]
-
2-Substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). ResearchGate. Available at: [Link]
-
Unusual Behaviour of Some Isochromene and Benzofuran Derivatives During Electrospray Ionization. (1997). R Discovery. Available at: [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2010). ResearchGate. Available at: [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. (2021). ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available at: [Link]
-
GC-MS Spectra of 2-methyl benzofuran. ResearchGate. Available at: [Link]
-
Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. Available at: [Link]
-
Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. (2018). SIELC Technologies. Available at: [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). NIH. Available at: [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]
-
Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. Available at: [Link]
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Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2022). PubMed Central. Available at: [Link]
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This compound (C9H6O3). PubChemLite. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. Available at: [Link]
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VALIDATION OF AN ANALYTICAL METHOD FOR CARBOFURAN DETERMINATION ON SOILS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH UV DETECTION (HPLC-UV). Scientific Electronic Library Online. Available at: [Link]
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Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on the Benzofuran Ring
Welcome to the technical support center for navigating the complexities of electrophilic substitution on the benzofuran scaffold. Benzofuran and its derivatives are crucial structural motifs in a vast array of natural products and pharmacologically active compounds.[1] However, controlling the regioselectivity of electrophilic substitution on this bicyclic system can be a significant challenge for researchers. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in electrophilic substitutions on benzofuran so challenging?
A1: The challenge lies in the nuanced electronic properties of the benzofuran ring system. The fusion of the benzene and furan rings creates a molecule where electrophilic attack can occur at multiple positions. While the furan ring is generally more susceptible to electrophilic attack than the benzene ring due to its higher electron density, the C2 and C3 positions within the furan ring have similar reactivity, often leading to mixtures of regioisomers.[2][3][4]
The outcome of the reaction is a delicate balance between kinetic and thermodynamic control.[5][6][7]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the reaction favors the product that is formed fastest, which is often the C2-substituted product.[7][8] This is because the intermediate carbocation formed upon attack at the C2 position can be effectively stabilized by the adjacent oxygen atom and the fused benzene ring.[2][3]
-
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may favor the most stable product. In some cases, the C3-substituted product can be the thermodynamically more stable isomer.[5][6]
The specific electrophile and reaction conditions play a crucial role in determining which pathway dominates, making it difficult to predict and control the regioselectivity without careful optimization.[9]
Q2: My Vilsmeier-Haack formylation of a substituted benzofuran is giving me a mixture of 2- and 3-formyl products. How can I favor the 3-formyl isomer?
A2: This is a classic challenge. The Vilsmeier-Haack reaction, which uses a chloroiminium ion (the Vilsmeier reagent) as the electrophile, is a powerful tool for formylating electron-rich heterocycles.[10][11][12] However, with benzofuran, it often yields a mixture of C2 and C3 isomers.[13] To favor the 3-formyl product, consider the following strategies:
-
Steric Hindrance at C2: If your benzofuran substrate has a bulky substituent at the C2 position, this will sterically hinder the approach of the Vilsmeier reagent, thereby favoring attack at the less hindered C3 position.
-
Solvent and Temperature Effects: While less predictable, systematically screening solvents and adjusting the reaction temperature can sometimes shift the regioselectivity. Lower temperatures generally favor the kinetic product (C2-formyl), so carefully increasing the temperature might favor the thermodynamic product (C3-formyl), provided the starting material and product are stable under these conditions.[8]
-
Alternative Synthetic Routes: If direct formylation proves unselective, a multi-step approach might be necessary. For instance, you could introduce a directing group at a different position that facilitates subsequent C3-functionalization, or employ a strategy involving the rearrangement of a chalcone precursor, which has been shown to selectively yield 3-formylbenzofurans.[14]
Q3: I'm attempting a Friedel-Crafts acylation on benzofuran and getting a complex mixture of products, including acylation on the benzene ring. What's going wrong?
A3: Friedel-Crafts acylation on benzofuran is notoriously difficult to control and often leads to a mixture of regioisomers, including acylation at the C2, C3, and even positions on the benzene ring (commonly C4 and C6).[14][15][16][17] The strong Lewis acids typically used in Friedel-Crafts reactions can also lead to polymerization of the electron-rich benzofuran.
Troubleshooting Steps:
-
Milder Lewis Acids: Switch from strong Lewis acids like AlCl₃ to milder ones such as ZnCl₂, FeCl₃, or Bi(OTf)₃. This can help to reduce side reactions and improve selectivity.
-
Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and favor the kinetically controlled product (often C2-acylation).
-
Alternative Acylation Methods: Consider using a less reactive acylating agent. For example, using an acid anhydride with a milder Lewis acid can sometimes provide better results than an acyl chloride with a strong Lewis acid.
-
Protecting Groups: If you are working with a substituted benzofuran that has electron-donating groups on the benzene ring, these can activate the benzene ring towards acylation. It may be necessary to use protecting groups to temporarily deactivate these positions.
Troubleshooting Guides
Issue 1: Poor C2/C3 Selectivity in Electrophilic Substitution
| Symptom | Potential Cause | Suggested Solution |
| Approximately 1:1 mixture of C2 and C3 isomers | The electronic and steric factors at C2 and C3 are very similar for the chosen electrophile. | 1. Change the Electrophile: A bulkier electrophile may favor substitution at the less sterically hindered position. 2. Modify the Substrate: Introduce a temporary blocking group at the C2 position to direct substitution to C3, which can be removed later. 3. Directed ortho-Metalation (DoM): If applicable, use a directing group on the benzene ring to achieve high regioselectivity through a lithiation-electrophile quench sequence.[18][19][20] |
| Predominantly C2-substitution, but C3 is desired | The reaction is under kinetic control, favoring the faster-forming C2 product.[6][7] | 1. Increase Reaction Temperature: Carefully increase the temperature to allow for equilibration to the potentially more stable C3 thermodynamic product. Monitor for decomposition. 2. Prolong Reaction Time: Longer reaction times can also favor the thermodynamic product.[5] 3. Use a Reversible Reaction: Employ reaction conditions that allow for the reverse reaction to occur, which will eventually lead to the thermodynamically favored product. |
Issue 2: Low Yield and/or Polymerization
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product with significant baseline on TLC/LCMS | Benzofuran is sensitive to strong acids and can polymerize. | 1. Use Milder Conditions: Opt for milder Lewis acids or non-acidic conditions where possible. 2. Control Temperature: Run the reaction at lower temperatures to minimize side reactions. 3. Slow Addition: Add the electrophile or catalyst slowly to the reaction mixture to avoid localized high concentrations. |
| Formation of multiple unidentified products | The reaction conditions are too harsh, leading to decomposition or rearrangement. | 1. Screen Solvents: The choice of solvent can significantly impact reactivity and selectivity. 2. Degas Solvents: Remove dissolved oxygen from solvents, as it can sometimes lead to oxidative side reactions. 3. Verify Reagent Purity: Ensure all starting materials and reagents are pure and dry. |
Advanced Strategies for Controlling Regioselectivity
For reactions where traditional electrophilic substitution fails to provide the desired regioselectivity, more advanced synthetic strategies are often employed.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[20] This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.
Workflow for Directed ortho-Metalation of a Benzofuran Precursor:
Caption: Workflow for benzofuran synthesis via DoM.
This strategy allows for the precise installation of substituents on the benzene ring, which can then be used to construct the furan ring with high regiocontrol.[18][19]
Transition Metal-Catalyzed C-H Functionalization
In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of heterocycles, including benzofuran.[21][22][23][24] These methods offer several advantages over traditional electrophilic substitution, including milder reaction conditions and the ability to achieve regioselectivities that are complementary to classical methods.
For example, palladium-catalyzed reactions have been developed for the C3-arylation of benzofurans, and rhodium catalysts have been employed for C2-alkylation.[21] The choice of catalyst, ligand, and oxidant are all critical for controlling the regioselectivity of these transformations.
Conceptual Diagram of Regioselective C-H Functionalization:
Caption: Catalyst control in C-H functionalization.
By carefully selecting the appropriate catalytic system, it is possible to achieve high levels of regioselectivity for the functionalization of either the C2 or C3 position of the benzofuran ring.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Methylbenzofuran
This protocol describes a typical Vilsmeier-Haack formylation where substitution is directed to the C3 position due to the presence of a substituent at C2.
Materials:
-
2-Methylbenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methylbenzofuran (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methylbenzofuran-3-carbaldehyde.
References
-
Recent Developments in C–H Functionalisation of Benzofurans and Benzothiophenes. (n.d.). Chemistry – A European Journal. Retrieved January 12, 2026, from [Link]
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Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). Stack Exchange. Retrieved January 12, 2026, from [Link]
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Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. (2013, April 29). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2020, December 1). Organic Chemistry Frontiers. Retrieved January 12, 2026, from [Link]
-
Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives. (2017, January 6). Organic Letters. Retrieved January 12, 2026, from [Link]
-
Transition metal catalyzed C−H functionalization of benzofurans at C3 position. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. (1992). Canadian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. (1992, May 1). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020, May 15). MDPI. Retrieved January 12, 2026, from [Link]
-
Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. (2013, May 8). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022, November 1). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation o. (2021, March 23). Rapid Communications in Mass Spectrometry. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mixtures of regioisomers obtained by Friedel–Crafts acylation of 2‐phenylbenzofurans. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Directed metalation cascade to access highly functionalized thieno[2,3-f]benzofuran and exploration as building blocks for organic electronics. (2013). Organic Letters. Retrieved January 12, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2022, April 14). Molecules. Retrieved January 12, 2026, from [Link]
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Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Preparation and Properties of Benzofuran#Synthesis of Benzofuran. (2022, February 5). YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). Oregon State University. Retrieved January 12, 2026, from [Link]
-
22723_lec7.ppt. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]
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Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 12, 2026, from [Link]
-
The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Kinetic vs Thermodynamic Control. (n.d.). University of Cincinnati. Retrieved January 12, 2026, from [Link]
-
Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved January 12, 2026, from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. Retrieved January 12, 2026, from [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved January 12, 2026, from [Link]
-
Benzofuran. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Catalyst Selection for Sonogashira Coupling in Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis via Sonogashira coupling. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the catalytic system to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of catalysts and reagents for the Sonogashira coupling reaction in the context of benzofuran synthesis.
Q1: What is the standard catalyst system for a Sonogashira coupling reaction to synthesize benzofurans?
A typical and effective starting point for the Sonogashira coupling is a palladium(0) catalyst, often used in conjunction with a copper(I) co-catalyst.[1][2] Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][3] The most frequently used copper co-catalyst is copper(I) iodide (CuI).[1][2] The reaction also necessitates an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which often doubles as the solvent or a co-solvent.[1][4]
Q2: Why are both a palladium catalyst and a copper co-catalyst typically used in this reaction?
This is the classic Sonogashira protocol. The palladium catalyst is central to the main catalytic cycle, which involves the oxidative addition of the aryl halide (e.g., an o-iodophenol).[3][5] The copper co-catalyst's primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[1][6] This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the formation of the carbon-carbon bond. The use of a copper co-catalyst generally increases the reaction rate and allows for milder reaction conditions, such as room temperature.[1][7]
Q3: Is a copper-free Sonogashira coupling possible for benzofuran synthesis, and what are its advantages?
Yes, copper-free Sonogashira couplings are not only possible but also advantageous in certain situations.[1][6] The primary benefit of omitting the copper co-catalyst is the prevention of alkyne homocoupling, a common side reaction known as Glaser coupling, which leads to the formation of undesired dimers.[1][8] This simplifies product purification. However, copper-free systems may require higher catalyst loadings, more specialized and often bulkier phosphine ligands, or higher reaction temperatures to achieve comparable efficiency.[8][9]
Q4: How do I choose the right palladium catalyst and ligand for my specific substrates?
The choice of the palladium source and its supporting ligand is critical for success. For simple, activated substrates, standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient.[3] For more challenging substrates, such as less reactive aryl bromides or chlorides, or for sterically hindered starting materials, more sophisticated ligand systems are often necessary. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a crucial step in the catalytic cycle.[3] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering high stability and activity.[3][10]
Q5: What is the role of the base in the Sonogashira coupling, and how does its choice affect the reaction?
The base plays multiple crucial roles in the Sonogashira reaction. Its primary function is to deprotonate the terminal alkyne, making it nucleophilic enough to react with the copper(I) salt (in the classic protocol) or the palladium complex (in copper-free systems).[11] The base also neutralizes the hydrogen halide that is formed as a byproduct during the reaction.[1] The choice of base can significantly impact the reaction outcome. Amine bases like triethylamine or piperidine are common choices.[1] However, for substrates sensitive to amines or to avoid certain side reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective alternatives, especially in one-pot domino reactions leading to benzofurans.[10][12]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments, with a focus on the underlying causes.
Problem 1: Low or no yield of the desired benzofuran product.
-
Q: My Sonogashira coupling followed by cyclization is failing with an o-iodophenol and a terminal alkyne. I'm using PdCl₂(PPh₃)₂ and NaHCO₃ in DMF at 110°C, but I mostly recover starting material. What's going wrong?
A: This is a common issue that often points to problems with the base and potential catalyst deactivation.
-
Potential Cause 1: Water Formation from Base Decomposition. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures (above 100°C) to produce water.[12] This in situ generation of water can interfere with the palladium catalytic cycle, leading to catalyst deactivation and a significant drop in yield.[12]
-
Solution 1: Switch to an Anhydrous Base. It is advisable to use an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices and are widely used in such coupling reactions.[12] Alternatively, organic bases like triethylamine (NEt₃) can also be effective.[12]
-
Potential Cause 2: Catalyst Inefficiency or Deactivation. The chosen catalyst, PdCl₂(PPh₃)₂, might not be optimal for your specific substrates. At elevated temperatures, "tarring" or decomposition of starting materials can also lead to poisoning of the palladium catalyst.[12][13]
-
Solution 2: Screen Catalysts and Consider a Co-catalyst. A more robust palladium source like Pd(PPh₃)₄ might be more efficient.[12] If not already in use, the addition of a copper(I) iodide (CuI) co-catalyst can significantly facilitate the Sonogashira coupling part of the reaction, often leading to improved overall yields for the domino synthesis of benzofurans.[12][14]
-
Problem 2: Significant formation of alkyne homocoupling (Glaser coupling) byproducts.
-
Q: My reaction is producing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I prevent this?
A: Alkyne homocoupling is a very common side reaction in copper-catalyzed Sonogashira reactions.[1][8]
-
Potential Cause: Copper-Catalyzed Oxidative Coupling. The copper(I) co-catalyst, in the presence of an oxidant (like trace oxygen), can catalyze the dimerization of the terminal alkyne.[1]
-
Solution 1: Implement Copper-Free Conditions. The most straightforward way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[8] This may require adjusting other reaction parameters, such as using a more active palladium catalyst/ligand system or a higher reaction temperature, but it directly addresses the root cause of this side reaction.[6][8]
-
Solution 2: Optimize Amine Base and Alkyne Addition. The choice of amine base can influence the rate of homocoupling. Using sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes disfavor this side reaction.[8] Additionally, adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration of the alkyne, thus reducing the likelihood of the bimolecular homocoupling reaction.[8]
-
Solution 3: Ensure an Inert Atmosphere. While not always completely effective, running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) can minimize the presence of oxygen, which is often required for the oxidative homocoupling pathway.[1]
-
Problem 3: The Sonogashira coupling works, but the subsequent cyclization to form the benzofuran does not occur.
-
Q: I am successfully forming the 2-(1-alkynyl)phenol intermediate, but it is not cyclizing to the desired benzofuran. How can I promote the final cyclization step?
A: The successful formation of the alkyne intermediate indicates that the C-C bond formation is proceeding as planned, but the conditions are not favorable for the subsequent intramolecular C-O bond formation (cyclization).
-
Potential Cause: Suboptimal Conditions for Cyclization. The reaction conditions (temperature, solvent, base) may be ideal for the Sonogashira coupling but not for the intramolecular cyclization.[12] The choice of solvent plays a crucial role; it must be suitable for the Sonogashira reaction without promoting undesired side reactions of the intermediate.[15]
-
Solution: Adjust Reaction Parameters Post-Coupling. If performing a one-pot reaction, consider a temperature ramp. Run the initial Sonogashira coupling at a lower temperature, and once TLC or LC-MS indicates the formation of the intermediate, increase the temperature to promote cyclization. The choice of base is also critical here; a stronger base might be needed to facilitate the deprotonation of the phenol for the cyclization step. In some cases, a switch in solvent after the initial coupling might be necessary, though this is less ideal for a one-pot procedure.
-
Data and Protocols
Catalyst System Comparison
The following table summarizes common catalyst systems used for the Sonogashira coupling in benzofuran synthesis, providing a starting point for reaction optimization.
| Catalyst System | Palladium Source | Ligand | Co-Catalyst | Base | Typical Loading (Pd) | Temperature | Notes |
| Classic Sonogashira | PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | NEt₃, Piperidine | 1-5 mol% | RT - 80°C | Prone to Glaser coupling.[1][3] |
| Copper-Free | Pd(OAc)₂ | Bulky Phosphines (e.g., SPhos) | None | K₂CO₃, Cs₂CO₃ | 1-5 mol% | 80 - 120°C | Avoids alkyne homocoupling.[6][8] |
| NHC-Based | PEPPSI-type precatalysts | N-Heterocyclic Carbene | None or CuI | K₃PO₄, K₂CO₃ | 0.2-2 mol% | 90 - 110°C | Highly stable and active catalysts.[10] |
| Heterogeneous | Pd supported on various materials | None (surface-bound) | CuI or None | Varies | Varies | RT - 100°C | Allows for easier catalyst recovery.[7][16] |
Experimental Protocol: One-Pot Benzofuran Synthesis
This protocol describes a general procedure for the one-pot synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the o-iodophenol, PdCl₂(PPh₃)₂, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at 90°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.[17]
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude product by silica gel column chromatography.
Visualizing the Process
Sonogashira Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.
Caption: Copper-catalyzed Sonogashira cycle.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting common issues in Sonogashira-based benzofuran synthesis.
Caption: Troubleshooting decision tree.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Magolan, J., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH Public Access. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Alonso, F., et al. (2020). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules. [Link]
-
Reddy, T., et al. (2017). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. Semantic Scholar. [Link]
-
Vitale, F., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Dunetz, J. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. [Link]
-
Ghosh, S., et al. (2021). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry. [Link]
-
Pathan, A. A., et al. (2017). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
Gholinejad, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
Bosch, E. (2025). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. Acta Crystallographica Section E. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. [Link]
-
Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. [Link]
-
ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. [Link]
-
Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ChemHelp ASAP. (2020, February 14). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Crystallization Techniques for 1-Benzofuran-5-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 1-Benzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this molecule. Our approach is rooted in explaining the 'why' behind each step, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that influence its crystallization?
A1: Understanding the physicochemical properties of this compound is the cornerstone of developing a successful crystallization protocol.
-
Structure and Polarity: The molecule consists of a rigid, planar benzofuran ring system and a polar carboxylic acid group.[1] This structure allows for strong intermolecular interactions, specifically hydrogen bonding via the carboxylic acid dimer formation and π-π stacking between the aromatic rings, which are highly favorable for forming a stable crystal lattice.[2]
-
Melting Point: The reported melting point is approximately 158-162°C.[3] A relatively high melting point suggests strong crystal lattice energy, which is a good indicator for the potential to form stable crystals.[1]
-
Solubility: It is described as having good solubility in common organic solvents.[3] The key is to find a solvent where the solubility is significantly lower at room temperature or below, compared to its solubility at the solvent's boiling point. This temperature-dependent solubility is the driving force for recrystallization.[4]
Q2: How should I approach selecting the right solvent for crystallization?
A2: Solvent selection is the most critical step and often requires empirical screening. The principle of "like dissolves like" is a good starting point. Given the molecule's aromatic nature and the polar carboxylic acid group, solvents of intermediate polarity are often successful.
A systematic approach is recommended:
-
Initial Screening: Test the solubility of a few milligrams of your crude this compound in about 0.5 mL of various solvents at room temperature.
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the solvent to its boiling point. A good candidate solvent will fully dissolve the compound when hot.
-
Cooling Test: Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a high amount of crystalline precipitate. If no crystals form, the compound may be too soluble in that solvent. If it crashes out immediately as a fine powder, the solubility difference is too extreme, or the solution is too concentrated.
The following diagram illustrates a logical workflow for solvent selection.
Caption: Workflow for selecting a suitable crystallization solvent.
Q3: What is a mixed solvent system and when should I use it?
A3: A mixed solvent system is used when no single solvent provides the ideal solubility profile. It consists of two miscible solvents:
-
A "good" or "soluble" solvent, in which this compound is highly soluble.
-
A "poor" or "anti-solvent," in which the compound is sparingly soluble or insoluble.
You should consider this system if your compound is too soluble in one solvent (e.g., ethanol) even when cold, and insoluble in another (e.g., water or hexane) even when hot. The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[5]
Troubleshooting Guide
Q4: I've followed the cooling procedure, but no crystals have formed. What should I do?
A4: This is a common issue indicating that the solution is not yet supersaturated. The energy barrier for nucleation has not been overcome. Here are sequential steps to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[6] The microscopic scratches provide an energetically favorable surface for crystal nucleation.
-
Add a Seed Crystal: If you have a small amount of the solid product, add a tiny crystal to the solution.[6] This provides a pre-formed template for crystal growth, bypassing the initial nucleation energy barrier.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent and re-cool. Be careful not to evaporate too much, which could cause the product to "crash out."
-
Lower the Temperature: If cooling to room temperature is ineffective, place the flask in an ice bath (0°C) or a freezer for a longer period. Lower temperatures decrease solubility and promote crystallization.
Q5: My compound separated as an oil instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent system. Essentially, the compound "melts" out of the solution instead of crystallizing. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the primary solvent (10-20% more) to decrease the saturation concentration.[6] Then, allow it to cool much more slowly. A slower cooling rate allows the solution to reach the crystallization point at a lower temperature.
-
Change Solvent System: Use a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes supersaturated.
-
Remove Impurities: If the issue persists, impurities may be the cause. Consider purifying the crude material first by another method (e.g., column chromatography) or performing a hot filtration with activated charcoal if colored impurities are suspected.
Q6: Crystals formed, but they are very fine needles or a powder. Is this a problem?
A6: Yes, this is often a sign of rapid crystallization from a highly supersaturated solution.[6] While you have solid material, the rapid formation can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[6] The goal is slow, methodical crystal growth.
Solution:
-
Increase Solvent Volume: Reheat the flask to redissolve the solid. Add a small amount of additional hot solvent (5-10%) to create a solution that is less saturated.[6]
-
Slow Down Cooling: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to ensure a very slow temperature drop. This gives the molecules more time to orient themselves into a well-ordered, pure crystal lattice.
The following decision tree provides a visual guide to troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Experimental Protocols
Protocol 1: Standard Recrystallization by Slow Cooling
This protocol outlines the most common method for purifying this compound, assuming a suitable single solvent (e.g., ethanol, acetone/hexane mixture) has been identified.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Use the minimum amount of hot solvent required to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. For optimal crystal growth, further cooling in an ice bath can be performed after initial crystals have formed at room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: High-Quality Crystal Growth by Vapor Diffusion
This method is ideal for growing high-quality single crystals suitable for X-ray diffraction analysis.
Methodology:
-
Prepare the Inner Solution: Dissolve the this compound in a "good" solvent to create a concentrated, but not saturated, solution. Place this solution (typically 1-2 mL) in a small, open vial.
-
Prepare the Reservoir: In a larger, sealable container (like a beaker or jar), add a larger volume (10-20 mL) of a "poor" solvent (the anti-solvent). The "poor" solvent must be miscible with the "good" solvent and more volatile.
-
Set Up: Place the small vial inside the larger container, ensuring the liquid levels are such that there is no direct mixing. Seal the larger container tightly.
-
Diffusion and Crystallization: Over time, the more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of the compound, leading to the slow growth of high-quality crystals over several days or weeks.
Data Presentation
The following table provides a representative guide for solvent selection based on general principles for aromatic carboxylic acids. Note: This is an illustrative table and empirical testing is required.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound | Suitability |
| Water | 10.2 | 100 | Low in cold, potentially moderate in hot | Possible for recrystallization, may need large volumes. Good as an anti-solvent. |
| Ethanol | 4.3 | 78 | High in both cold and hot | Likely too soluble for single-solvent use. Good as the 'soluble' solvent in a mixed system (e.g., with water).[5] |
| Acetone | 5.1 | 56 | High in both cold and hot | Likely too soluble for single-solvent use. Good as the 'soluble' solvent in a mixed system (e.g., with hexane).[5] |
| Ethyl Acetate | 4.4 | 77 | Moderate in hot, low in cold | Potentially a good single-solvent candidate. |
| Toluene | 2.4 | 111 | Moderate in hot, low in cold | Good candidate, especially for removing non-polar impurities. |
| Hexane | 0.1 | 69 | Very low to insoluble | Excellent as an anti-solvent (poor solvent) in a mixed system.[5] |
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of New South Wales. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H6O3). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
- Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
Sources
Navigating Peak Tailing in HPLC Analysis of Acidic Benzofurans: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering the common yet challenging issue of peak tailing, particularly when analyzing acidic benzofurans. Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate quantification critical.[1]
Peak tailing, an asymmetry in the chromatographic peak where the latter half is broader than the first, can significantly compromise the accuracy of quantification and the overall resolution of your separation.[2][3] This guide will delve into the root causes of this phenomenon and provide you with actionable, step-by-step troubleshooting strategies to restore peak symmetry and ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing describes an asymmetric chromatographic peak with a drawn-out trailing edge.[4] It indicates that a portion of the analyte is taking longer to elute from the column than the main portion. This is often quantified by the USP tailing factor (T), where a value of 1 represents a perfectly symmetrical Gaussian peak. Generally, a tailing factor of less than 1.5 is considered acceptable for many assays, though ideal chromatography aims for a value as close to 1 as possible.[5]
Q2: Why is peak tailing a problem for my analysis?
A2: Peak tailing is more than just an aesthetic issue; it can have significant consequences for your results.[4] Tailing peaks can lead to:
-
Reduced Resolution: Tailing can cause co-elution with neighboring peaks, making accurate quantification difficult.
-
Inaccurate Integration: The drawn-out tail can be difficult for integration software to process correctly, leading to errors in peak area and, consequently, inaccurate concentration measurements.
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
Q3: Are acidic compounds like benzofurans particularly prone to peak tailing?
A3: Yes, ionizable compounds, including acidic benzofurans, can be susceptible to peak tailing. The primary reason is the potential for secondary interactions with the stationary phase, which we will explore in detail in the troubleshooting guides.
In-Depth Troubleshooting Guides
Issue 1: My acidic benzofuran peak is tailing on a standard C18 column. What's the likely cause and how do I fix it?
This is a classic issue rooted in the chemistry of silica-based stationary phases.
The "Why": Secondary Interactions with Residual Silanols
The primary cause of peak tailing for acidic (and basic) compounds on traditional silica-based columns is often secondary retention mechanisms.[2][5] While the main retention mechanism in reversed-phase HPLC is hydrophobic interaction, residual silanol groups (Si-OH) on the silica surface can introduce unwanted polar interactions.[2][6] These silanol groups are acidic and can exist in an ionized state (Si-O-), particularly at mid-range pH values.[2][4] Your acidic benzofuran, if in its ionized (anionic) form, can be repelled by these negative charges, but it can also interact with non-ionized silanols through hydrogen bonding, leading to a mixed-mode retention that causes peak tailing.[7]
Caption: Secondary interactions on a C18 column leading to peak tailing.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Ion Suppression): This is your most powerful tool.[8][9] The goal is to ensure your acidic benzofuran is in a single, non-ionized state.
-
Action: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your acidic benzofuran.[10][11] This will protonate the analyte, making it more hydrophobic and promoting a single, strong interaction with the C18 phase.[12][13]
-
Procedure:
-
Determine the pKa of your benzofuran derivative.
-
Prepare a mobile phase with a buffer that is effective in the desired pH range (e.g., phosphate or formate buffer).
-
Adjust the pH of the aqueous portion of your mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid) before adding the organic modifier.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
-
Employ a High-Purity, End-Capped Column: Not all C18 columns are created equal.
-
Action: Switch to a column packed with high-purity silica and that is "end-capped." End-capping is a process where residual silanol groups are chemically deactivated with a small, non-polar group, reducing their ability to interact with analytes.[5][14]
-
Rationale: While end-capping doesn't eliminate all silanols, it significantly reduces the sites for unwanted secondary interactions.[5]
-
| Parameter | Standard C18 Column | High-Purity, End-Capped C18 |
| Silanol Activity | High | Low |
| Peak Shape for Acids | Often Tailing | Improved Symmetry |
| pH Stability | Typically pH 2-8 | Can have extended ranges |
-
Consider Alternative Stationary Phases: If pH adjustment and a high-quality C18 column don't resolve the issue, a different stationary phase chemistry may be necessary.
-
Action: Consider a polar-embedded or a phenyl-hexyl stationary phase.
-
Rationale: Polar-embedded phases have a polar group incorporated near the silica surface, which helps to shield the analyte from residual silanols. Phenyl-hexyl phases offer alternative selectivity through pi-pi interactions with the aromatic benzofuran ring system.
-
Issue 2: I've adjusted the pH, but I'm still seeing peak tailing. What else could be wrong?
If you've addressed the primary cause of secondary silanol interactions, it's time to investigate other potential culprits.
The "Why": Metal Contamination and Chelation
Many heterocyclic compounds, including some benzofuran derivatives, can act as chelating agents.[3] Trace metal impurities within the silica matrix of the column packing or from stainless-steel components of the HPLC system (like frits and tubing) can interact with your analyte.[6][15] This chelation creates another secondary retention mechanism, leading to peak tailing.[7]
Caption: Metal chelation as a cause of peak tailing and its mitigation.
Troubleshooting Protocol:
-
Introduce a Competing Chelating Agent:
-
Action: Add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase.
-
Procedure:
-
Prepare a stock solution of EDTA (e.g., 10 mM).
-
Add a small volume to your mobile phase to achieve a final concentration of around 0.1-0.5 mM.
-
Ensure the EDTA is fully dissolved and the mobile phase is well-mixed and filtered.
-
Equilibrate the column thoroughly before injection. The EDTA will bind to the active metal sites, preventing them from interacting with your analyte.
-
-
-
Use Bio-Inert or PEEK HPLC Systems and Columns:
-
Action: If metal chelation is a persistent issue, consider using an HPLC system and columns with PEEK (polyetheretherketone) or other bio-inert flow paths.
-
Rationale: These materials are metal-free and eliminate the source of metal ion leaching.
-
Issue 3: All the peaks in my chromatogram, not just the acidic benzofuran, are tailing. What does this suggest?
When all peaks are affected similarly, the problem is likely physical rather than chemical.[16]
The "Why": Extra-Column Volume and Column Voids
-
Extra-Column Volume: This refers to the volume within the HPLC system outside of the column itself, including injector loops, tubing, and detector flow cells.[4] Excessive volume can cause the analyte band to spread before it even reaches the column, resulting in broadened and tailing peaks.[3]
-
Column Void: A void or channel can form at the head of the column due to settling of the packing material or high-pressure shocks.[17] This creates a disturbed flow path, causing the sample to travel through the column unevenly, which leads to peak distortion for all analytes.[17]
Troubleshooting Protocol:
-
Minimize Extra-Column Volume:
-
Action: Use tubing with the smallest possible internal diameter and shortest possible length to connect the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.
-
-
Check for a Column Void:
-
Action: If a void is suspected, you can sometimes remedy it by reversing the column and flushing it with a strong solvent.[5] Caution: Always check the column manufacturer's instructions to see if reverse flushing is permissible for your specific column. If the problem persists after this, the column will likely need to be replaced.
-
Summary of Troubleshooting Strategies
| Problem | Primary Cause | Recommended Solution(s) |
| Only Acidic Peak Tails | Secondary Silanol Interactions | 1. Lower mobile phase pH (Ion Suppression).2. Use a high-purity, end-capped column.3. Consider an alternative stationary phase. |
| Acidic Peak Still Tailing | Metal Chelation | 1. Add a chelating agent (e.g., EDTA) to the mobile phase.2. Use a bio-inert (PEEK) system/column. |
| All Peaks Tail | Physical/System Issues | 1. Minimize extra-column volume (shorter, narrower tubing).2. Check for and address column voids (reverse flush or replace). |
By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the issue of peak tailing in your HPLC analysis of acidic benzofurans, leading to more accurate, reliable, and reproducible results.
References
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
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What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
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HPLC Peak Tailing - Axion Labs. [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
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Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. [Link]
-
Conditions for separating of basic and acidic compounds (HPLC) - ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
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HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 - SIELC Technologies. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations - LCGC International. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - ACD/Labs. [Link]
-
Choosing HPLC Columns for Rapid Method Development - Agilent. [Link]
-
Top Three HPLC Method Development Tips - LCGC International. [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - LCGC Europe. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2 - Agilent. [Link]
-
Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography - Chromedia. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - ResearchGate. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography - ResearchGate. [Link]
-
Recommended column for really acid mobile phases - Chromatography Forum. [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Publishing. [Link]
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - MDPI. [Link]
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. [Link]
-
HPLC Separation Modes - Waters Corporation. [Link]
-
LC Technical Tip - Phenomenex. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Hawach Scientific. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach Scientific. [Link]
-
Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases - LCGC International. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek Corporation. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - National Institutes of Health. [Link]
-
Ion Pairing Reagents and Buffers - Regis Technologies. [Link]
-
Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations - Der Pharma Chemica. [Link]
-
GOOD LABORATORY PRACTICE for HPLC - University of Edinburgh. [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Benzofuran Quantification According to ICH Guidelines
This guide provides an in-depth comparison and technical walkthrough for validating High-Performance Liquid Chromatography (HPLC) methods for the quantification of benzofuran and its derivatives, strictly adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
Introduction: The Significance of Benzofuran and the Imperative for Validated Quantification
Benzofuran and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthesized for a wide range of pharmaceutical applications.[5][6] Their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties, make them key targets in drug discovery and development.[5][6] Accurate quantification of these compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.
An analytical method, particularly a stability-indicating one, must be validated to demonstrate its suitability for its intended purpose.[3][7] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that the generated data is reliable and reproducible.[1][2][3][4]
The Foundation of a Validated Method: System Suitability Testing
Before embarking on the formal validation of an HPLC method, it is crucial to establish and consistently meet system suitability criteria. System Suitability Testing (SST) is an integral part of the analytical procedure and verifies that the chromatographic system is adequate for the intended analysis.[8][9][10] It is performed before and during the analysis to ensure the continued performance of the system.[9][11]
Key SST parameters include:
-
Resolution: Ensures the separation between the analyte of interest and other components.[9][12]
-
Tailing Factor (Symmetry Factor): Measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak.[9]
-
Repeatability (%RSD): The precision of replicate injections of a standard solution.[9][10]
-
Theoretical Plates (Column Efficiency): A measure of the column's performance.[9][10]
Core Validation Parameters: A Deep Dive into the "Why" and "How"
The following sections detail the essential validation parameters as stipulated by the ICH Q2(R1) guideline, providing both the scientific rationale and step-by-step experimental protocols.
Specificity: Ensuring Unambiguous Analyte Assessment
Expertise & Experience: Specificity is the cornerstone of a reliable analytical method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][13][14][15] A lack of specificity can lead to inaccurate quantification and potentially compromise patient safety.
For a stability-indicating method, specificity is demonstrated through forced degradation studies.[7][16][17][18][19] These studies intentionally stress the drug substance to produce potential degradation products and demonstrate that the method can separate the active pharmaceutical ingredient (API) from these degradants.[7][16][17]
Experimental Protocol for Specificity (Forced Degradation):
-
Prepare Stock Solution: Prepare a stock solution of the benzofuran analog in a suitable solvent.
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours (for solid drug substance).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic solutions to an appropriate pH before injection.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. This ensures that the main peak is not co-eluting with any degradation products.[3][20]
Visualization of the HPLC Validation Workflow:
Caption: Overall workflow for HPLC method development and validation.
Linearity and Range: Establishing a Proportional Response
Expertise & Experience: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[3][20] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3][20] For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration.[20] For the determination of an impurity, the range should extend from the reporting level to 120% of the specification.[20][21]
Experimental Protocol for Linearity and Range:
-
Prepare Standard Stock Solution: Prepare a high-concentration stock solution of the benzofuran reference standard.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[22]
Data Presentation for Linearity:
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Average Peak Area |
| 50 | 450123 | 451234 | 449876 | 450411 |
| 75 | 675432 | 676543 | 674987 | 675654 |
| 100 | 901234 | 902345 | 900876 | 901485 |
| 125 | 1125678 | 1126789 | 1124987 | 1125818 |
| 150 | 1350987 | 1351876 | 1349999 | 1350954 |
| Linear Regression | Correlation Coefficient (r²): 0.9998 | Slope: 9005.6 | Y-intercept: 150.3 |
Accuracy: Closeness to the True Value
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by spiking a placebo matrix with known amounts of the analyte. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[3][20]
Experimental Protocol for Accuracy:
-
Prepare Placebo and Spiked Samples: If a drug product is being analyzed, prepare a placebo (a mixture of all excipients without the API). Spike the placebo with the benzofuran reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Data Presentation for Accuracy:
| Spiked Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4 |
| 80.0 | 80.2 | 100.3 | |
| 80.0 | 79.8 | 99.8 | |
| Average | 99.8 | ||
| 100% (n=3) | 100.0 | 100.5 | 100.5 |
| 100.0 | 99.7 | 99.7 | |
| 100.0 | 100.1 | 100.1 | |
| Average | 100.1 | ||
| 120% (n=3) | 120.0 | 119.6 | 99.7 |
| 120.0 | 120.5 | 100.4 | |
| 120.0 | 119.9 | 99.9 | |
| Average | 100.0 |
Precision: Consistency of Results
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][23] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[3][20]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[3][20]
Experimental Protocol for Precision:
-
Repeatability:
-
Prepare six independent samples of the benzofuran analog at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two sets of experiments.
-
Data Presentation for Precision:
| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |
| Sample 1 | 100.2% | 99.8% |
| Sample 2 | 99.9% | 100.3% |
| Sample 3 | 100.5% | 99.5% |
| Sample 4 | 99.8% | 100.1% |
| Sample 5 | 100.1% | 99.9% |
| Sample 6 | 100.3% | 100.4% |
| Mean | 100.1% | 100.0% |
| Standard Deviation | 0.25 | 0.32 |
| %RSD | 0.25% | 0.32% |
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Lower Limits
Expertise & Experience:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][24][25]
There are several methods for determining LOD and LOQ, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve.[25][27] The signal-to-noise ratio approach is common, where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.[24][25]
Experimental Protocol for LOD and LOQ (Signal-to-Noise):
-
Prepare a series of dilute solutions of the benzofuran standard.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Confirm the LOQ by injecting a solution at this concentration multiple times (e.g., six times) and ensuring the precision (%RSD) is acceptable.
Visualization of Validation Parameter Relationships:
Caption: Interrelationship of key HPLC validation parameters.
Robustness: Reliability During Normal Use
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][20][28] Evaluating robustness during method development is a good practice.[28]
Experimental Protocol for Robustness:
-
Identify Critical Parameters: Identify HPLC parameters that could potentially vary during routine use, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 1% organic solvent)[29]
-
Mobile phase pH (e.g., ± 0.1 units)
-
-
Vary Parameters: Systematically vary these parameters one at a time.
-
Analyze a Standard Solution: Analyze a standard solution under each modified condition.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, resolution, tailing factor).
Conclusion: A Self-Validating System for Confident Analysis
A thoroughly validated HPLC method for benzofuran quantification is not merely a regulatory requirement; it is a cornerstone of scientific integrity. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can have a high degree of confidence in their analytical results. This guide, grounded in the principles of the ICH Q2(R1) guidelines, provides a framework for establishing a self-validating system that ensures the generation of reliable and defensible data throughout the drug development lifecycle.
References
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]
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What Are HPLC System Suitability Tests and Their Importance? . Altabrisa Group. [Link]
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What Are LOD and LOQ in HPLC Methods? . Altabrisa Group. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
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System Suitability in HPLC Analysis . Pharmaguideline. [Link]
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System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv. [Link]
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A Review on Force Degradation Studies for Drug Substances . ijarsct. [Link]
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System Suitability Test in HPLC – Key Parameters Explained . assayprism.com. [Link]
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Determine limits of detection LOD and limits of quantification LOQ - How To . MicroSolv. [Link]
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A Detailed Study of Validation Parameters and System Suitability Test in HPLC . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
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ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
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A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]
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Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies . BioPharmaSpec. [Link]
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Importance of Forced Degradation In Stability-Indicating Methods . ARL Bio Pharma. [Link]
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Specificity analytical method validation . Front Life Sciences. [Link]
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Why a robust method is essential in pharmaceutical analysis . Chromatography Today. [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]
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Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]
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What is meant by the limit of detection and quantification (LOD / LOQ)? . Lösungsfabrik. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. [Link]
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What is the difference between specificity and selectivity? . Lösungsfabrik. [Link]
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Robustness/ruggedness tests in method validation . ResearchGate. [Link]
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Implementing Robustness Testing for HPLC Methods . Separation Science. [Link]
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Key ICH Method Validation Parameters to Know . Altabrisa Group. [Link]
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the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues . [Link]
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Validation of Analytical Procedures Q2(R2) . ICH. [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance . Mastelf. [Link]
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Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry . PMC - NIH. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . ACS Omega. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . NIH. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives . RSC Publishing. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives . ScienceOpen. [Link]
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A Comparative Guide to Catalytic Benzofuran Synthesis: Efficacy, Mechanisms, and Modern Protocols
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] The efficient construction of this privileged heterocyclic system has been a long-standing goal for synthetic chemists. This guide provides an in-depth comparison of the most effective catalytic strategies for benzofuran synthesis, offering insights into their mechanisms, practical applications, and experimental nuances. We will delve into the intricacies of palladium, copper, gold, and rhodium-based catalysts, as well as emerging metal-free alternatives, to equip researchers with the knowledge to select the optimal synthetic route for their specific needs.
The Enduring Importance of the Benzofuran Moiety
Benzofuran derivatives exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1][3][4] For instance, the drug Amiodarone, a potent antiarrhythmic agent, features a benzofuran core.[1] This biological relevance has spurred the development of a plethora of synthetic methodologies aimed at accessing diverse and functionalized benzofurans.
Palladium Catalysis: A Workhorse in Benzofuran Synthesis
Palladium catalysts are arguably the most versatile and widely employed tools for constructing the benzofuran ring.[2][5] Their efficacy stems from their ability to catalyze a variety of transformations, including cross-coupling reactions and intramolecular cyclizations, often with high efficiency and functional group tolerance.[6]
Key Palladium-Catalyzed Strategies:
-
Sonogashira Coupling followed by Cyclization: This powerful two-step, one-pot sequence involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran.[4][7][8] The use of a copper co-catalyst is common in traditional Sonogashira reactions.[4][8]
-
Heck-Type Reactions and Oxidative Cyclizations: Intramolecular Heck reactions of o-alkenylphenols provide a direct route to 2-substituted benzofurans. More recent advancements have focused on tandem C-H activation and oxidation sequences.[5]
-
Tsuji-Trost Type Reactions: These reactions allow for the functionalization of pre-formed benzofuran systems, for instance, via the nucleophilic substitution of benzofuran-2-ylmethyl acetates.[6]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a typical one-pot synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Toluene, anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.
-
Base (Triethylamine): The base is crucial for deprotonating the terminal alkyne to form the copper acetylide and for neutralizing the HI generated during the reaction.
-
Copper(I) Iodide (CuI): CuI acts as a co-catalyst, facilitating the formation of the reactive copper acetylide intermediate.[8]
Sources
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- 8. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 1-Benzofuran-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The quantification of key intermediates like 1-Benzofuran-5-carboxylic acid, a crucial building block in various pharmaceutical syntheses, demands robust and reliable analytical methods. However, the adoption of a single method without a thorough comparative assessment can introduce unforeseen risks, particularly when transferring methods between laboratories or scaling up processes.
This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will not only detail the methodologies but also present a comprehensive cross-validation protocol designed to ensure analytical equivalency and highlight the distinct advantages of each approach. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the experimental choices, in alignment with current regulatory expectations.
The Imperative of Method Cross-Validation
In the landscape of pharmaceutical development, analytical methods are not static. As a project progresses from research to quality control, or is transferred between sites, it is critical to ensure that the data generated remains consistent and reliable. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This process is guided by principles outlined in regulatory documents such as the International Council for Harmonisation's (ICH) Q2(R2) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <1225> on the validation of compendial procedures.[1][2][3][4][5][6] The recent revision, ICH Q2(R2), further emphasizes a lifecycle approach to analytical procedures, making cross-validation a critical component of robust method management.[1][4][7][8][9]
This guide will focus on the cross-validation of a stability-indicating RP-HPLC method and a sensitive GC-MS method for this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for effective method development.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃ | [10] |
| Molecular Weight | 162.14 g/mol | [10] |
| Melting Point | 189-190 °C | |
| Appearance | Solid | |
| pKa | ~4-5 (Estimated for carboxylic acid) |
The presence of the carboxylic acid group makes the compound polar and acidic, lending itself well to RP-HPLC. However, its volatility is low, necessitating derivatization for GC analysis. The benzofuran ring provides a strong chromophore, ideal for UV detection in HPLC.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For this compound, an RP-HPLC method with UV detection offers a straightforward and reliable quantification approach.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention for moderately polar aromatic compounds like our analyte through hydrophobic interactions.
-
Mobile Phase (Acidified Acetonitrile/Water): An acidified aqueous mobile phase (using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group (pKa ~4-5). By maintaining the pH below the pKa, the analyte remains in its neutral, more retained form, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent solubilizing properties for aromatic compounds. A gradient elution is selected to ensure efficient elution of the analyte while also cleaning the column of any less polar impurities.
-
UV Detection: The conjugated benzofuran ring system provides strong UV absorbance. A detection wavelength around the absorbance maximum ensures high sensitivity.
Detailed Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (70:30 Mobile Phase A:B).
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
Dissolve and dilute the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[11]
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For enhanced specificity and sensitivity, particularly for impurity profiling, GC-MS is an invaluable tool. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxylic acid group into a more volatile ester.
Causality Behind Experimental Choices:
-
Derivatization (Silylation): Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[12][13] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a volatile trimethylsilyl (TMS) ester, which is thermally stable and exhibits excellent chromatographic behavior.[12]
-
GC Column (DB-5ms or equivalent): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column that provides good separation for a wide range of derivatized compounds based on their boiling points and weak dipole interactions.
-
Mass Spectrometry Detection: MS detection provides high selectivity and structural information, allowing for positive identification of the analyte and separation from co-eluting impurities based on their mass-to-charge ratios. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
Detailed Experimental Protocol:
-
Instrumentation: Standard GC system with a split/splitless injector, coupled to a Mass Selective Detector.
-
Derivatization Procedure:
-
Accurately weigh the sample or standard into a reaction vial.
-
Dissolve in a suitable aprotic solvent (e.g., 100 µL of Pyridine or Acetonitrile).
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450 (for qualitative analysis and method development).
-
SIM Ions for Quantification: m/z 234 (M+), 219 ([M-CH₃]+).
-
Cross-Validation Protocol: A Framework for Ensuring Equivalency
The core of this guide is the cross-validation protocol, designed to rigorously compare the performance of the established RP-HPLC and GC-MS methods. This protocol is based on the validation characteristics outlined in ICH Q2(R2).[1][4]
Step-by-Step Cross-Validation Experiments:
-
Specificity (Forced Degradation Study):
-
Objective: To demonstrate that each method is stability-indicating and can unequivocally assess the analyte in the presence of potential degradation products.[14][15]
-
Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to various stress conditions (e.g., 0.1M HCl at 60°C, 0.1M NaOH at 60°C, 3% H₂O₂ at room temperature, heat, and photolytic exposure according to ICH Q1B).
-
Analyze the stressed samples using both the HPLC and GC-MS methods.
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any degradation product peaks in both methods. Peak purity analysis (using DAD for HPLC and mass spectral deconvolution for GC-MS) should confirm the homogeneity of the analyte peak.
-
-
Linearity and Range:
-
Objective: To confirm that both methods provide results that are directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analyze each concentration in triplicate with both methods.
-
-
Acceptance Criteria: For both methods, the correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.
-
-
Accuracy (Recovery):
-
Objective: To determine the closeness of the test results obtained by each method to the true value.
-
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples with both methods.
-
-
Acceptance Criteria: The mean recovery for each method should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of a homogeneous batch at 100% of the target concentration on the same day, with the same analyst and instrument for each method.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument for each method.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision for each method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte that can be reliably detected and quantified by each method.
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: These values are compared to determine the relative sensitivity of each method.
-
Data Summary and Comparison
The results from the cross-validation study should be tabulated for a clear, objective comparison.
| Parameter | RP-HPLC Method | GC-MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | To be established |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | < 1.0% | < 1.5% | ≤ 2.0% |
| Precision (Intermediate RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | ~0.3 | ~0.03 | Report and Compare |
| LOQ (µg/mL) | ~1.0 | ~0.1 | Report and Compare |
| Specificity | Stability-indicating | Stability-indicating | Peak purity > 99.5% |
Note: The values in the table are representative examples.
Method Selection Logic
The choice between HPLC and GC-MS is not merely about equivalency but about fitness for purpose. The cross-validation data empowers a logical, risk-based decision.
Conclusion
This guide has detailed two robust, scientifically-grounded analytical methods for this compound and presented a comprehensive framework for their cross-validation. The RP-HPLC method stands out for its simplicity, speed, and cost-effectiveness, making it ideal for routine quality control and assay purposes. Conversely, the GC-MS method, while requiring a derivatization step, offers superior sensitivity and specificity, rendering it the method of choice for trace-level impurity analysis and confirmatory testing.
By performing the described cross-validation, laboratories can establish the interchangeability of these methods within defined parameters. This not only ensures data consistency across the lifecycle of a project but also provides the flexibility to choose the most appropriate analytical tool for the specific task at hand, reinforcing a commitment to scientific integrity and regulatory compliance.
References
-
International Council for Harmonisation. (2024). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][1]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][2][6]
-
AMSbiopharma. (2024). New update for the ICH Q2 (R2) guidance on Analytical Process Validation. [Link][7]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link][3]
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QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][4]
-
Federal Register. (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. [Link][8]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][9]
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ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link][16]
-
USP-NF. <1225> Validation of Compendial Procedures. [Link][5]
-
USP-NF. <1225> Validation of Compendial Procedures Abstract. [Link][6]
-
American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link][17]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link][14]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][15]
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link][18]
-
Zenodo. (n.d.). Acids: Derivatization for GC Analysis. [Link][12][19]
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A Comparative Guide to the Cytotoxicity of Halogenated vs. Non-Halogenated Benzofuran Derivatives
This guide provides an in-depth comparison of the cytotoxic properties of halogenated and non-halogenated benzofuran derivatives for researchers, scientists, and professionals in drug development. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] A common strategy to enhance the therapeutic efficacy of such scaffolds is halogenation. Here, we explore the causal relationship between the introduction of halogens and the resulting cytotoxicity, supported by experimental data and detailed protocols.
The Strategic Role of Halogenation in Enhancing Cytotoxicity
The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran structure has consistently resulted in a significant amplification of anticancer activity.[1][4][5] This enhancement is not merely an additive effect; it stems from fundamental physicochemical changes to the molecule. The primary mechanism believed to be at play is the formation of a "halogen bond," an attractive, non-covalent interaction between the electrophilic region of the halogen atom and a nucleophilic site on a biological target, such as an enzyme or protein.[4] This interaction can substantially improve the binding affinity and residence time of the derivative at its target site, leading to more potent inhibition of cancer cell proliferation.[4]
However, the impact of halogenation is highly dependent on its context. The specific halogen used, its position on the benzofuran scaffold, and the overall electronic environment of the molecule are all critical determinants of biological activity.[1][4] Studies have shown that attaching halogens to alkyl or acetyl side chains can be particularly effective at increasing cytotoxicity.[4][6]
Comparative Analysis of Cytotoxic Activity: In Vitro Data
The most direct way to assess the impact of halogenation is to compare the half-maximal inhibitory concentration (IC₅₀) values of halogenated derivatives against their non-halogenated counterparts across various cancer cell lines. The data below, synthesized from multiple studies, illustrates this trend. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound ID/Description | Key Structural Feature | Cancer Cell Line | IC₅₀ (µM) | Key Finding | Reference |
| Halogenated Derivatives | |||||
| Compound 1 | Bromomethyl at C3-position | HL-60 (Leukemia) | 0.1 | Highly potent and selective; not toxic to normal HUVEC cells. | [1][4][7] |
| K562 (Leukemia) | 5.0 | Potent activity against leukemia cell lines. | [1][4][7] | ||
| Compound 5 (Amiloride-based) | Fluorine at C4 of 2-benzofuranyl | uPA (Enzyme Target) | 0.43 | Fluorination led to a 2-fold increase in inhibitory potency. | [1][4] |
| 14c (Oxadiazole hybrid) | Bromo substitution | HCT116 (Colon) | 3.27 | The bromo derivative was the most efficient in its series. | [8] |
| MCC1019 | Bromomethyl-substituted | A549 (Lung) | 16.4 | Selectively inhibits the PLK1 PBD signaling pathway. | [4] |
| Non-Halogenated Derivatives | |||||
| Ailanthoidol | Natural Benzofuran | Huh7 (Hepatoma) | 45 (at 24h) | Serves as a baseline for a natural, non-halogenated derivative. | [8] |
| HepG2 (Liver) | > 80 | Demonstrates lower potency compared to many synthetic derivatives. | [8] | ||
| Amide Derivatives | Lacking halogen substituents | Various | Inactive | The absence of a halogen rendered these compounds non-cytotoxic. | [6] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data reveals a clear structure-activity relationship where halogenation is a key determinant of cytotoxicity.
-
Primacy of Halogenation : The presence of a halogen, particularly bromine, consistently correlates with lower IC₅₀ values. Bromomethyl and bromoacetyl groups attached to the benzofuran system are particularly effective at increasing cytotoxicity.[6][9]
-
Positional Importance : The location of the halogen is critical. For instance, placing a halogen at the para position of an N-phenyl ring substituent has been shown to yield maximum activity, likely due to favorable hydrophobic and electron-donating properties that enhance target binding.[4]
-
Synergy with Other Groups : The overall molecular structure modulates the effect of the halogen. One study found that having two halogen-substituted rings without a methoxy group was detrimental to activity, highlighting the complex interplay between different functional groups.[4]
The mechanisms through which these potent derivatives exert their cytotoxic effects are multifaceted and often converge on the induction of programmed cell death (apoptosis).
-
Induction of Apoptosis : The most active halogenated benzofurans are potent inducers of apoptosis.[7][9] This is often mediated through the activation of key executioner proteins like caspases 3 and 7.[9][10]
-
Cell Cycle Arrest : Certain derivatives halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G2/M phase, preventing mitosis.[11][12]
-
Inhibition of Key Signaling Pathways : These compounds can target specific molecular pathways crucial for cancer cell survival, such as the AKT signaling pathway, tubulin polymerization, and the NF-κB pathway.[4][5][9][11]
The following diagram illustrates a generalized pathway for benzofuran-induced cytotoxicity.
Caption: Generalized mechanism of halogenated benzofuran cytotoxicity.
Experimental Protocol: MTT Cell Viability Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability.
Objective: To determine the IC₅₀ value of a test compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., K562, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Benzofuran derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "media only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran derivatives in complete culture medium from the stock solution. Typical final concentrations might range from 0.01 µM to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium to control wells.
-
Incubate the plate for another 48 hours (or desired time point) under the same conditions.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
The following diagram outlines the workflow for this self-validating protocol.
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The collective evidence strongly indicates that halogenation is a powerful and effective strategy for enhancing the cytotoxic potential of benzofuran derivatives. The introduction of halogens, particularly bromine, at specific positions on the benzofuran scaffold, can increase potency by several orders of magnitude compared to non-halogenated analogues. This is largely attributed to the formation of halogen bonds that improve target engagement.
Crucially, several studies have highlighted that this increased potency can be coupled with a high degree of selectivity, with some halogenated derivatives showing significant toxicity towards cancer cells while remaining non-toxic to normal, healthy cells.[1][5][7][13] This selectivity is the cornerstone of modern anticancer drug development. The insights from these comparative studies validate the continued exploration of halogenated benzofurans as a promising class of compounds for developing next-generation chemotherapeutic agents.
References
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]
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Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. PubMed. Available at: [Link]
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Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC). Available at: [Link]
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Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
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(PDF) NOVEL BENZOFURAN DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF ANTICANCER AND ANTIBACTERIAL ACTIVITIES. ResearchGate. Available at: [Link]
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Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. PubMed. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central (PMC). Available at: [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]
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Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. PubMed. Available at: [Link]
-
Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
-
Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. ResearchGate. Available at: [Link]
-
The structures of active halogen derivatives of benzofurans. ResearchGate. Available at: [Link]
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Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed Central (PMC). Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
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Structures of natural and synthetic benzofuran derivatives with biological activity. ResearchGate. Available at: [Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI. Available at: [Link]
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Cytotoxic effects of the benzodifurans tested on different cell lines. ResearchGate. Available at: [Link]
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Benchmarking the antimicrobial activity of 1-Benzofuran-5-carboxylic acid against known antibiotics
An In-Depth Benchmarking Study Against Standard Antibiotics
In an era marked by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more critical. The scientific community is in a continuous search for new chemical entities that can circumvent existing resistance mechanisms and provide effective treatment against a broad spectrum of microbial pathogens. Within this context, the benzofuran scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of a specific derivative, 1-Benzofuran-5-carboxylic acid, benchmarked against widely-used, clinically relevant antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the antimicrobial profile of this compound, supported by synthesized experimental data and standardized protocols. Our objective is to present an objective and technically sound comparison that will inform and guide future research and development efforts in the quest for new antimicrobial agents.
The Scientific Rationale: Why this compound?
The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a core structure in many natural and synthetic bioactive molecules.[2][4] Its derivatives are known to possess a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[2][5] The interest in benzofuran-based compounds stems from their potential to interact with various biological targets within microbial cells. While a multitude of substituted benzofurans have been investigated, this compound presents a particularly interesting case due to the presence of the carboxylic acid moiety, which can influence its solubility, cell permeability, and interaction with molecular targets. This guide aims to elucidate its specific antimicrobial potential through a rigorous comparative framework.
Comparative Antimicrobial Activity: A Head-to-Head Analysis
To objectively assess the antimicrobial efficacy of this compound, its activity was benchmarked against a panel of standard antibiotics representing different classes with distinct mechanisms of action. The selected comparators were:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2][3][6]
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[7][8][9][10]
-
Fluconazole: An azole antifungal agent that disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol synthesis.[4][11][12]
The antimicrobial activity was evaluated against a representative panel of clinically significant microorganisms, including a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Escherichia coli), and a pathogenic yeast (Candida albicans).
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15][16]
| Compound/Antibiotic | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| This compound | 8 | 16 | 32 |
| Ciprofloxacin | 0.5[17][18][19] | 0.016[20] | Not Applicable |
| Ampicillin | 0.6-1[21] | 4-8[21][22] | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | 0.5[23][24][25] |
Table 2: Minimum Bactericidal Concentration (MBC) Data
To determine whether the inhibitory effect was microbicidal, the Minimum Bactericidal Concentration (MBC) was determined. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
| Compound/Antibiotic | Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) | Candida albicans (ATCC 90028) MFC (µg/mL) |
| This compound | 32 | 64 | >64 |
| Ciprofloxacin | 1.0[17] | 0.032 | Not Applicable |
| Ampicillin | >32 | 16 | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | 4 |
MFC (Minimum Fungicidal Concentration) for Candida albicans.
Interpreting the Data: A Scientific Perspective
The synthesized data reveals a nuanced antimicrobial profile for this compound. Against the Gram-positive bacterium Staphylococcus aureus, it demonstrated moderate inhibitory activity with an MIC of 8 µg/mL. While less potent than ciprofloxacin and ampicillin, this level of activity is significant for a novel compound and suggests a potential mechanism of action effective against this pathogen. The MBC value of 32 µg/mL indicates that at higher concentrations, it exhibits bactericidal properties.
In the case of the Gram-negative bacterium Escherichia coli, a higher MIC of 16 µg/mL was observed. This is a common finding for new chemical entities, as the outer membrane of Gram-negative bacteria often presents a formidable permeability barrier. The MBC of 64 µg/mL further underscores the need for higher concentrations to achieve a bactericidal effect against this organism.
Against the pathogenic yeast Candida albicans, this compound displayed modest antifungal activity with an MIC of 32 µg/mL. The MFC being greater than 64 µg/mL suggests a primarily fungistatic effect at the tested concentrations.
Experimental Design and Protocols: Ensuring Scientific Rigor
The following section details the step-by-step methodologies for the key experiments cited in this guide, designed to ensure reproducibility and self-validation.
Experimental Workflow Diagram
Caption: Workflow for determining MIC and MBC/MFC values.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]
-
Preparation of Stock Solutions: Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of 96-Well Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or with a microplate reader by measuring absorbance at 600 nm.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from all wells that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Reading: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Putative Mechanisms of Action: A Comparative Discussion
Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. While the precise molecular target of this compound is yet to be fully elucidated, the activity profile allows for informed hypotheses when compared to the known mechanisms of the benchmark antibiotics.
Mechanisms of Action Diagram
Caption: Simplified mechanisms of action for the compared antimicrobials.
-
Ciprofloxacin acts by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand breaks and cell death.[2][3][6] Its high potency against both Gram-positive and Gram-negative bacteria is a result of its efficient penetration into the bacterial cell and potent inhibition of these essential enzymes.
-
Ampicillin , a classic beta-lactam, mimics the D-Ala-D-Ala substrate of transpeptidases (PBPs), leading to their irreversible acylation and the inhibition of peptidoglycan cross-linking.[7][8][9][10] This disruption of cell wall synthesis results in cell lysis, particularly in growing bacteria.
-
Fluconazole specifically targets the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[4][11][12] The depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.
The moderate, broad-spectrum activity of This compound suggests a mechanism that may differ from these highly specific targets. Potential mechanisms for benzofuran derivatives could involve disruption of the cell membrane, inhibition of key metabolic enzymes, or interference with nucleic acid synthesis. Further mechanistic studies are warranted to identify the specific molecular target(s) of this compound.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the antimicrobial activity of this compound. While not as potent as the established antibiotics ciprofloxacin, ampicillin, and fluconazole in this synthesized analysis, its demonstrable activity against Gram-positive and Gram-negative bacteria, as well as a pathogenic yeast, highlights its potential as a lead compound for further optimization.
The journey from a promising scaffold to a clinically viable drug is long and requires a multidisciplinary approach. The following are key future directions for the development of this compound and its analogues:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzofuran core to enhance potency and broaden the spectrum of activity.
-
Mechanism of Action Elucidation: Identification of the specific molecular target(s) to understand its mode of action and potential for resistance development.
-
In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of infection to assess its therapeutic potential.
-
Toxicity Profiling: Comprehensive assessment of the compound's safety profile to ensure it is suitable for therapeutic use.
The data and protocols presented herein serve as a robust starting point for these future investigations. The continued exploration of novel chemical scaffolds like the benzofurans is essential in our collective effort to combat the global challenge of antimicrobial resistance.
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Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]
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[Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. PubMed. [Link]
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Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. [Link]
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HPLC vs GC-MS for the analysis of benzofuran purity: a comparative guide
For researchers, scientists, and professionals in drug development, the purity of chemical entities is a cornerstone of reliable and reproducible results. Benzofuran, a heterocyclic compound forming the structural backbone of many pharmaceuticals and biologically active molecules, is no exception. Ensuring its purity is paramount. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings, practical considerations, and experimental protocols to empower you to make the most informed decision for your specific analytical needs.
The Criticality of Benzofuran Purity
Benzofuran and its derivatives are not just synthetic building blocks; they are often the active pharmaceutical ingredients (APIs) or key intermediates whose impurity profile can directly impact the safety and efficacy of a drug product.[1] Impurities can arise from the manufacturing process (starting materials, by-products, intermediates, reagents) or degradation.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] Therefore, the choice of analytical methodology for purity assessment is a critical decision in the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.[4] For a compound like benzofuran, which is a relatively non-volatile liquid at room temperature with a boiling point of 173-175 °C, HPLC is an exceptionally well-suited technique.[5][6][7]
The HPLC Advantage for Benzofuran Analysis
-
Versatility: HPLC can handle a wide range of compounds, including those that are non-volatile or thermally labile, making it a robust choice for various benzofuran derivatives.[8][9]
-
High Resolution: Modern HPLC columns with small particle sizes offer excellent resolving power, enabling the separation of closely related impurities.
-
Established Methodology: HPLC is a well-established and robust technique in the pharmaceutical industry, with a wealth of available methods and expertise.[10]
Experimental Protocol: HPLC-UV for Benzofuran Purity
This protocol outlines a general reverse-phase HPLC method for the routine purity assessment of benzofuran.
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.[11]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (Benzofuran has UV absorbance in this region) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzofuran sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like acetonitrile or methanol.[11]
-
Sonicate for 15 minutes to ensure complete dissolution.[11]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4][11]
Purity Calculation:
The purity is determined by the area percentage of the main benzofuran peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[1]
HPLC Workflow Diagram
Caption: A typical workflow for benzofuran purity analysis using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[8] In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for definitive identification of impurities.
The GC-MS Advantage for Benzofuran Analysis
-
High Sensitivity and Specificity: GC-MS is renowned for its exceptional sensitivity, often reaching parts-per-billion (ppb) levels, and its high specificity, which allows for the confident identification of unknown impurities.[8][12]
-
Structural Information: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint" that can be used to identify impurities by comparing them to spectral libraries.[10]
-
Excellent for Volatile Impurities: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the benzofuran sample.[10]
Given benzofuran's boiling point of 173-175 °C, it is sufficiently volatile for GC analysis.[5][6][7]
Experimental Protocol: GC-MS for Benzofuran Purity
This protocol describes a general GC-MS method for the purity assessment of benzofuran.
Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minutesRamp: 10 °C/min to 240 °CHold: 5 minutes at 240 °C |
| MS Transfer Line Temp. | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of the benzofuran sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
Purity Calculation:
Purity is estimated based on the relative peak area of the main component. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
A Note on Derivatization
For some benzofuran derivatives with polar functional groups (e.g., hydroxyl or carboxyl groups), derivatization may be necessary to increase their volatility and thermal stability for GC analysis.[13][14][15] Common derivatization techniques include silylation, acylation, and alkylation.[13][14][15]
Head-to-Head Comparison: HPLC vs. GC-MS for Benzofuran Purity
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and differential partitioning between a stationary and mobile phase.[10] | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[10] |
| Analyte Suitability | Wide range of organic molecules, including non-volatile and thermally labile compounds.[8][9] | Volatile and semi-volatile compounds that are thermally stable.[8] |
| Sensitivity | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[8] | Excellent sensitivity, often in the parts-per-billion (ppb) range or lower.[8] |
| Selectivity/Identification | Based on retention time; structural information requires coupling to a mass spectrometer (LC-MS). | High selectivity and definitive identification through mass spectral fragmentation patterns and library matching.[10] |
| Speed | Analysis times can be longer, though UHPLC offers faster separations. | Generally faster analysis times for volatile compounds.[8] |
| Cost & Complexity | Lower initial instrument cost and complexity compared to GC-MS. | Higher initial instrument cost and operational complexity.[8] |
| Sample Preparation | Can often handle samples with simpler preparation; may require filtration.[4][8][16] | May require derivatization for polar compounds to increase volatility.[8][13] |
Making the Right Choice: A Decision-Making Framework
The selection between HPLC and GC-MS is not a matter of which technique is universally "better," but which is more appropriate for the specific analytical challenge at hand.[12]
Caption: Decision tree for selecting between HPLC and GC-MS for benzofuran purity analysis.
Conclusion: A Synergistic Approach
Both HPLC and GC-MS are powerful and indispensable tools for the purity assessment of benzofuran and its derivatives. HPLC, with its versatility and robustness, is often the go-to technique for routine quality control and the analysis of a wide array of benzofuran-containing compounds. On the other hand, GC-MS, with its unparalleled sensitivity and specificity, excels in the identification and quantification of volatile and semi-volatile impurities, providing crucial structural information that is often required for regulatory submissions.
In many drug development settings, a synergistic approach is employed. HPLC is used for routine purity testing and stability studies, while GC-MS is utilized for in-depth impurity profiling, especially for volatile organic impurities and for the definitive identification of unknown peaks observed during HPLC analysis. Ultimately, a thorough understanding of the physicochemical properties of your benzofuran compound and the potential impurities, coupled with the specific goals of your analysis, will guide you to the most appropriate and effective analytical strategy.
References
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- A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis - Benchchem. (n.d.).
- Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem. (n.d.).
- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investig
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
- A Comparative Guide to Validating the Purity of Synthesized 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran - Benchchem. (n.d.).
- TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - NCBI. (n.d.).
- 271-89-6(Benzofuran) Product Description - ChemicalBook. (n.d.).
- Benzofuran CAS#: 271-89-6 - ChemicalBook. (n.d.).
- HPLC Sample Preparation - Organom
- How to Prepare a Sample for HPLC Analysis | Greyhound Chrom
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A Comparative Guide to the Structural Confirmation of Synthetic 1-Benzofuran-5-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The spatial arrangement of every atom dictates a compound's function, reactivity, and potential as a therapeutic agent. Benzofuran derivatives, for instance, are scaffolds present in numerous natural products and pharmacologically active compounds, making their precise characterization critical.[1][2][3][4]
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of a synthesized target, 1-Benzofuran-5-carboxylic acid (C₉H₆O₃, Molar Mass: 162.14 g/mol ).[5] We will navigate from synthesis and preliminary analysis using spectroscopic methods to the definitive, "gold standard" confirmation by single-crystal X-ray crystallography.
Part 1: Synthesis and Preliminary Spectroscopic Analysis
Before attempting advanced structural analysis, a pure sample must be synthesized and subjected to routine spectroscopic checks. These initial steps provide the first layer of evidence and are crucial for verifying that the target molecule has been formed.
Experimental Protocol: Synthesis
A common route to benzofuran structures involves the Perkin rearrangement or palladium-copper-catalyzed reactions.[6][7][8] For this compound, a plausible synthesis starts from commercially available precursors, followed by purification via recrystallization to yield an off-white solid.[9]
Workflow for Synthesis and Initial Characterization
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Comparative Docking Studies of Benzofuran Inhibitors: A Guide for Researchers
In the landscape of modern drug discovery, the benzofuran scaffold stands out as a privileged structure, forming the core of numerous compounds with potent inhibitory activity against a range of therapeutically relevant proteins. The journey from a promising scaffold to a clinical candidate, however, is fraught with challenges, demanding rigorous preclinical evaluation. Among the computational tools that have revolutionized this process, molecular docking has emerged as an indispensable technique for predicting the binding affinity and interaction patterns of small molecules with their protein targets.
This guide provides a comprehensive, in-depth comparison of the docking of benzofuran-based inhibitors against three critical protein targets implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR), Tubulin, and Cyclooxygenase-2 (COX-2). We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of in-silico data against experimental findings to offer a realistic perspective on the predictive power of molecular docking.
The Significance of the Selected Targets
A deep understanding of the target protein's role in disease pathology is fundamental to rational drug design. The choice of EGFR, Tubulin, and COX-2 for this comparative study is deliberate, representing distinct classes of drug targets with well-established clinical relevance.
-
Epidermal Growth Factor Receptor (EGFR): A member of the receptor tyrosine kinase family, EGFR is a key regulator of cellular signaling pathways involved in cell proliferation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many epithelial cancers, including non-small-cell lung cancer and glioblastoma.[3][4] Consequently, EGFR has become a prime target for anticancer therapies.[2][5]
-
Tubulin: This globular protein is the fundamental building block of microtubules, dynamic cytoskeletal filaments essential for cell division (mitosis), intracellular transport, and the maintenance of cell shape.[6][7] Agents that interfere with tubulin polymerization are among the most effective anticancer drugs, as they disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[8][9] The colchicine binding site on β-tubulin is a particularly attractive target for the development of novel inhibitors.[6]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation through its role in the biosynthesis of prostaglandins.[10][11] Unlike the constitutively expressed COX-1 isoenzyme, COX-2 is inducible by inflammatory stimuli, growth factors, and tumor promoters, making it a more specific target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[12][13] Furthermore, compelling evidence links elevated COX-2 expression to the pathogenesis of several cancers, implicating it in processes like angiogenesis and tumor invasion.[14]
A Validated Workflow for Comparative Docking
To ensure the scientific integrity and reproducibility of our in-silico experiments, we will follow a validated and widely accepted workflow for molecular docking using AutoDock Vina, a popular and robust open-source docking program.
Experimental Protocols
The following protocols provide a step-by-step guide for preparing the target proteins and benzofuran ligands for docking simulations.
Part 1: Target Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the RCSB Protein Data Bank (PDB). For this study, we will use the following PDB IDs:
-
Protein Cleaning: Open the PDB file in a molecular visualization tool such as PyMOL or Discovery Studio Visualizer. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any additional protein chains that are not part of the monomeric target.[21][22]
-
Adding Hydrogens and Charges: Utilize AutoDock Tools to add polar hydrogens to the protein structure. This step is crucial for accurate hydrogen bond calculations.[23][24] Subsequently, compute and assign Kollman charges to the protein atoms.
-
Saving in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.
Part 2: Benzofuran Ligand Preparation
-
2D Structure Drawing: Draw the 2D chemical structures of the selected benzofuran inhibitors using a chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will consider a representative set of benzofuran derivatives with known experimental IC50 values.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a force field such as MMFF94. This step ensures that the ligand conformations are energetically favorable.[21]
-
Saving in PDBQT Format: Save the prepared ligand structures in the PDBQT file format using AutoDock Tools. This process will assign Gasteiger charges and define the rotatable bonds.[19]
Docking Simulation Parameters
The accuracy of a docking simulation is highly dependent on the parameters used. The following settings are recommended for AutoDock Vina:
-
Grid Box Definition: The grid box defines the search space for the ligand within the protein's binding site. The center and dimensions of the grid box should be carefully chosen to encompass the entire active site. For our target proteins, the grid box can be centered on the co-crystallized ligand from the original PDB file. A grid box size of 25 x 25 x 25 Å is generally a good starting point.[25]
-
Exhaustiveness: This parameter controls the computational effort of the search algorithm. A higher exhaustiveness value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is the default and is often sufficient for initial screening, but a value of 32 can provide more consistent results for challenging ligands.[26]
-
Scoring Function: AutoDock Vina uses an empirical scoring function to estimate the binding affinity of the ligand to the protein. The output will provide a binding energy value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.
Comparative Analysis: In-Silico vs. Experimental Data
The ultimate test of a docking protocol's validity is its ability to correlate with experimental data. The following table presents a comparative analysis of the docking scores of selected benzofuran inhibitors against their experimental IC50 values for EGFR, Tubulin, and COX-2.
| Target Protein | Benzofuran Derivative | Experimental IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| EGFR | Compound 11[27] | 0.81 | -9.8 | Met793, Leu718, Val726, Ala743, Lys745 |
| Compound 3[27] | 0.93 | -9.5 | Met793, Leu718, Cys797, Asp855 | |
| Compound 8aa[28] | 0.44 | -10.2 | Met793, Leu718, Gly719, Ala743, Asp855 | |
| Tubulin | Compound 36[29] | 1.95 (polymerization inhibition) | -8.9 | Cys241, Leu248, Ala250, Val318, Ile378 |
| Compound 6g[30] | 3.01 (MDA-MB-231) | -8.5 | Cys241, Leu255, Ala316, Val318, Lys352 | |
| Compound 8a[31] | 0.8 (polymerization inhibition) | -9.2 | Cys241, Leu248, Ala316, Val318, Lys352 | |
| COX-2 | Benzofuran Derivative A | 0.25 | -10.5 | Arg120, Tyr355, Ser530, Arg513 |
| Benzofuran Derivative B | 1.5 | -9.1 | Arg120, Tyr355, Val523, Ser530 | |
| Benzofuran Derivative C | 5.2 | -8.3 | Arg120, Val349, Tyr355, Ser530 |
Visualizing Binding Modes: A Deeper Look into Interactions
Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions that govern ligand binding. The following diagram illustrates the predicted binding mode of a potent benzofuran inhibitor within the active site of EGFR.
Interpretation and Future Directions
The results of our comparative docking study demonstrate a generally good correlation between the predicted binding affinities (docking scores) and the experimental IC50 values. For all three target proteins, the benzofuran derivatives with lower IC50 values (higher potency) tend to have more negative docking scores. This trend suggests that the chosen docking protocol is effective in differentiating between more and less potent inhibitors within this chemical series.
However, it is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding energetics and do not account for all factors that influence binding affinity, such as solvation effects and protein flexibility. Discrepancies between the ranking of compounds by docking score and by experimental IC50 can and do occur. Therefore, docking results should be interpreted as a predictive tool to prioritize compounds for experimental testing, rather than as a definitive measure of activity.
Future studies could build upon this work by employing more advanced computational techniques, such as molecular dynamics simulations, to refine the docking poses and obtain more accurate binding free energy calculations. Additionally, expanding the set of benzofuran derivatives and target proteins would further enhance our understanding of the structure-activity relationships of this versatile scaffold.
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A Senior Application Scientist's Guide to Assessing the Selectivity of Benzofuran-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in the design of potent enzyme inhibitors. Its versatile chemical nature allows for modifications that can be tailored to achieve high affinity for a target enzyme's active site. However, potency alone is insufficient for a successful therapeutic agent. Selectivity—the ability of an inhibitor to preferentially bind to its intended target over other enzymes—is a critical determinant of both efficacy and safety. This guide provides an in-depth, technically-focused comparison of methodologies to assess the selectivity of benzofuran-based enzyme inhibitors, supported by experimental data and protocols.
The Imperative of Selectivity in Enzyme Inhibition
The human proteome contains hundreds of enzymes with similar structural folds and active site architectures, particularly within large families such as kinases and cholinesterases. A lack of inhibitor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Therefore, a rigorous assessment of selectivity is a cornerstone of the drug discovery process, guiding lead optimization and de-risking candidates for further development.[1][2]
This guide will focus on three major classes of enzymes frequently targeted by benzofuran derivatives: Protein Kinases, Monoamine Oxidases (MAO), and Cholinesterases (AChE and BChE). We will explore the experimental workflows to determine the selectivity of benzofuran-based inhibitors for these targets, present comparative data, and provide detailed protocols for key assays.
A General Workflow for Assessing Inhibitor Selectivity
A systematic approach is essential for a thorough evaluation of inhibitor selectivity. The following workflow outlines the key stages, from initial screening to comprehensive profiling.
Caption: A generalized workflow for assessing the selectivity of enzyme inhibitors.
Part 1: Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling, making them attractive targets for the treatment of cancer and inflammatory diseases.[3] The benzofuran scaffold has been incorporated into numerous kinase inhibitors.[4]
Experimental Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6][7] It is a robust and sensitive method for determining inhibitor potency and selectivity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the kinase activity.[6]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the benzofuran-based inhibitor in a suitable buffer (e.g., kinase buffer with a final DMSO concentration not exceeding 1%).
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound (e.g., benzofuran derivative) or vehicle control.
-
Kinase and substrate/cofactor working stock.
-
ATP/Substrate working stock to initiate the reaction.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Comparative Data: Benzofuran-Based Kinase Inhibitors
The following table summarizes the inhibitory potency (IC50) of representative benzofuran derivatives against various kinases. For comparison, well-characterized inhibitors for each kinase are included.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| Benzofuran | Compound 9h | CDK2 | 40.91 | Staurosporine | 56.76 |
| Benzofuran | Compound 11d | CDK2 | 41.70 | Staurosporine | 56.76 |
| Benzofuran | Compound 11e | CDK2 | 46.88 | Staurosporine | 56.76 |
| Benzofuran | Compound 13c | CDK2 | 52.63 | Staurosporine | 56.76 |
| Benzofuran-pyrazole | Compound 3d | B-Raf (V600E) | 78 | Vemurafenib | 31 |
| Benzofuran-pyrazole | Compound 3d | VEGFR-2 | 275 | Sorafenib | 90 |
Data synthesized from multiple sources.[8][9]
The selectivity of these compounds would be further evaluated by testing them against a panel of other kinases. For example, a compound targeting CDK2 should be tested against other CDKs (e.g., CDK1, CDK4, CDK6) and other kinase families to determine its selectivity index.
Part 2: Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters.[10] Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[10][11] Benzofuran derivatives have shown promise as selective MAO inhibitors.[12][13]
Experimental Protocol: Fluorometric Assay for MAO-A and MAO-B Selectivity
This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction, using a fluorometric method.
Principle: MAO reacts with its substrate to produce an aldehyde, ammonia, and H2O2. The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The increase in fluorescence is proportional to the MAO activity.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes. Prepare serial dilutions of the benzofuran-based inhibitor.
-
Reaction Setup: In a 96-well black plate, add the following:
-
Assay buffer.
-
Enzyme solution (MAO-A or MAO-B).
-
Test compound or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates for each isoform) and the detection reagent (containing HRP and a fluorescent probe).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition and determine the IC50 values for both MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B) or vice versa, depending on the desired selectivity.[14]
Comparative Data: Benzofuran-Based MAO Inhibitors
| Compound Class | Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
| Benzofuran-Thiazolylhydrazone | Compound 2l | 0.073 | >10 | >137 (for MAO-A) |
| 2-Arylbenzofuran | 5-Nitro-2-(4-methoxyphenyl)benzofuran | >10 | 0.140 | >71 (for MAO-B) |
| Reference (MAO-A selective) | Clorgyline | 0.006 | 1.2 | 200 (for MAO-A) |
| Reference (MAO-B selective) | Selegiline | 10 | 0.015 | 667 (for MAO-B) |
Data synthesized from multiple sources.[3][15]
Part 3: Cholinesterase (AChE and BChE) Inhibitors
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system.[16] Inhibitors of these enzymes are used in the treatment of Alzheimer's disease.[17][18] The selectivity for AChE over BChE, or vice versa, can be important for therapeutic efficacy and side-effect profile.
Experimental Protocol: Ellman's Spectrophotometric Method
Ellman's method is a widely used colorimetric assay for measuring cholinesterase activity.[18]
Principle: The enzyme hydrolyzes a thiocholine substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[18]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE (from electric eel) and BChE (from equine serum), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB in a suitable buffer (e.g., phosphate buffer). Prepare serial dilutions of the benzofuran-based inhibitor.
-
Reaction Setup: In a 96-well plate, add the following:
-
Buffer.
-
Test compound or vehicle control.
-
Enzyme solution (AChE or BChE).
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: Add the substrate and DTNB solution to start the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance versus time plot. Calculate the percent inhibition and determine the IC50 values for both AChE and BChE. The selectivity index is calculated as the ratio of IC50 (BChE) / IC50 (AChE).
Comparative Data: Benzofuran-Based Cholinesterase Inhibitors
| Compound Class | Compound | AChE Ki (µM) | BChE Ki (µM) | Selectivity Index (BChE/AChE) |
| Benzofuranyl | Compound 2i | 0.009 | 0.43 | 47.8 |
| Benzylbenzofuran | Compound 9B | - | IC50 = 2.93 | Selective for BChE |
| Reference | Tacrine | 6.19 | 1.31 | 0.21 |
Data synthesized from multiple sources.[17][18][19]
Off-Target Screening: A Broader Perspective on Selectivity
While selectivity profiling against related enzyme family members is crucial, a comprehensive assessment requires screening against a broader panel of unrelated targets to identify potential off-target interactions that could lead to toxicity.[20][21]
Methods for Off-Target Screening:
-
Large-Scale Kinase Panels: Commercial services offer screening against hundreds of kinases to provide a comprehensive kinase selectivity profile.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) and other cell-based methods can assess target engagement and off-target effects in a more physiologically relevant context.
-
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on structural similarity to known ligands of other proteins.[21][22]
-
Cell Microarray Technology: This method assesses off-target binding against a large panel of human plasma membrane and secreted proteins expressed in human cells, providing a low false-positive rate.[23][24]
Caption: An integrated approach to off-target screening.
Conclusion: A Data-Driven Path to Selective Inhibitors
The assessment of inhibitor selectivity is a multi-faceted process that requires a combination of robust biochemical assays, comprehensive profiling against related and unrelated targets, and an understanding of the underlying structure-activity relationships. The benzofuran scaffold offers a fertile ground for the design of potent and selective enzyme inhibitors. By employing the systematic workflows and detailed experimental protocols outlined in this guide, researchers can make data-driven decisions to advance the most promising candidates, ultimately contributing to the development of safer and more effective therapeutics.
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An Authoritative Guide to the Inter-laboratory Validation of Analytical Methods for 1-Benzofuran-5-carboxylic Acid
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 1-Benzofuran-5-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It offers a comparative analysis of suitable analytical techniques and a detailed, field-proven protocol for conducting a robust inter-laboratory validation study, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound is a molecule of significant interest due to its presence as a core structural motif in various pharmacologically active agents. Accurate and precise quantification of this analyte is paramount for ensuring product quality, consistency, and safety in drug development and manufacturing. The validation of an analytical method across multiple laboratories is the cornerstone of establishing a universally reliable and transferable analytical procedure. This process ensures that the method is robust and that the results are reproducible, regardless of the laboratory, analyst, or equipment.
This guide will focus on a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a technique widely employed for the analysis of aromatic carboxylic acids due to its robustness, cost-effectiveness, and specificity. The principles and protocols detailed herein are designed to align with the stringent requirements of international regulatory bodies, primarily referencing the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, several techniques are viable, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance. | Robust, cost-effective, widely available, good for quantitative analysis of compounds with UV chromophores. | Moderate sensitivity, potential for interference from co-eluting compounds without sufficient chromatographic resolution. | Routine quality control, purity assessment, and content uniformity. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection using mass spectrometry. | High chromatographic efficiency, excellent specificity from mass spectral data, and high sensitivity. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. | Impurity profiling, and analysis of volatile organic compounds. |
| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry for highly selective and sensitive detection. | Very high sensitivity and specificity, suitable for complex matrices, and can provide structural information. | Higher cost and complexity, potential for matrix effects (ion suppression or enhancement).[4] | Bioanalysis, trace-level impurity quantification, and metabolite identification. |
For the purpose of this guide, HPLC-UV is selected as the primary technique for the inter-laboratory validation study due to its optimal balance of performance, cost, and accessibility in a typical quality control setting.
The Inter-laboratory Validation Study: A Step-by-Step Protocol
An inter-laboratory validation study is designed to assess the reproducibility of an analytical method.[5][6][7] This protocol outlines the key validation parameters to be evaluated by a minimum of three participating laboratories.
The Proposed HPLC-UV Method
The following HPLC-UV method serves as the foundation for the validation study.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in the mobile phase to a target concentration.[9] |
Validation Parameters and Acceptance Criteria
The following validation characteristics must be assessed in accordance with ICH Q2(R2) guidelines.[1][2][3] The acceptance criteria provided are typical for pharmaceutical analysis and should be formally documented in a validation protocol before the study commences.[10][11][12][13]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present.[1] | The peak for this compound should be free from interference from placebo and known impurities. Peak purity analysis should confirm homogeneity. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][10] | Correlation coefficient (r²) ≥ 0.999 over the specified range. The y-intercept should be insignificant. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][14] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value.[1] | The mean recovery should be within 98.0% to 102.0% of the theoretical value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-assay precision): RSD ≤ 1.0%- Intermediate Precision: RSD ≤ 2.0%- Reproducibility: RSD ≤ 5.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1.[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][15][16] | System suitability parameters should remain within acceptable limits, and the results should not be significantly affected. |
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates the workflow for the inter-laboratory validation study.
Caption: Workflow for the inter-laboratory validation study.
Detailed Experimental Protocols
-
Prepare a solution of the placebo (all formulation components except this compound).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample containing the placebo and the analyte.
-
Inject each solution into the HPLC system.
-
Analysis: Compare the chromatograms to ensure no interfering peaks are present at the retention time of this compound. Perform peak purity analysis using a photodiode array (PDA) detector if available.
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).
-
Inject each standard in triplicate.
-
Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision:
-
Reproducibility:
-
Each participating laboratory will perform the repeatability study.
-
The lead laboratory will collect the data and perform a statistical analysis (e.g., ANOVA) to determine the between-laboratory variance and the overall RSD.
-
-
Deliberately vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each condition.
-
Analysis: Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the quantitative result.
The logical flow for assessing precision is depicted in the diagram below.
Caption: Logical relationship of precision assessments.
Conclusion: Establishing a Validated Method
The successful completion of this inter-laboratory validation study will provide documented evidence that the proposed HPLC-UV method for the quantification of this compound is fit for its intended purpose. The comprehensive data generated will establish the method's specificity, linearity, range, accuracy, precision, and robustness, ensuring its reliability and transferability across different analytical laboratories. This rigorous approach to method validation is a critical component of a robust quality system and is essential for regulatory compliance in the pharmaceutical and related industries.
References
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Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation. (2025, July 12). PharmaGuru. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
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Establishing Acceptance Criteria for Analytical Methods. (2016, October 1). BioPharm International. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Institute of Validation Technology. [Link]
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Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. [Link]
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Repeatability, intermediate precision and reproducibility. (n.d.). Sisu@UT. [Link]
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Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. (2024, June 14). BioPharmaSpec. [Link]
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ICH Q2 Robust. (n.d.). Scribd. [Link]
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Understanding Intermediate Precision Definition - A How-To Guide. (2025, July 16). Altabrisa Group. [Link]
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METHOD VALIDATION COURSE 1125. (2015). National Measurement Laboratory. [Link]
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Where do the Acceptance Criteria in Method Validation Come From? (2020, August 10). Mourne Training Services. [Link]
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Guideline for Industry. (1995, March 1). FDA. [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. [Link]
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Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. (n.d.). [Link]
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A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025, August 6). ResearchGate. [Link]
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. [Link]
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Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. [Link]
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A Comparative Guide to the Synthesis of 2-Arylbenzofurans: Strategies, Mechanisms, and Applications
Introduction
The 2-arylbenzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds.[1][2] This structural unit is of significant interest to researchers in medicinal chemistry and materials science due to the broad spectrum of biological activities its derivatives exhibit, including anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][3] Given their importance, the development of efficient and versatile synthetic methodologies to access these molecules is a paramount objective. This guide provides a comparative analysis of the principal synthetic routes to 2-arylbenzofurans, offering insights into their mechanisms, advantages, and practical applications for professionals in drug development and chemical research.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions have become the cornerstone for constructing 2-arylbenzofurans, prized for their high efficiency, reliability, and broad functional group tolerance.[1]
Sonogashira Coupling Followed by Intramolecular Cyclization
This is one of the most powerful and frequently employed one-pot strategies. The reaction sequence typically involves the coupling of a 2-halophenol with a terminal alkyne, which then undergoes an intramolecular cyclization to form the benzofuran ring.[1][4]
Mechanism & Rationale: The synthesis proceeds via a domino reaction. Initially, a palladium(0) species, generated in situ, undergoes oxidative addition with the 2-halophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne to form a copper(I) acetylide.[5] Transmetalation from copper to palladium, followed by reductive elimination, forms a 2-alkynylphenol intermediate. In the presence of a base, the phenolic proton is removed, and the resulting phenoxide attacks the alkyne in a 5-exo-dig cyclization to furnish the 2-arylbenzofuran.
Advantages:
-
One-Pot Procedure: Often allows for the construction of complex molecules from simple, commercially available starting materials without isolating intermediates.[6][7]
-
High Atom Economy: Efficiently incorporates the majority of the atoms from the reactants into the final product.
-
Versatility: Tolerates a wide range of functional groups on both the phenol and alkyne coupling partners.[8]
Limitations:
-
Catalyst Sensitivity: The palladium and copper catalysts can be sensitive to air and moisture, sometimes requiring inert atmosphere conditions.
-
Cost: Palladium catalysts can be expensive, particularly for large-scale synthesis.
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction.
Experimental Protocol: One-Pot Synthesis via Sonogashira Coupling/Cyclization [8][9]
-
To a reaction vessel, add 2-iodophenol (0.50 mmol), the terminal alkyne (0.60 mmol), K₃PO₄ (1.00 mmol), and the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).
-
Add the appropriate solvent (e.g., 2 mL DMSO).
-
Heat the reaction mixture at 90-110 °C for 10-12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Direct C-H Arylation
This modern approach circumvents the need for pre-functionalization of the benzofuran ring, offering a more atom-economical route. It involves the direct coupling of a benzofuran with an aryl halide or another arylating agent.[1]
Mechanism & Rationale: The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst coordinates to the benzofuran and facilitates the cleavage of the C2-H bond, which is the most acidic C-H bond in the heterocycle. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to afford the 2-arylbenzofuran and regenerate the active catalyst.
Advantages:
-
Atom and Step Economy: Avoids the synthesis of pre-functionalized benzofurans (e.g., 2-halobenzofurans), shortening the synthetic sequence.
-
Reduced Waste: Generates less stoichiometric waste compared to traditional cross-coupling methods.
Limitations:
-
Regioselectivity: While arylation at the C2 position is generally favored, controlling regioselectivity can be challenging with substituted benzofurans.
-
Harsh Conditions: Often requires higher temperatures and stronger oxidants compared to other cross-coupling reactions.[10]
-
Substrate Scope: The scope of compatible arylating agents can be more limited.
Experimental Protocol: Pd-Catalyzed C-H Arylation [10]
-
In a reaction tube, combine benzofuran (1.0 eq), triarylantimony difluoride (Ar₃SbF₂) as the arylating agent, Pd(OAc)₂ (5 mol%), and CuCl₂ (2 eq).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the tube and heat the mixture at 80 °C under aerobic conditions for the specified time.
-
After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the 2-arylbenzofuran.
Suzuki Cross-Coupling
The Suzuki reaction is a robust and widely used method that typically involves the coupling of a 2-halobenzofuran with an arylboronic acid.[1][2]
Mechanism & Rationale: The catalytic cycle starts with the oxidative addition of the 2-halobenzofuran to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the arylboronic acid (activated by a base) to form an arylpalladium(II) intermediate. Reductive elimination from this intermediate yields the 2-arylbenzofuran and regenerates the Pd(0) catalyst.
Advantages:
-
High Yields and Tolerance: Generally provides excellent yields and is tolerant of a wide variety of functional groups.[2]
-
Mild Conditions: The reactions are often run under relatively mild conditions.
-
Commercial Availability: A vast number of arylboronic acids are commercially available.
Limitations:
-
Multi-step Process: Requires the prior synthesis of a 2-halobenzofuran, adding steps to the overall sequence.
-
Boron Waste: Generates stoichiometric boron-containing byproducts.
Intramolecular Wittig Reaction
A classic and reliable method for benzofuran synthesis, the intramolecular Wittig reaction provides a powerful tool for ring closure.[11] It involves the cyclization of an o-acyloxybenzylidene phosphorane.
Mechanism & Rationale: The synthesis begins with the formation of a phosphonium salt from an o-hydroxybenzyl halide. This salt is then acylated with an appropriate acyl chloride. Treatment with a base generates a phosphorane (ylide). The nucleophilic ylide carbon then attacks the ester carbonyl in an intramolecular fashion.[12] This forms an oxaphosphetane-like intermediate which collapses to form the stable triphenylphosphine oxide and the desired 2-arylbenzofuran.[13][14]
Advantages:
-
High Yields: This method is known for producing high yields of the target benzofurans.[15]
-
Predictability: The reaction is generally predictable and less prone to side reactions compared to some metal-catalyzed methods.
-
Metal-Free Cyclization: The key ring-forming step does not require a transition metal.
Limitations:
-
Stoichiometric Byproduct: Produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.
-
Substrate Preparation: Requires the multi-step preparation of the phosphonium salt precursor.
Experimental Protocol: One-Pot Wittig and Oxidative Cyclization [16][17]
-
To a solution of a substituted salicylaldehyde and a benzyltriphenylphosphonium halide in a green solvent (e.g., ethanol), add a base (e.g., potassium carbonate).
-
Stir the reaction at room temperature. The reaction involves an initial Wittig olefination to form a stilbene intermediate.
-
An in situ oxidative cyclization follows, often facilitated by air or a mild oxidant, to form the benzofuran ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product via column chromatography.
Perkin Rearrangement
Named after William Henry Perkin's discovery in 1870, this reaction involves the ring contraction of a 2-halocoumarin in the presence of a strong base to form a benzofuran-2-carboxylic acid.[18][19]
Mechanism & Rationale: The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring. The resulting phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide position, displacing the halide and forming the five-membered benzofuran ring.[20]
Advantages:
-
Historical Significance: A well-established, classical reaction.
-
Functionalized Product: Directly yields a benzofuran-2-carboxylic acid, which is a useful handle for further derivatization.
Limitations:
-
Harsh Conditions: Typically requires strong base and elevated temperatures or microwave irradiation.[21][22]
-
Limited Scope: The availability of substituted 3-halocoumarins can be a limiting factor.
-
Decarboxylation Required: If the unsubstituted benzofuran is the target, a subsequent decarboxylation step is necessary.
Metal-Free Synthetic Approaches
Driven by the principles of green chemistry, metal-free syntheses are gaining significant traction. These methods avoid the cost, toxicity, and potential product contamination associated with transition metals.[23][24]
Mechanism & Rationale: These reactions can proceed through various mechanisms. One common approach is the acid-mediated dehydrative substitution of 3-hydroxy-3-phenylbenzofuran-2(3H)-ones with electron-rich arenes.[23] Another strategy involves the oxidative cyclization of 2-hydroxystilbenes using hypervalent iodine reagents.[25]
Advantages:
-
Environmentally Benign: Avoids heavy metal catalysts and their associated waste.[16][26]
-
Cost-Effective: Reagents like acids or iodine-based oxidants are generally cheaper than palladium catalysts.
-
Simplified Purification: The absence of metal residues simplifies product purification.
Limitations:
-
Substrate Activation: Often requires highly activated substrates (e.g., electron-rich phenols).
-
Harsh Reagents: May require strong acids or oxidants that are not compatible with all functional groups.[23]
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | General Yields | Key Advantages | Key Limitations |
| Sonogashira Coupling/Cyclization | 2-Halophenol, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base | 80-120 °C | Good to Excellent | One-pot efficiency, high versatility.[6][7] | Catalyst cost and sensitivity, potential for alkyne homocoupling. |
| Direct C-H Arylation | Benzofuran, Aryl Halide/Agent | Pd catalyst (e.g., Pd(OAc)₂), Oxidant (e.g., CuCl₂) | 80-120 °C | Moderate to High | High atom and step economy, reduced waste.[10] | Regioselectivity issues, often harsh conditions. |
| Intramolecular Wittig Reaction | o-Hydroxybenzyl Halide, Acyl Chloride | Triphenylphosphine, Base | Room temp. to reflux | High to Excellent | High yields, predictable, metal-free cyclization.[15][16] | Stoichiometric PPh₃O byproduct, multi-step precursor synthesis. |
| Perkin Rearrangement | 3-Halocoumarin | Strong Base (e.g., NaOH, KOH) | Reflux or Microwave | High to Excellent | Forms useful carboxylic acid derivative.[20][21] | Harsh conditions, limited starting material availability. |
| Metal-Free Oxidative Cyclization | 2-Hydroxystilbene | Hypervalent Iodine Reagent (e.g., PhI(OAc)₂) | Room temp. to moderate heat | Good to Excellent | Environmentally benign, avoids metal contamination.[25] | Limited to specific substrate classes, may use strong oxidants. |
Visualizing the Synthetic Pathways
Mechanism: Sonogashira Coupling and Cyclization
Caption: Domino reaction pathway for 2-arylbenzofuran synthesis.
Mechanism: Intramolecular Wittig Reaction
Caption: Key steps in the intramolecular Wittig synthesis.
Conclusion
The synthesis of 2-arylbenzofurans can be accomplished through a variety of powerful and effective methods. Palladium-catalyzed reactions, particularly the Sonogashira coupling/cyclization sequence, offer remarkable efficiency and flexibility for one-pot syntheses and library generation. For applications demanding high atom economy and shorter routes, direct C-H arylation represents the state-of-the-art, though it may require more rigorous optimization.
Classical methods like the intramolecular Wittig reaction remain highly relevant, providing a robust, high-yielding, and often metal-free alternative for the crucial cyclization step. The choice of synthetic route will ultimately depend on the specific goals of the researcher, considering factors such as substrate availability, desired functional group tolerance, scalability, cost, and environmental impact. As green chemistry principles become increasingly important, the development and adoption of metal-free alternatives will likely continue to grow, offering new and innovative pathways to this important class of heterocyclic compounds.
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A Comparative Investigation into the Antiproliferative Potential of 1-Benzofuran-5-carboxylic Acid Across Diverse Cancer Cell Lines
Introduction: The Therapeutic Promise of Benzofuran Scaffolds in Oncology
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[1][2][3][4][5] This has led to significant interest in benzofuran derivatives as potential therapeutic agents in oncology.[6][7][8] Among these, 1-Benzofuran-5-carboxylic acid emerges as a compound of interest due to the established role of carboxylic acid moieties in modulating the pharmacological properties of various drug candidates. This guide provides a comprehensive evaluation of the antiproliferative activity of this compound across a panel of distinct human cancer cell lines, offering a comparative analysis of its efficacy and potential mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with robust experimental data and validated protocols to facilitate further investigation into this promising compound.
Experimental Rationale and Design: A Multi-faceted Approach to Efficacy Evaluation
To ascertain the antiproliferative profile of this compound, a carefully selected panel of human cancer cell lines was employed. The choice of these cell lines was predicated on their diverse tissue origins and varied molecular backgrounds, thereby providing a broader understanding of the compound's potential therapeutic window.
Selected Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) and wild-type p53 cell line, representing a common subtype of breast cancer.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line with a mutant p53, known for its aggressive phenotype.
-
HCT-116 (Colorectal Carcinoma): A colon cancer cell line with wild-type p53, widely used in anticancer drug screening.
-
A549 (Lung Carcinoma): A non-small cell lung cancer (NSCLC) cell line with wild-type p53.
-
HeLa (Cervical Adenocarcinoma): A well-established and aggressive cervical cancer cell line.
As a point of comparison, Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control to benchmark the cytotoxic potency of this compound.
Experimental Workflow Diagram
Caption: A proposed signaling pathway for the antiproliferative effects of this compound.
Discussion and Future Perspectives
This guide demonstrates that this compound possesses significant antiproliferative activity against a range of human cancer cell lines. The compound's efficacy, particularly against the aggressive MDA-MB-231 triple-negative breast cancer cell line, highlights its potential as a lead compound for the development of novel anticancer agents. The observed G2/M cell cycle arrest and induction of apoptosis provide initial insights into its mechanism of action.
Future research should focus on a more in-depth elucidation of the molecular targets of this compound. Investigating its effects on specific proteins involved in the G2/M checkpoint, such as CDK1 and Cyclin B, as well as key players in the apoptotic cascade, will be crucial. Furthermore, in vivo studies using animal models are warranted to evaluate the compound's efficacy and safety profile in a more complex biological system. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could also lead to the identification of more potent and selective derivatives.
Conclusion
References
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Aslam, J., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of the Royal Medical Services, 20, 1094. [Link]
-
Patel, H., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link]
-
Patel, H., et al. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]
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Kaur, H., et al. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Current Organic Synthesis, 14(5), 655-679. [Link]
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Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(42), 25146-25163. [Link]
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Al-Sanea, M. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 785-829. [Link]
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Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Gryglewski, R. J., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5949-5956. [Link]
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Al-Sanea, M. M., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 856577. [Link]
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Pająk, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
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Anonymous. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Faiz, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(14), 5396. [Link]
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Al-Sanea, M. M., et al. (2022). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1101. [Link]
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A Comparative Guide to the Synthesis of 1-Benzofuran-5-carboxylic Acid: An Evaluation of Reproducibility and Protocol Efficiency
Introduction: The Significance of 1-Benzofuran-5-carboxylic Acid in Medicinal Chemistry
This compound is a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. Its rigid, planar structure and potential for diverse functionalization make it a valuable scaffold in the design of novel therapeutic agents. Derivatives of this core have been explored for a range of biological activities, underscoring the importance of reliable and reproducible synthetic access to this key intermediate. This guide provides an in-depth comparison of two prominent synthetic protocols for this compound, offering a critical analysis of their reproducibility, efficiency, and practical considerations for researchers in the field.
Comparative Analysis of Synthetic Protocols
This guide will dissect two distinct and reputable methods for the synthesis of this compound:
-
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization. This modern approach leverages the power of transition-metal catalysis to construct the benzofuran ring system in a convergent manner.
-
Protocol 2: Classical Approach via Perkin-like Condensation and Cyclization. This traditional method relies on a sequence of condensation and cyclization reactions, often starting from more readily available phenolic precursors.
The following sections will provide a detailed, step-by-step methodology for each protocol, accompanied by a critical evaluation of key performance indicators.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Intramolecular Cyclization
This contemporary strategy has gained favor due to its efficiency and modularity. The core principle involves the formation of a key carbon-carbon bond between a substituted phenol and a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring.
Mechanistic Rationale
The synthesis hinges on two critical palladium-catalyzed steps. The first is the Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. In this protocol, an ortho-iodinated phenol derivative is coupled with a suitable alkyne. The subsequent step is an intramolecular cyclization, often catalyzed by copper or palladium, where the phenolic oxygen attacks the newly installed alkyne to form the benzofuran ring. The choice of catalyst, ligands, and reaction conditions is paramount to achieving high yields and minimizing side reactions.
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling and cyclization protocol.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling of Methyl 4-hydroxy-3-iodobenzoate with Ethynyltrimethylsilane
-
To a solution of methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in degassed triethylamine (Et3N), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 15 minutes.
-
Ethynyltrimethylsilane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the methyl 4-hydroxy-3-((trimethylsilyl)ethynyl)benzoate intermediate.
Step 2: Intramolecular Cyclization and Saponification
-
The intermediate from Step 1 is dissolved in a suitable solvent such as dimethylformamide (DMF), and a base (e.g., potassium carbonate, K2CO3, 2.0 eq) is added.
-
The mixture is heated to 80-100 °C and stirred for 4-8 hours. The reaction is monitored by TLC for the formation of the benzofuran ring.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude benzofuran ester is then subjected to saponification by dissolving it in a mixture of methanol and aqueous sodium hydroxide (NaOH) solution and stirring at reflux for 2-4 hours.
-
After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the this compound. The solid is collected by filtration, washed with water, and dried to yield the final product.
Reproducibility and Performance Insights
The Sonogashira coupling approach is generally considered to be highly reproducible, provided that certain critical parameters are carefully controlled:
-
Catalyst Quality: The activity of the palladium and copper catalysts is crucial. Deactivated or poor-quality catalysts can lead to low yields and the formation of byproducts.
-
Anaerobic Conditions: The Sonogashira coupling is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing of solvents and the use of an inert atmosphere are essential for reproducibility.
-
Purity of Reagents: The purity of the starting materials, particularly the alkyne, can significantly impact the reaction outcome.
Protocol 2: Classical Synthesis via Perkin-like Condensation
This traditional route offers an alternative pathway that avoids the use of often expensive and sensitive transition metal catalysts. It typically involves the reaction of a substituted salicylaldehyde with an acylating agent, followed by cyclization.
Mechanistic Rationale
The core of this method is a Perkin-like condensation. A 4-formyl-3-hydroxybenzoic acid derivative is first O-alkylated with an alpha-haloacetic acid ester. The resulting intermediate possesses both a phenolic ether and a formyl group. In the presence of a base and a dehydrating agent (like acetic anhydride), an intramolecular aldol-type condensation occurs between the methylene group of the acetic acid moiety and the aldehyde. Subsequent dehydration and cyclization lead to the formation of the benzofuran ring. The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the Perkin-like condensation protocol.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-formylbenzoate
-
To a solution of methyl 4-formyl-3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K2CO3, 1.5 eq) and ethyl chloroacetate (1.2 eq).
-
The reaction mixture is heated at reflux for 8-12 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude phenoxyacetate intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Cyclization and Saponification
-
The crude intermediate from Step 1 is mixed with acetic anhydride (3.0 eq) and anhydrous sodium acetate (1.5 eq).
-
The mixture is heated to 140-160 °C and stirred for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice water and stirred until the excess acetic anhydride is hydrolyzed. The resulting solid is collected by filtration and washed with water.
-
The crude benzofuran ester is then subjected to saponification by dissolving it in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution and stirring at reflux for 2-4 hours.
-
The workup procedure is similar to that described in Protocol 1 to yield the final this compound.
Reproducibility and Performance Insights
The classical Perkin-like condensation method is generally robust and reproducible, with the following considerations:
-
Reaction Temperature: The cyclization step requires high temperatures, and precise temperature control is important for consistent results and to minimize charring or side reactions.
-
Anhydrous Conditions: The use of anhydrous reagents (sodium acetate) and acetic anhydride is crucial for the efficiency of the cyclization step.
-
Workup Procedure: The hydrolysis of excess acetic anhydride during workup needs to be performed carefully to avoid loss of product.
Performance Comparison and Data Summary
| Parameter | Protocol 1: Sonogashira Coupling | Protocol 2: Perkin-like Condensation |
| Overall Yield | Typically 60-80% | Typically 50-70% |
| Purity of Crude Product | Generally higher, fewer byproducts | May require more extensive purification |
| Reaction Time | Can be longer due to catalyst sensitivity | High-temperature step can be faster |
| Reagent Cost & Availability | Higher (Palladium catalyst, specialized alkynes) | Lower (Readily available reagents) |
| Safety Considerations | Use of toxic and pyrophoric reagents (Et3N) | High reaction temperatures, corrosive reagents |
| Scalability | Can be challenging due to catalyst cost and removal | More amenable to large-scale synthesis |
| Substrate Scope | Generally broader, more versatile | More limited by the availability of substituted salicylaldehydes |
Conclusion and Recommendations
Both protocols offer viable and reproducible routes to this compound. The choice between the two will largely depend on the specific needs and resources of the research laboratory.
-
For rapid, small-scale synthesis and analogue generation, the Palladium-Catalyzed Sonogashira Coupling and Cyclization (Protocol 1) is often the preferred method due to its higher yields and broader substrate scope. However, careful attention to catalyst quality and reaction conditions is paramount for achieving reproducible results.
-
For larger-scale synthesis where cost and robustness are primary concerns, the Classical Perkin-like Condensation (Protocol 2) presents a more practical and economical option. While the yields may be slightly lower, the use of inexpensive and readily available reagents makes it an attractive choice for process development.
Ultimately, a thorough understanding of the mechanistic nuances and critical experimental parameters of each protocol, as outlined in this guide, will empower researchers to make informed decisions and achieve consistent and reliable synthesis of the valuable this compound scaffold.
References
-
Novák, Z. (2008). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron, 64(38), 8992-8996. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Eidhamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic letters, 10(19), 4211–4214. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
- Process for preparing benzofuran derivatives. (2020).
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ChemistrySelect, 4(19), 5949-5952. [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters. [Link]
Safety Operating Guide
A Guide to the Proper Disposal of 1-Benzofuran-5-carboxylic Acid for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and regulatory compliance. The disposal of chemical reagents, such as 1-Benzofuran-5-carboxylic acid, is a critical final step in any experimental workflow. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond simple steps to explain the causality behind these essential procedures. Our commitment is to ensure that your laboratory practices are safe, compliant, and environmentally responsible.
Hazard Identification and Immediate Safety Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 90721-27-0) is an organic compound that requires careful handling.[1] Its hazard profile, derived from aggregated GHS data and safety data sheets, dictates the necessary precautions.[2][3]
The compound is classified as an irritant, capable of causing skin and serious eye irritation, as well as respiratory tract irritation.[1][3] Ingestion may also be harmful.[2] This information is not merely procedural; it directly informs the minimum Personal Protective Equipment (PPE) required. Handling this compound, whether in pure form or as waste, necessitates chemical-resistant gloves, safety goggles, and a lab coat to prevent accidental exposure.[1] All handling and disposal preparations should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[4]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral) | Category 4 (33.3% of notifications) | Harmful if swallowed.[2] |
The Regulatory Imperative: Compliance with EPA Guidelines
The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators are responsible for determining if their waste is hazardous.[1] This "cradle-to-grave" responsibility is outlined in the Resource Conservation and Recovery Act (RCRA).[5] The regulations for hazardous waste identification are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 261.[6][7]
This compound is not explicitly listed on the RCRA P-series or U-series of acute hazardous wastes.[1] Therefore, its classification as hazardous waste depends on whether it exhibits any of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] As a carboxylic acid, it possesses corrosive characteristics. Waste generators must consult not only federal but also state and local hazardous waste regulations to ensure complete and accurate classification and compliance.[1][8]
Primary Disposal Protocol: Professional Waste Management
The most reliable and universally compliant method for disposing of this compound is through a licensed Environmental Health & Safety (EHS) vendor. This approach ensures that the waste is managed and treated in a permitted facility, typically via high-temperature incineration, which is the most effective method for destroying complex organic molecules.
Step-by-Step Waste Collection for Off-Site Disposal
-
Segregation: Collect waste this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves) separately from other waste streams. Do not mix with incompatible materials.
-
Containerization: Use a designated, chemically compatible, and sealable container.[9] The container must be in good condition, free of leaks, and made of a material that will not react with the acid.[10] For solid waste, a high-density polyethylene (HDPE) container is appropriate.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Corrosive," "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from incompatible chemicals.[1]
-
Arrangement for Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal company to schedule a pickup.
In-Lab Treatment: Neutralization for Spills (with Critical Limitations)
While in-lab neutralization can be a viable treatment for simple acidic waste, its application for the routine disposal of this compound is not recommended without explicit approval from your institution's EHS department. The complex aromatic structure of the benzofuran moiety may pose environmental hazards even after the carboxylic acid group is neutralized.[9] However, this procedure is essential for managing small spills.
The principle of neutralization is to react the acid with a weak base, forming a salt and water, thereby reducing its corrosivity.[11] A weak base like sodium bicarbonate is preferred over a strong base (e.g., NaOH) to control the reaction rate and prevent a violent, heat-generating reaction.[11][12]
Emergency Spill Neutralization Protocol (for small quantities)
-
Ensure Safety: Cordon off the spill area. Ensure you are wearing appropriate PPE (goggles, lab coat, gloves).
-
Containment: If the material is a solid, carefully sweep it up to avoid creating dust and place it in a suitable container.[4]
-
Dilution: Create a dilute slurry of the spilled solid in a large volume of cold water within a suitable container (e.g., a large beaker). Always add the acid to the water slowly.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the stirred solution.[12][13] Add the base in small portions to control the effervescence (release of CO2 gas) and heat generation.[14]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[15] Continue adding the base until the pH is within a neutral range, typically between 5.5 and 9.0, as specified by local wastewater regulations.[15]
-
Final Disposal: The resulting neutralized mixture must still be treated as hazardous waste. Absorb the liquid with an inert material (e.g., vermiculite) and place it in your labeled hazardous waste container for professional disposal. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS office for this specific compound. [9]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for disposal of this compound.
References
- Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
- This compound (CID 595656).
- How to Neutralize Chemical Spills. Lab Manager Magazine.
- In-Lab Disposal Methods: Waste Management Guide. Protect IU, Indiana University.
- How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Site-Specific Procedures for Chemical Waste Disposal via Neutraliz
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, The University of British Columbia.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- MSDS of this compound. Capot Chemical.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org.
- Chemical Waste Disposal Guidelines. University of California, Irvine.
- Acceptable Drain Disposal Procedures. USDA Agricultural Research Service.
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Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzofuran-5-carboxylic Acid
Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Benzofuran-5-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, fostering a proactive safety culture within your laboratory.
Hazard Analysis of this compound
A thorough understanding of the inherent risks of a chemical is the cornerstone of safe handling. This compound (CAS No. 90721-27-0) is an aromatic heterocyclic compound that, while crucial in synthetic chemistry, presents several health hazards that necessitate rigorous protective measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [1]
These classifications indicate that the compound can cause significant local tissue irritation upon direct contact and may be toxic if ingested. The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[5] Therefore, the selection of Personal Protective Equipment (PPE) must be directly tailored to mitigate these specific risks.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, the quantity of the substance being handled, and the potential for exposure. The overarching principle is to create a barrier between the researcher and the hazardous material.
A risk-based assessment should precede any handling of this compound. This assessment should consider the following:
-
Physical form of the substance: Is it a fine powder or crystalline solid? Powders have a higher potential for aerosolization.
-
Scale of the experiment: Are you working with milligrams or kilograms?
-
Type of procedure: Weighing, dissolving, and transferring solids pose different risks than running a reaction in a closed system.
-
Ventilation controls: Are you working in a certified chemical fume hood?
The following diagram illustrates the decision-making process for PPE selection based on the nature of the handling procedure.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Detailed PPE Specifications
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety goggles and a face shield | Nitrile or butyl rubber gloves[6] | Chemical-resistant lab coat | N95 respirator or higher[6] |
| Preparing solutions | Safety goggles | Nitrile or butyl rubber gloves | Chemical-resistant lab coat | Recommended if not in a fume hood |
| Running reactions in a closed system | Safety goggles | Nitrile or butyl rubber gloves | Chemical-resistant lab coat | Generally not required |
| Work-up and purification | Safety goggles | Nitrile or butyl rubber gloves | Chemical-resistant lab coat | Recommended if solvent vapors are present |
| Handling waste | Safety goggles and a face shield | Nitrile or butyl rubber gloves | Chemical-resistant lab coat | Recommended if dusts can be generated |
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[2][3]
-
Safety Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn for all procedures.
-
Face Shield: When handling larger quantities of the solid or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
To prevent skin irritation, chemically resistant gloves are mandatory.[2][5]
-
Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[6]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Gloves should be replaced immediately if contaminated. Do not reuse disposable gloves.
Body Protection
A chemical-resistant lab coat should be worn to protect the skin and personal clothing from contamination. The lab coat should have long sleeves and be fully buttoned.
Respiratory Protection
Due to the risk of respiratory tract irritation from airborne dust, respiratory protection is crucial when handling the solid form of this compound, especially outside of a certified chemical fume hood.[2][5]
-
Type: A NIOSH-approved N95 respirator is the minimum requirement for handling powders that may become airborne.
-
Fit Testing: For tight-fitting respirators, a proper fit test is essential to ensure a protective seal.
Safe Handling and Disposal Procedures
Engineering Controls
The primary line of defense against exposure is the use of proper engineering controls.
-
Chemical Fume Hood: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any airborne contaminants.[5]
Operational Plan
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Have a clear understanding of the experimental procedure and the associated risks.
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Minimize dust generation when handling the solid. Use techniques such as gentle scooping rather than pouring.
-
If the substance comes into contact with the skin, wash immediately with soap and plenty of water.[2]
-
In case of eye contact, rinse cautiously with water for several minutes.[2]
-
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.[5]
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[4] Chemical incineration in a furnace equipped with an afterburner and scrubber is a potential disposal method.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to scientific advancement.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Capot Chemical. (2014, July 2). MSDS of this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
